molecular formula C23H25N7O2 B1652902 Vimseltinib CAS No. 1628606-05-2

Vimseltinib

Katalognummer: B1652902
CAS-Nummer: 1628606-05-2
Molekulargewicht: 431.5 g/mol
InChI-Schlüssel: TVGAHWWPABTBCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Vimseltinib is a potent, orally bioavailable small-molecule kinase inhibitor that highly selectively targets the Colony-Stimulating Factor 1 Receptor (CSF1R) . Its mechanism of action involves stabilizing CSF1R in an inactive conformation by binding to its switch-control pocket, thereby inhibiting ligand-induced autophosphorylation and downstream signaling . This high selectivity, reported to be over 100-fold for CSF1R compared to other kinases, makes it a valuable tool for dissecting CSF1R-driven biological pathways . Dysregulation of the CSF1/CSF1R axis is a key driver in several pathological conditions. It is critically involved in the proliferation and survival of tumor-associated macrophages (TAMs) that promote cancer growth and immunosuppression . Furthermore, in tenosynovial giant cell tumor (TGCT), a translocation leads to CSF1 overexpression, recruiting CSF1R-positive inflammatory cells that form the bulk of the tumor . By selectively inhibiting CSF1R, this compound depletes these CSF1R-dependent cells, providing a targeted research approach for investigating TGCT and the role of macrophages in the tumor microenvironment . Its research utility extends to exploring therapeutic strategies for other macrophage-mediated diseases, including inflammatory conditions and bone disorders . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications .

Eigenschaften

IUPAC Name

3-methyl-5-[6-methyl-5-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxypyridin-2-yl]-2-(propan-2-ylamino)pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O2/c1-14(2)27-23-25-12-18(22(31)30(23)5)19-6-7-21(15(3)28-19)32-17-8-9-24-20(10-17)16-11-26-29(4)13-16/h6-14H,1-5H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGAHWWPABTBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CN=C(N(C2=O)C)NC(C)C)OC3=CC(=NC=C3)C4=CN(N=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628606-05-2
Record name Vimseltinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628606052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VIMSELTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX9FTM69BF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vimseltinib's Mechanism of Action in Tenosynovial Giant Cell Tumor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Pathogenic Driver of TGCT

Tenosynovial Giant Cell Tumor (TGCT) is a rare, locally aggressive neoplasm of the synovium, bursae, and tendon sheaths.[1][2] The disease is characterized by substantial morbidity, including pain, stiffness, and limited range of motion, which significantly impairs quality of life.[3] The underlying molecular driver in the majority of TGCT cases is a chromosomal translocation involving the Colony-Stimulating Factor 1 (CSF1) gene.[1][3][4][5] This leads to the overexpression and secretion of the CSF1 ligand by a minority of neoplastic cells within the tumor.

The overproduced CSF1 acts as a powerful chemoattractant, recruiting a large influx of non-neoplastic inflammatory cells that express the Colony-Stimulating Factor 1 Receptor (CSF1R), primarily macrophages.[6][7][8] The binding of CSF1 to CSF1R triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways that promote the survival, proliferation, and differentiation of these CSF1R-expressing cells, which constitute the bulk of the tumor mass.[9][10][11]

Vimseltinib (formerly DCC-3014) is an oral, potent, and highly selective tyrosine kinase inhibitor (TKI) specifically designed to target this pathogenic axis.[6][8][12][13][14] By inhibiting CSF1R, this compound aims to deplete the CSF1R-dependent cells that form the tumor, thereby reducing tumor volume and improving clinical symptoms.[6][8][12][14] On February 14, 2025, the U.S. Food and Drug Administration (FDA) approved this compound for adult patients with symptomatic TGCT for whom surgical resection may lead to worsening functional limitation or severe morbidity.[13]

Core Mechanism: Selective Inhibition of the CSF1R Kinase

This compound functions as a "switch control" inhibitor of CSF1R.[6][8][12][13][14] This mechanism involves binding to a unique "switch pocket" region of the kinase domain.[1][15] This action stabilizes the kinase in a catalytically inactive conformation, preventing the conformational changes required for activation.[1][9] Consequently, this compound effectively blocks CSF1-induced autophosphorylation of the receptor and abrogates downstream signaling.[5][9]

A key feature of this compound is its high selectivity. Preclinical studies have demonstrated that it is over 500-fold more selective for CSF1R compared to closely related kinases such as KIT, Platelet-Derived Growth Factor Receptor Alpha (PDGFRA), Platelet-Derived Growth Factor Receptor Beta (PDGFRB), and FMS-like Tyrosine Kinase 3 (FLT3).[6][7][8][15] This high selectivity is significant because off-target inhibition of these other kinases by less selective inhibitors can lead to adverse events that may limit the achievable dose and, therefore, the extent of CSF1R suppression.[6][7][8][14][15]

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CSF1R_inactive CSF1R (Inactive) CSF1R_active CSF1R Dimer (Active/Phosphorylated) CSF1R_inactive->CSF1R_active Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) CSF1R_active->Downstream Activates CSF1 CSF1 Ligand CSF1->CSF1R_inactive Binds Response Macrophage Proliferation, Survival, & Differentiation Downstream->Response This compound This compound This compound->CSF1R_inactive Binds & Stabilizes Inactive State cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout & Analysis p1 Culture M-NFS-60 Cells p2 Wash cells to remove growth factors p1->p2 p3 Seed cells into 96-well plate p2->p3 t1 Add serial dilutions of this compound p3->t1 t2 Add CSF1 to stimulate proliferation t1->t2 t3 Incubate for 72 hours t2->t3 r1 Add CellTiter-Glo® (ATP measurement) t3->r1 r2 Measure Luminescence r1->r2 r3 Calculate IC₅₀ r2->r3

References

Vimseltinib Target Validation in Solid Tumors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation for vimseltinib, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), in the context of solid tumors. This document details the preclinical and clinical evidence supporting the therapeutic potential of this compound, with a focus on its mechanism of action, experimental validation, and quantitative outcomes.

Introduction: The Rationale for Targeting CSF1R in Solid Tumors

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that plays a critical role in tumor progression, metastasis, and response to therapy. A key component of the TME is the population of tumor-associated macrophages (TAMs), which are often polarized towards an immunosuppressive M2 phenotype. These M2-like TAMs contribute to tumor growth by promoting angiogenesis, suppressing cytotoxic T-cell activity, and facilitating tissue remodeling that enables invasion and metastasis.[1]

The recruitment, differentiation, and survival of TAMs are largely dependent on the activation of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1] Its ligands, CSF-1 and Interleukin-34 (IL-34), are frequently overexpressed by tumor cells, leading to a feed-forward loop that sustains a pro-tumoral TME. Elevated levels of CSF1R and its ligands have been associated with poor prognosis in various solid tumors, including breast, ovarian, and prostate cancers.[2] Therefore, inhibiting the CSF1R signaling pathway presents a compelling therapeutic strategy to remodel the TME from an immunosuppressive to an immune-active state, thereby unleashing the body's own anti-tumor immune response.

This compound: A Selective Switch-Control Inhibitor of CSF1R

This compound is an orally bioavailable, potent, and highly selective "switch-control" inhibitor of CSF1R.[3][4][5] Unlike traditional ATP-competitive kinase inhibitors, this compound binds to the switch pocket of the CSF1R kinase domain, stabilizing it in an inactive conformation.[2][3] This unique mechanism of action confers high selectivity for CSF1R over other closely related kinases, such as KIT, FLT3, and PDGFR, which can minimize off-target toxicities.[2][3]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of CSF1R signaling, which leads to the depletion of TAMs within the tumor microenvironment.[3][4][5] By blocking the survival signals mediated by CSF1R, this compound induces apoptosis in TAMs. The reduction in M2-like TAMs has a dual effect on the TME:

  • Alleviation of Immunosuppression: The decrease in immunosuppressive cytokines and factors secreted by TAMs allows for the activation and infiltration of cytotoxic T-lymphocytes (CD8+ T cells) into the tumor.

  • Inhibition of Pro-Tumoral Functions: The reduction in TAMs curtails their contribution to angiogenesis, tumor cell proliferation, and invasion.

The following diagram illustrates the CSF1R signaling pathway and the mechanism of action of this compound.

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CSF1R CSF1R Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization Activates CSF1 CSF1 / IL-34 CSF1->CSF1R Binds PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT STAT Dimerization->STAT AKT AKT PI3K->AKT Proliferation Macrophage Survival, Proliferation, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation This compound This compound This compound->CSF1R Inhibits

Caption: CSF1R Signaling Pathway and this compound's Mechanism of Action.

Preclinical Validation in Solid Tumors

The anti-tumor activity of this compound has been evaluated in various preclinical models. A key study utilized the syngeneic MC38 colorectal cancer mouse model to assess the in vivo efficacy of this compound.[3][4][6]

In Vitro Potency and Selectivity

This compound demonstrates potent and selective inhibition of CSF1R in biochemical and cellular assays.

Assay TypeTargetIC50Selectivity vs. Off-Targets (KIT, FLT3, PDGFR)Reference
Biochemical Kinase AssayCSF1R2.8 nM>500-fold[3]
Cellular Assay (M-NFS-60 proliferation)CSF1R3.7 nMNot Applicable[6]
Human Whole Blood Assay (pERK inhibition)CSF1R403 nMNot Applicable[3][4]
In Vivo Efficacy in a Syngeneic Colorectal Cancer Model (MC38)

In the MC38 colorectal cancer model, oral administration of this compound resulted in significant tumor growth inhibition.[3][4][6]

Treatment GroupDoseMean Tumor Burden (end of study)Tumor Growth Inhibition (%)Reference
Vehicle-~1500 mm³-[3][6]
This compound10 mg/kg QD~500 mm³~67%[3][6]
Modulation of the Tumor Microenvironment

Treatment with this compound led to a significant remodeling of the tumor microenvironment in the MC38 model.

BiomarkerChange with this compound TreatmentReference
Tumor-Associated Macrophages (TAMs)Significant Depletion[3][4][6]
CD8+ Cytotoxic T-cellsSignificant Increase[3][4][6]
Regulatory T-cells (Tregs)No Significant Change[3][6]

The following diagram illustrates the experimental workflow for the preclinical evaluation of this compound.

Preclinical_Workflow cluster_invitro In Vitro & Cellular Assays cluster_invivo In Vivo Studies KinaseAssay Biochemical Kinase Assay (IC50 Determination) CellAssay Cell-Based Assays (Proliferation, Phosphorylation) KinaseAssay->CellAssay Confirms Cellular Activity TumorModel Syngeneic Mouse Model (MC38 Colorectal Cancer) CellAssay->TumorModel Informs In Vivo Studies Dosing This compound Dosing TumorModel->Dosing TumorMeasurement Tumor Volume Measurement Dosing->TumorMeasurement TMEAnalysis TME Analysis (Flow Cytometry) Dosing->TMEAnalysis

Caption: Experimental Workflow for Preclinical Evaluation of this compound.

Clinical Validation in Solid Tumors

A Phase I, first-in-human study of this compound was conducted in patients with advanced solid tumors and tenosynovial giant cell tumor (TGCT).[7] While the most robust responses were observed in TGCT, the study included patients with a variety of malignant solid tumors, such as colorectal, pancreatic, and ovarian carcinomas.[7] The study established a recommended Phase II dose of 30 mg twice weekly and demonstrated a manageable safety profile with no evidence of cholestatic hepatotoxicity.[7]

Pharmacodynamic analyses from the trial confirmed dose-dependent inhibition of CSF1R.[7] The clinical data, combined with the strong preclinical rationale, support the continued investigation of this compound in solid tumors, potentially in combination with other immunotherapies.

The logical relationship between CSF1R inhibition and the anti-tumor effect is summarized in the diagram below.

Logical_Relationship This compound This compound CSF1R_Inhibition CSF1R Inhibition This compound->CSF1R_Inhibition TAM_Depletion TAM Depletion CSF1R_Inhibition->TAM_Depletion Immunosuppression_Reduction Reduced Immunosuppression TAM_Depletion->Immunosuppression_Reduction CD8_Infiltration Increased CD8+ T-cell Infiltration and Activation Immunosuppression_Reduction->CD8_Infiltration Tumor_Growth_Inhibition Tumor Growth Inhibition CD8_Infiltration->Tumor_Growth_Inhibition

Caption: Logical Flow from CSF1R Inhibition to Anti-Tumor Effect.

Experimental Protocols

Biochemical Kinase Assay
  • Enzyme: Recombinant human CSF1R kinase domain.

  • Substrate: Poly(Glu, Tyr) 4:1.

  • Detection Method: ADP-Glo™ Kinase Assay (Promega). The assay measures ADP production as a luminescent signal.

  • Procedure:

    • Prepare a reaction mixture containing CSF1R enzyme, kinase assay buffer, and the substrate.

    • Add serial dilutions of this compound or control compounds.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure ADP production using the ADP-Glo™ reagent and a luminometer.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (M-NFS-60)
  • Cell Line: M-NFS-60, a murine macrophage cell line whose proliferation is dependent on CSF-1.

  • Stimulus: Recombinant murine CSF-1.

  • Detection Method: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Procedure:

    • Seed M-NFS-60 cells in 96-well plates.

    • Add serial dilutions of this compound or control compounds.

    • Add a fixed concentration of CSF-1 to stimulate proliferation.

    • Incubate for 72 hours at 37°C in a CO2 incubator.

    • Measure cell viability using the CellTiter-Glo® reagent and a luminometer.

    • Calculate IC50 values from the dose-response curves.

Syngeneic Mouse Model (MC38)
  • Animal Model: C57BL/6 mice.

  • Tumor Cell Line: MC38 murine colorectal adenocarcinoma cells.

  • Procedure:

    • Inject MC38 cells subcutaneously into the flank of C57BL/6 mice.

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and vehicle control groups.

    • Administer this compound orally at the specified dose and schedule.

    • Measure tumor volume regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).

    • At the end of the study, euthanize mice and harvest tumors for further analysis.

Tumor Microenvironment Analysis (Flow Cytometry)
  • Sample: Harvested tumors from the in vivo study.

  • Procedure:

    • Mechanically and enzymatically dissociate tumors into single-cell suspensions.

    • Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD11b, F4/80 for macrophages; CD3, CD8 for cytotoxic T-cells; CD4, FoxP3 for regulatory T-cells).

    • Acquire data on a flow cytometer.

    • Analyze the data to quantify the proportions of different immune cell populations within the tumor.

Conclusion

The preclinical and early clinical data for this compound provide a strong validation for CSF1R as a therapeutic target in solid tumors. This compound's potent and selective inhibition of CSF1R leads to the depletion of immunosuppressive TAMs and a subsequent increase in anti-tumor T-cell infiltration, resulting in significant tumor growth inhibition in preclinical models. The manageable safety profile observed in clinical trials further supports its development. Future studies will likely focus on identifying predictive biomarkers for response and exploring combination strategies, particularly with immune checkpoint inhibitors, to further enhance the anti-tumor efficacy of this compound in a broader range of solid malignancies.

References

Preclinical Pharmacology of Vimseltinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vimseltinib (DCC-3014) is an orally bioavailable, potent, and highly selective second-generation inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase.[1][2] Dysregulation of the CSF1/CSF1R signaling pathway is a key driver in the pathogenesis of tenosynovial giant cell tumor (TGCT), a rare and locally aggressive neoplasm.[3][4] In TGCT, overexpression of CSF1 leads to the recruitment and proliferation of CSF1R-expressing macrophages, which form the bulk of the tumor mass.[5][6] this compound is designed as a "switch-control" inhibitor, binding to a unique regulatory region of CSF1R to lock it in an inactive conformation, thereby providing durable target inhibition with reduced off-target effects.[7][8] This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, and detailing the experimental protocols used in its evaluation.

Mechanism of Action

This compound is a kinase inhibitor that specifically targets the Colony-Stimulating Factor 1 Receptor (CSF1R).[9] Upon administration, this compound binds to CSF1R on various immune cells, including monocytes, macrophages, and osteoclasts. This action blocks the binding of CSF1R's natural ligands, CSF-1 and interleukin-34 (IL-34), preventing the receptor's activation and subsequent signaling.[9] By inhibiting CSF1R-mediated signaling, this compound effectively halts the production of inflammatory mediators by macrophages and monocytes, leading to a reduction in inflammation.[9]

Furthermore, in the tumor microenvironment (TME), this compound obstructs the recruitment and activity of tumor-associated macrophages (TAMs) that depend on CSF1R.[9] This enhances T-cell infiltration and boosts anti-tumor T-cell immune responses, ultimately inhibiting the proliferation of tumor cells.[9] TAMs are known to play a crucial role in promoting inflammation, tumor cell growth, angiogenesis, and survival, while also suppressing the immune system within the TME.[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for its preclinical evaluation.

G This compound Mechanism of Action Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response CSF1R CSF1R P_CSF1R Phosphorylated CSF1R (Active) CSF1R->P_CSF1R Dimerization & Autophosphorylation This compound This compound This compound->CSF1R Inhibits CSF1 CSF1/IL-34 CSF1->CSF1R Binds to Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) P_CSF1R->Downstream Activates Proliferation Macrophage Proliferation, Survival & Differentiation Downstream->Proliferation Inflammation Pro-inflammatory Cytokine Production Downstream->Inflammation

Caption: this compound inhibits CSF1R activation and downstream signaling.

G Preclinical Evaluation Workflow for this compound cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Translational Studies KinaseAssay Biochemical Kinase Assay (IC50 Determination) CellAssay Cell-Based Assays (Phosphorylation, Proliferation) KinaseAssay->CellAssay Selectivity Kinase Selectivity Profiling CellAssay->Selectivity PK Pharmacokinetics (PK) (Mouse, Rat) Selectivity->PK PD Pharmacodynamics (PD) (Biomarker Modulation) PK->PD Efficacy Efficacy Studies (Syngeneic Mouse Models) PD->Efficacy Biomarkers Translational Biomarkers (e.g., Circulating Monocytes) Efficacy->Biomarkers

Caption: Workflow for preclinical evaluation of this compound.

In Vitro Activity

This compound demonstrates potent and selective inhibition of CSF1R in various in vitro assays.

Assay Metric Value Reference
Biochemical Assays
CSF1R (phosphorylated JMD)IC502.8 nM[3]
CSF1R (fully phosphorylated)IC50290 nM[3]
CSF1RIC503.7 nM[1]
KITIC50>1600 nM
FLT3IC50>3000 nM
PDGFRAIC50>3000 nM
PDGFRBIC50>3000 nM
Cellular Assays
M-NFS-60 Cell ProliferationIC5010.1 nM[9]
CSF1-induced CSF1R Autophosphorylation (THP-1 cells)IC5027 nM[1]
CSF1- and RANKL-induced Osteoclast DifferentiationIC509.3 nM[1]

In Vivo Pharmacology

Preclinical in vivo studies in mouse models have demonstrated the pharmacokinetic profile and anti-tumor efficacy of this compound.

Pharmacokinetics in Mice
Parameter Dose Value Reference
Cmax10 mg/kg4,510 ng/mL[10]
Tmax10 mg/kg2.0 h[10]
AUC(0–24)10 mg/kg46,600 ng*h/mL[10]
10 mg/kg5.4 h[10]
Cl_obs10 mg/kg0.22 L/h/kg[10]
Vz_obs10 mg/kg1.6 L/kg[10]
In Vivo Efficacy in MC38 Syngeneic Mouse Model

In the MC38 colorectal cancer model, daily oral administration of this compound at 10 mg/kg resulted in significant anti-tumor activity.[2] Treatment led to a marked depletion of immunosuppressive tumor-associated macrophages (TAMs) and a concurrent increase in the infiltration of CD8+ cytotoxic T cells within the tumor microenvironment.[2][10]

Experimental Protocols

In Vitro CSF1R Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CSF1R kinase activity.

Materials:

  • Recombinant human CSF1R (phosphorylated or unphosphorylated forms)

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • This compound

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microplate, combine the CSF1R enzyme, substrate, and this compound at various concentrations in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Luminescence is measured using a microplate reader.

  • Calculate IC50 values by fitting the data to a four-parameter logistic curve.[11]

M-NFS-60 Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of CSF1-dependent M-NFS-60 cells.

Materials:

  • M-NFS-60 cells (murine myelogenous leukemia cell line)

  • RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and recombinant murine CSF-1

  • This compound

  • Resazurin sodium salt

  • 96-well plates

Protocol:

  • Culture M-NFS-60 cells in complete medium.

  • Seed the cells into 96-well plates at a density of approximately 5,000 cells per well.

  • Add serial dilutions of this compound to the wells.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add resazurin solution to each well and incubate for an additional 4-6 hours.

  • Measure the fluorescence (excitation 560 nm, emission 590 nm) using a microplate reader.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.[9]

CSF1R Phosphorylation Assay in THP-1 Cells

Objective: To evaluate the inhibitory effect of this compound on CSF1-induced autophosphorylation of CSF1R in a human monocytic cell line.

Materials:

  • THP-1 cells (human acute monocytic leukemia cell line)

  • RPMI-1640 medium with 10% FBS

  • Recombinant human CSF-1

  • This compound

  • Lysis buffer

  • Phospho-CSF1R (Tyr723) and total CSF1R antibodies

  • ELISA or Western blot reagents

Protocol:

  • Starve THP-1 cells in serum-free medium overnight.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with recombinant human CSF-1 (e.g., 100 ng/mL) for 5-10 minutes at 37°C.

  • Lyse the cells and collect the protein lysates.

  • Quantify the levels of phosphorylated and total CSF1R using a sandwich ELISA or by Western blotting with specific antibodies.

  • Determine the IC50 for inhibition of CSF1R phosphorylation.[1]

MC38 Syngeneic Mouse Model

Objective: To assess the in vivo anti-tumor efficacy and immunomodulatory effects of this compound.

Materials:

  • C57BL/6 mice

  • MC38 colorectal adenocarcinoma cells

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

  • Flow cytometry antibodies (e.g., anti-CD45, -CD11b, -F4/80, -CD8)

  • Immunohistochemistry reagents

Protocol:

  • Inject MC38 cells subcutaneously into the flank of C57BL/6 mice.

  • Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into vehicle control and this compound treatment groups.

  • Administer this compound or vehicle daily via oral gavage.

  • Measure tumor volume with calipers every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Analyze the tumors for immune cell infiltration by flow cytometry or immunohistochemistry to quantify populations of TAMs and CD8+ T cells.[2][10]

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a potent and selective inhibitor of CSF1R. Its ability to effectively block CSF1R signaling translates to potent anti-proliferative and immunomodulatory effects in vitro and significant anti-tumor efficacy in vivo. The favorable preclinical profile of this compound, characterized by high selectivity and oral bioavailability, has paved the way for its successful clinical development and approval for the treatment of TGCT.[3] Further research may explore its potential in other macrophage-driven diseases and in combination with other anti-cancer therapies.

References

The Role of CSF1R in the Pathogenesis of Tenosynovial Giant Cell Tumor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Tenosynovial giant cell tumor (TGCT) is a rare, locally aggressive neoplasm characterized by a unique pathogenic mechanism driven by the Colony-Stimulating Factor 1 (CSF1)/CSF1 Receptor (CSF1R) axis. A specific genetic translocation in a small subset of neoplastic synovial cells leads to the overexpression of CSF1. This ligand then acts in a paracrine manner, recruiting and stimulating a large population of non-neoplastic, CSF1R-expressing cells of the macrophage lineage, which constitute the bulk of the tumor mass. This "landscape effect" is the central driver of tumorigenesis. Understanding this mechanism has led to the successful development of targeted therapies using CSF1R inhibitors, which effectively disrupt this signaling pathway and induce significant tumor regression. This guide provides an in-depth overview of the molecular pathogenesis, signaling pathways, cellular composition, and therapeutic strategies related to CSF1R in TGCT, along with detailed experimental protocols for its study.

Introduction to Tenosynovial Giant Cell Tumor (TGCT)

Tenosynovial giant cell tumor is a benign but often locally aggressive mesenchymal neoplasm that arises from the synovium of joints, bursae, or tendon sheaths.[1][2] Clinically, TGCT is classified into two main types: a localized, nodular form (L-TGCT), which is more common and typically follows an indolent course, and a diffuse form (D-TGCT), which is more aggressive, infiltrates surrounding tissues, and has a higher rate of recurrence after surgical resection.[3][4] Histologically, TGCT is composed of a mixture of mononuclear cells, multinucleated osteoclast-like giant cells, foamy macrophages, and inflammatory cells, with notable hemosiderin deposition.[4][5][6]

Molecular Pathogenesis: The Central Role of CSF1 Overexpression

The defining molecular characteristic of TGCT is the aberrant overexpression of CSF1, the primary ligand for the CSF1R.[7] This is not a feature of all tumor cells but is restricted to a small neoplastic minority, which orchestrates the formation of the larger tumor mass.

Genetic Rearrangements of the CSF1 Gene

The overexpression of CSF1 is a direct result of chromosomal translocations involving the CSF1 gene locus on chromosome 1p13.[8][9] In a significant portion of cases, the CSF1 gene is fused with the COL6A3 gene on chromosome 2q35.[8][10] However, various other translocation partners have been identified, indicating genetic heterogeneity.[9]

A crucial consequence of these rearrangements is the consistent breakpoint downstream of CSF1's coding region, which leads to the loss of its 3' untranslated region (UTR).[9][11] This region contains negative regulatory elements, such as miRNA binding sites, that normally limit CSF1 expression.[11] The removal of these elements results in stabilized mRNA and subsequent massive overexpression of the CSF1 ligand by the small population of neoplastic cells.[8][11] This phenomenon, where a minority of neoplastic cells secretes CSF1 to recruit and sustain the non-neoplastic majority of the tumor, is termed the "landscape effect".[2][8]

Table 1: Frequency of CSF1 Gene Rearrangements in TGCT

Study Cohort TypeDetection MethodFrequency of CSF1 RearrangementReference(s)
TGCT/PVNSIn situ hybridization / Immunohistochemistry61% (35 of 57 cases) had CSF1 translocation with high expression[12]
TGCT/PVNSFISH77% (23 of 30 TGCT cases)[8]
TGCTFISH61%–77%[9]
TGCTFISH and RNA/DNA Sequencing77% (30 of 39 cases) identified by FISH[11]
TGCT (Knee)FISH and mRNA ISH76% (19 of 25 cases)[13]
Cellular Composition of the Tumor Microenvironment

Single-cell RNA sequencing (scRNA-seq) has provided high-resolution insights into the cellular makeup of TGCT. The tumor mass is predominantly composed of non-neoplastic "bystander" cells, primarily macrophages expressing CSF1R.[2][14] The neoplastic cells themselves constitute only a small fraction of the total cells (estimated at 2-16%).[8][15] These neoplastic cells have been identified as being highly similar to non-neoplastic synoviocytes (fibroblast-like cells of the synovial lining).[14][16] Critically, scRNA-seq studies have demonstrated that these neoplastic, CSF1-producing cells do not express CSF1R themselves.[2][14][16] This finding refutes an earlier hypothesis of a direct autocrine signaling loop and firmly establishes the paracrine nature of CSF1/CSF1R signaling in TGCT pathogenesis.[14][17]

The CSF1/CSF1R Signaling Axis in TGCT

Paracrine Signaling Loop

The pathogenesis of TGCT is driven by a powerful paracrine signaling loop.

  • CSF1 Secretion : The minority population of neoplastic synovial cells, carrying the CSF1 gene translocation, produces and secretes high levels of CSF1 protein.[8]

  • Macrophage Recruitment and Proliferation : The secreted CSF1 binds to its receptor, CSF1R, which is highly expressed on the surface of non-neoplastic monocytes and macrophages.[1][8]

  • Tumor Formation : This binding event activates CSF1R, leading to the recruitment, proliferation, and survival of these macrophage-lineage cells, which accumulate to form the bulk of the tumor.[7][14] These recruited cells are also responsible for the inflammatory milieu and the formation of the characteristic multinucleated giant cells.[8]

G cluster_neoplastic Neoplastic Synovial Cell (Minority Population) cluster_macrophage Macrophage (Majority Population) Neoplastic CSF1 Gene Translocation CSF1_mRNA CSF1 mRNA (Stabilized) Neoplastic->CSF1_mRNA Transcription (Overexpression) CSF1_Protein CSF1 Ligand CSF1_mRNA->CSF1_Protein Translation CSF1R CSF1R CSF1_Protein->CSF1R Paracrine Signaling Signaling Downstream Signaling (PI3K/AKT) CSF1R->Signaling Activation Response Proliferation Survival Differentiation Signaling->Response

Caption: Paracrine signaling loop in TGCT pathogenesis.
Downstream Signaling Pathways

CSF1R is a receptor tyrosine kinase.[18] Upon binding of CSF1, the receptor dimerizes and autophosphorylates key tyrosine residues in its intracellular domain.[18] This activation initiates a cascade of downstream signaling events. In myeloid cells, this prominently includes the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway, which is critical for promoting cell survival, proliferation, and differentiation.[15][19] The activation of this pathway in the CSF1R-bearing macrophage population is essential for the continued growth and maintenance of the TGCT mass.

Therapeutic Targeting of CSF1R

The central role of the CSF1/CSF1R axis makes it an ideal therapeutic target.

Mechanism of Action of CSF1R Inhibitors

CSF1R inhibitors are small-molecule tyrosine kinase inhibitors (TKIs) that competitively bind to the ATP-binding pocket of the CSF1R, preventing its activation and subsequent downstream signaling.[7][20][21] By blocking this pathway, these drugs effectively cut off the survival and proliferation signals to the macrophages that form the tumor. This leads to apoptosis of these cells, a reduction in the overall tumor volume, and alleviation of clinical symptoms.[21] The neoplastic, CSF1-producing cells are not directly targeted as they lack CSF1R.[14][16]

Clinical Efficacy of CSF1R Inhibitors

Several CSF1R inhibitors have been developed and tested in clinical trials for TGCT, with two gaining FDA approval for patients with symptomatic disease not amenable to surgical improvement.

Table 2: Clinical Trial Data for Approved CSF1R Inhibitors in TGCT

Drug NamePhase III TrialPrimary EndpointPexidartinib ArmPlacebo Armp-valueReference(s)
Pexidartinib ENLIVENOverall Response Rate (ORR) at Week 2538%0%<0.0001[20]
Vimseltinib MOTIONOverall Response Rate (ORR) at Week 2540%0%N/A[20][22]

Note: The MOTION trial for this compound was a Phase 3 study that led to its approval in 2025.[20][22] Additional studies have shown high response rates for other investigational inhibitors like pimicotinib.[22]

Key Experimental Methodologies

Detection of CSF1 Gene Rearrangements by Fluorescence In Situ Hybridization (FISH)

FISH is a key cytogenetic technique used to visualize and confirm the presence of CSF1 gene rearrangements in tumor tissue. A "break-apart" probe strategy is typically employed.

Experimental Protocol: Break-Apart FISH for CSF1 Rearrangement

  • Probe Design: Utilize two differently labeled DNA probes that flank the CSF1 gene locus on chromosome 1p13. For example, a probe labeled with a green fluorophore (e.g., SpectrumGreen) hybridizes to the 5' (centromeric) side of the gene, and a probe labeled with a red fluorophore (e.g., SpectrumOrange) hybridizes to the 3' (telomeric) side.[13]

  • Tissue Preparation:

    • Prepare 4-5 µm thick sections from formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks.

    • Deparaffinize the sections in xylene and rehydrate through a graded ethanol series.

    • Perform heat-induced epitope retrieval (e.g., in a citrate buffer) to unmask the target DNA.

    • Digest the tissue with a protease (e.g., pepsin) to allow probe penetration.

  • Probe Hybridization:

    • Apply the break-apart probe mixture to the tissue section.

    • Co-denature the probe and target DNA by heating the slide to ~75°C for 5-10 minutes.

    • Allow hybridization to occur by incubating the slide in a humidified chamber at 37°C overnight.

  • Post-Hybridization Washes:

    • Wash the slides in stringent salt solutions (e.g., SSC buffer) at an elevated temperature (e.g., 72°C) to remove non-specifically bound probes.

  • Counterstaining and Visualization:

    • Apply a DNA counterstain, such as DAPI, to visualize the cell nuclei.

    • Mount the slide with an anti-fade medium.

    • Analyze the slides using a fluorescence microscope equipped with appropriate filters for the fluorophores used.

  • Interpretation:

    • Normal/Non-rearranged Allele: A fused red and green signal (which may appear yellow/orange) indicates an intact CSF1 locus.

    • Rearranged Allele: A separation of the red and green signals (a "split signal") indicates a translocation or other rearrangement within the targeted region. A specified number of cells with split signals (e.g., >2 split signals per 100 nuclei) is required to score the case as positive.[13]

G Start Start: FFPE Tissue Section Deparaffinize Deparaffinization & Rehydration Start->Deparaffinize Retrieval Heat-Induced Epitope Retrieval Deparaffinize->Retrieval Digestion Protease Digestion Retrieval->Digestion Hybridization Probe Application & Co-denaturation (75°C) Hybridization (37°C) Digestion->Hybridization Wash Post-Hybridization Stringent Washes Hybridization->Wash Counterstain DAPI Counterstaining & Mounting Wash->Counterstain Visualize Fluorescence Microscopy Counterstain->Visualize End End: Signal Interpretation Visualize->End

Caption: Workflow for Fluorescence In Situ Hybridization (FISH).
Assessment of CSF1R Expression by Immunohistochemistry (IHC)

IHC is used to determine the protein expression and localization of CSF1R in the tumor microenvironment, confirming its presence on the macrophage population.

Experimental Protocol: IHC for CSF1R

  • Tissue Preparation:

    • Section FFPE tumor tissue blocks at 4-5 µm thickness.

    • Deparaffinize and rehydrate the sections as described for FISH.

    • Perform antigen retrieval, typically using a heat-mediated method with a suitable buffer (e.g., Tris-EDTA, pH 9.0).

  • Blocking:

    • Block endogenous peroxidase activity by incubating sections in a hydrogen peroxide solution (e.g., 3% H₂O₂).

    • Block non-specific protein binding by incubating with a protein block solution (e.g., 5% normal goat serum).[23]

  • Primary Antibody Incubation:

    • Incubate the sections with a validated primary antibody specific for CSF1R (e.g., polyclonal rabbit anti-human CSF1R).[23] The incubation is typically performed overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Wash the sections to remove unbound primary antibody.

    • Apply a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP).

    • Wash the sections again.

    • Add a chromogen substrate, such as diaminobenzidine (DAB), which produces a brown precipitate in the presence of HRP.

  • Counterstaining and Mounting:

    • Lightly counterstain the nuclei with hematoxylin to provide histological context.

    • Dehydrate the sections through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium and coverslip.

  • Interpretation:

    • Analyze under a bright-field microscope.

    • Positive CSF1R staining will appear as a brown precipitate, typically localized to the cell membrane of the mononuclear and giant cells (macrophage lineage). The intensity and percentage of positive cells can be scored.[24]

In Vitro Evaluation of CSF1R Kinase Activity

Biochemical assays are essential for screening and characterizing the potency of potential CSF1R inhibitors.

Experimental Protocol: Luminescent Kinase Assay (e.g., ADP-Glo™)

  • Assay Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. Luminescence is generated in a two-step process.

  • Reagents and Setup:

    • Recombinant human CSF1R kinase domain.[25]

    • A suitable kinase substrate (e.g., a poly-Glu,Tyr peptide).[25]

    • ATP at a concentration near the Kₘ for the enzyme.

    • Assay buffer containing MgCl₂.

    • Test compounds (potential inhibitors) dissolved in DMSO.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Procedure (in a 96-well plate):

    • Add the test compound at various concentrations to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the CSF1R enzyme and substrate mixture to all wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent, which converts the generated ADP into ATP, and then uses the new ATP to drive a luciferase reaction, producing light. Incubate for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Read the luminescence signal on a plate reader.

    • The signal is inversely proportional to the inhibitor's potency.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the data and fit to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Conclusion and Future Directions

The pathogenesis of TGCT is a clear example of a neoplasm driven by a single, targetable signaling pathway. The "landscape effect" mediated by CSF1 overexpression and subsequent CSF1R activation in macrophages is the cornerstone of this disease. This understanding has translated directly into highly effective molecularly targeted therapies. Future research may focus on mechanisms of resistance to CSF1R inhibitors, the potential for combination therapies, and identifying additional pathways that may contribute to the neoplastic behavior of the CSF1-producing cells, which are not eliminated by current treatments.[14][16]

References

An In-Depth Technical Guide to the Binding Kinetics of Vimseltinib to CSF1R

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics of vimseltinib, a selective switch-control inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). The information presented herein is intended to offer researchers, scientists, and drug development professionals a detailed understanding of the molecular interactions and experimental methodologies that define the therapeutic potential of this compound.

Introduction to this compound and CSF1R

This compound (DCC-3014) is an orally bioavailable small molecule inhibitor that potently and selectively targets CSF1R.[1][2] CSF1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages and other myeloid lineage cells.[1] Dysregulation of the CSF1/CSF1R signaling pathway is implicated in various diseases, including tenosynovial giant cell tumor (TGCT), where the overexpression of CSF1 drives the recruitment of CSF1R-dependent inflammatory cells.[1] this compound is designed to inhibit CSF1R by binding to the "switch control" region, a unique feature that regulates the kinase's conformational activation, thereby stabilizing it in an inactive state.[1] This mechanism of action is distinct from many other kinase inhibitors and contributes to its high selectivity.

Quantitative Binding Kinetics of this compound to CSF1R

The binding affinity and kinetic parameters of this compound for CSF1R have been characterized through various biophysical and biochemical assays. These quantitative data are crucial for understanding the drug's potency, duration of action, and overall pharmacological profile.

ParameterValueMethodReference
Dissociation Constant (Kd) 2.3 nMCalculated from koff and kon[1][3]
Off-rate (koff) 0.0041 min-1Rapid Dilution Assay[1][3]
On-rate (kon) 0.025 nM-1min-1 (calculated)Inferred from Kd and koff[3]
Half-life (t1/2) of Inhibition 170 minutesCalculated from koff[1][3]
IC50 (inhibition of CSF1R phosphorylation in THP-1 cells) 19 nMCellular ELISA[1]

CSF1R Signaling Pathway and Mechanism of Inhibition

Upon binding of its ligands, CSF1 or IL-34, CSF1R dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, are critical for cell survival, proliferation, and differentiation.[4][5][6][7][8][9][10] this compound, by stabilizing the inactive conformation of CSF1R, effectively blocks these downstream signals.

CSF1R_Signaling_Pathway CSF1R Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF1 / IL-34 CSF1R CSF1R CSF1->CSF1R Binds PI3K PI3K CSF1R->PI3K Activates RAS RAS CSF1R->RAS Activates JAK JAK CSF1R->JAK Activates This compound This compound This compound->CSF1R Inhibits AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Differentiation) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT STAT JAK->STAT STAT->Transcription Rapid_Dilution_Assay_Workflow Rapid Dilution Assay Workflow A 1. Complex Formation (CSF1R + this compound) B 2. Rapid Dilution (Dilute complex into reaction mixture) A->B C 3. Measure Kinase Activity (Monitor product formation over time) B->C D 4. Data Analysis (Determine koff) C->D Washout_Assay_Workflow Cellular Washout Assay Workflow A 1. Cell Treatment (THP-1 cells + this compound) B 2. Compound Washout (Centrifuge and wash cells) A->B C 3. Time-Course Incubation (Incubate cells for various durations) B->C D 4. CSF1 Stimulation & Lysis C->D E 5. Detect p-CSF1R (ELISA) D->E F 6. Data Analysis (Assess duration of inhibition) E->F CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow A 1. Cell Treatment (Cells + this compound/Vehicle) B 2. Heating (Apply temperature gradient) A->B C 3. Cell Lysis & Separation (Isolate soluble proteins) B->C D 4. Protein Detection (e.g., Western Blot for CSF1R) C->D E 5. Data Analysis (Determine thermal shift) D->E

References

In Vivo Efficacy of Vimseltinib: A Technical Overview for Cancer Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Preclinical Cancer Models

Introduction

Vimseltinib (formerly DCC-3014) is a potent and highly selective oral inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical mediator of macrophage and osteoclast function.[1] Dysregulation of the CSF1/CSF1R signaling axis is implicated in the pathogenesis of various cancers, where it promotes tumor growth, angiogenesis, and metastasis, largely through the recruitment and polarization of tumor-associated macrophages (TAMs).[1] This technical guide provides a comprehensive overview of the in vivo efficacy of this compound in preclinical cancer models, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: CSF1R Inhibition

This compound is a "switch control" tyrosine kinase inhibitor, a class of targeted agents designed for high selectivity.[1] It potently inhibits CSF1R, thereby blocking the survival, proliferation, and differentiation of TAMs and other CSF1R-dependent cells within the tumor microenvironment.[1] This targeted inhibition leads to a reduction in immunosuppressive signals and can enhance anti-tumor immune responses.[1]

Preclinical Efficacy in Solid Tumor Models

This compound has demonstrated significant anti-tumor activity in various preclinical cancer models. This section details its efficacy in the syngeneic MC38 colorectal cancer model and a PC3 prostate cancer bone invasion model.

MC38 Syngeneic Colorectal Cancer Model

In the MC38 colorectal cancer model, this compound treatment resulted in a marked reduction in tumor growth and modulated the tumor immune microenvironment.

Table 1: Efficacy of this compound in the MC38 Colorectal Cancer Model

ParameterVehicle ControlThis compound (10 mg/kg, daily)
Mean Tumor Burden (end of study) Approx. 1500 mm³Approx. 500 mm³
Tumor-Associated Macrophages (CD68+ cells/mm²) Approx. 750Approx. 250
Cytotoxic T-cells (CD8+ T-cells/mm²) Approx. 100Approx. 200
Regulatory T-cells (Tregs/mm²) Approx. 50Approx. 25

Note: The data presented are approximations derived from graphical representations in the cited literature and are intended for comparative purposes.[1][2]

PC3 Prostate Cancer Bone Invasion Model

In a model of prostate cancer bone invasion using PC3 cells, this compound demonstrated a significant ability to protect against bone degradation.

Table 2: Efficacy of this compound in the PC3 Prostate Cancer Bone Invasion Model

ParameterVehicle ControlThis compound (10 mg/kg, daily)This compound (10 mg/kg, twice daily)
Bone Degradation Score (Qualitative, 0-4 scale) HighLowLow
Effect on Primary Tumor Growth Not AffectedNot AffectedNot Affected

Note: Bone degradation was qualitatively assessed, with this compound showing statistically significant bone protection compared to the vehicle. The primary tumor growth was not significantly impacted, highlighting the specific effect on bone resorption.[1][3]

Experimental Protocols

Syngeneic MC38 Colorectal Cancer Model Protocol
  • Cell Culture: MC38 murine colorectal cancer cells are cultured in appropriate media until harvesting.

  • Animal Model: C57BL/6 mice are utilized for this syngeneic model.

  • Tumor Implantation: 1 x 10⁵ MC38 cells are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor size is monitored regularly using calipers.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 50-150 mm³), mice are randomized into treatment and control groups.[4]

  • Dosing Regimen: this compound is administered orally at a dose of 10 mg/kg daily. The vehicle control group receives the corresponding vehicle. Dosing is continued for a specified period (e.g., from day 12 to day 39 post-implantation).[1][2]

  • Efficacy Endpoints: Tumor burden is measured throughout the study. At the end of the study, tumors are excised for immunohistochemical analysis of immune cell populations (e.g., CD68+ macrophages, CD8+ T-cells, and regulatory T-cells).[1][2]

PC3 Prostate Cancer Peritibial Xenograft Model Protocol
  • Cell Culture: PC3 human prostate cancer cells are maintained in culture.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used for this xenograft model.

  • Tumor Implantation: PC3 cells are implanted in the peritibial region of the mice.

  • Treatment Initiation: Treatment with this compound or vehicle commences on day 0 of the study.

  • Dosing Regimen: this compound is administered orally at 10 mg/kg, either once or twice daily, for the duration of the study (e.g., 32 days).[1]

  • Efficacy Endpoints: Bone degradation is assessed at the end of the study using imaging techniques such as CT scans. Primary tumor growth is also monitored.[1]

Visualizing the Mechanism and Workflow

CSF1R Signaling Pathway Inhibition by this compound

CSF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF1 CSF1 Ligand CSF1R CSF1R CSF1->CSF1R Binds PI3K PI3K CSF1R->PI3K Activates JNK JNK CSF1R->JNK ERK ERK1/2 CSF1R->ERK STAT3 STAT3 CSF1R->STAT3 This compound This compound This compound->inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation JNK->Proliferation ERK->Proliferation Differentiation Macrophage Differentiation STAT3->Differentiation Immunosuppression Immunosuppression STAT3->Immunosuppression Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Cancer Cell Culture (MC38/PC3) implantation Tumor Cell Implantation cell_culture->implantation animal_model Animal Model (C57BL/6 or Nude Mice) animal_model->implantation randomization Randomization implantation->randomization dosing This compound or Vehicle Dosing randomization->dosing monitoring Tumor Growth Monitoring dosing->monitoring endpoint Endpoint Analysis (IHC, Imaging) monitoring->endpoint data_analysis Quantitative Data Analysis endpoint->data_analysis

References

Vimseltinib: A Deep Dive into its Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of vimseltinib, a selective colony-stimulating factor 1 receptor (CSF1R) inhibitor, and its profound effects on the tumor microenvironment (TME). By targeting a key signaling axis that governs the function of tumor-associated macrophages (TAMs), this compound represents a precision approach to cancer therapy. This document details its mechanism of action, summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the complex biological processes involved.

Introduction: The Role of CSF1R in the Tumor Microenvironment

The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, blood vessels, and immune cells.[1] Among the immune cells, tumor-associated macrophages are critical players that can be co-opted by tumors to support their growth, angiogenesis, and metastasis while suppressing anti-tumor immune responses.[2][3][4] The recruitment, survival, and pro-tumor polarization of TAMs are heavily dependent on the colony-stimulating factor 1 (CSF1)/CSF1R signaling axis.[5][6]

This compound (DCC-3014) is an oral, potent, and highly selective "switch control" tyrosine kinase inhibitor designed specifically to target CSF1R.[3][7][8] Its mechanism of action offers a targeted strategy to deplete TAMs, thereby disrupting the supportive TME and potentially unleashing a patient's own immune system against the cancer.[2] this compound is approved for the treatment of tenosynovial giant cell tumor (TGCT), a rare neoplasm driven by the overexpression of CSF1.[6][9][10]

Mechanism of Action: Selective Inhibition of the CSF1R Signaling Pathway

This compound uniquely binds to the switch control region of the CSF1R kinase, stabilizing it in an inactive conformation.[5][11] This prevents the kinase from activating, thereby blocking downstream signaling cascades that are crucial for the proliferation and survival of macrophages and other CSF1R-dependent cells.[6][7][11] This targeted inhibition leads to a significant reduction in TAMs within the tumor.[2][7]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF1 Ligand CSF1R CSF1R CSF1->CSF1R pCSF1R Auto-phosphorylation (pY546, pY809) CSF1R->pCSF1R Downstream Downstream Signaling (e.g., ERK phosphorylation) pCSF1R->Downstream Gene Gene Transcription Downstream->Gene This compound This compound This compound->pCSF1R INHIBITS Response Macrophage Survival, Proliferation, Differentiation Gene->Response

Caption: this compound inhibits CSF1R auto-phosphorylation, blocking downstream signaling.

Quantitative Data Summary

This compound's efficacy is supported by robust preclinical and clinical data. Its high selectivity minimizes off-target effects, a potential advantage over other multi-kinase inhibitors.[3][6]

ParameterTarget/Cell LineValueReference
Potency M-NFS-60 Cell Proliferation (IC₅₀)10.1 nmol/L[7]
Selectivity vs. FLT3, KIT, PDGFRA, PDGFRB>500-fold[5][7]
vs. Panel of ~300 Kinases>100-fold[7]
vs. 294 Specific Kinases>1,000-fold[5][7]
Treatment GroupMetricResultP-valueReference
This compound (Single Agent)Tumor Growth Inhibition (%TGI)52%< 0.0001[7]
Tumor-Associated Macrophage Reduction>6-fold0.004[7]
Anti-PD-1 (Single Agent)Tumor Growth Inhibition (%TGI)38%< 0.0001[7]
This compound + Anti-PD-1Tumor Growth Inhibition (%TGI)74% (Additive Efficacy)< 0.0001[7]
Endpoint (at Week 25)This compound ArmPlacebo ArmP-valueReference
Primary Endpoint
ORR by RECIST v1.140%0%< 0.0001[12][13]
Secondary Endpoints
ORR by Tumor Volume Score (TVS)67%0%< 0.0001[12]
Improvement in Active Range of Motion18.4%3.8%0.0077[12]
Pain Response Rate48%23%0.0056[12]
Long-Term Follow-up (2 Years)
ORR by RECIST v1.148%N/AN/A[14]
ORR by TVS81%N/AN/A[14]

Remodeling the Tumor Microenvironment

By depleting TAMs, this compound fundamentally alters the TME from an immunosuppressive to an immune-active state. Preclinical studies show that this reduction in TAMs can enhance the efficacy of checkpoint inhibitors like anti-PD-1 antibodies.[7] This suggests that by removing the suppressive influence of macrophages, this compound allows cytotoxic T-cells to more effectively target and destroy cancer cells.[2]

G cluster_before Immunosuppressive TME (Baseline) cluster_after Immuno-active TME (Post-Vimseltinib) TumorCell1 Tumor Cells TAM Tumor-Associated Macrophage (TAM) TumorCell1->TAM secretes CSF1 TAM->TumorCell1 Promotes Growth & Angiogenesis TCell1 T-Cell TAM->TCell1 Suppresses This compound This compound Treatment TAM->this compound Depletes TCell2 Activated T-Cell This compound->TCell2 Unleashes Activity TumorCell2 Tumor Cells Apoptosis Tumor Cell Apoptosis TumorCell2->Apoptosis TCell2->TumorCell2 Attacks G cluster_workflow Preclinical Evaluation Workflow A Step 1: In Vitro CSF1R Phosphorylation Assay B Step 2: In Vitro Cell Proliferation Assay A->B C Step 3: In Vivo Syngeneic Tumor Model (MC38) B->C D Step 4: Pharmacodynamic Analysis (TAM Depletion) C->D E Step 5: Combination Studies (e.g., with Anti-PD-1) D->E G cluster_trial Phase 3 MOTION Trial Workflow (NCT05059262) cluster_part1 Part 1: Double-Blind (24 Weeks) cluster_part2 Part 2: Open-Label Patients Eligible Patients with Symptomatic TGCT (Not Amenable to Surgery) Rand Randomization (2:1) Patients->Rand ArmA This compound (30 mg twice weekly) Rand->ArmA ArmB Placebo Rand->ArmB Endpoint Primary Endpoint Assessment (Week 25) ORR by RECIST v1.1 ArmA->Endpoint ArmB->Endpoint ArmC All Patients Receive Open-Label this compound Endpoint->ArmC

References

Investigating the Off-Target Profile of Vimseltinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vimseltinib is a potent and highly selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a key driver in the pathology of tenosynovial giant cell tumor (TGCT).[1] Its "switch-control" mechanism of action allows for a distinct binding mode, contributing to its remarkable selectivity.[2][3] This technical guide provides an in-depth analysis of the off-target effects of this compound, presenting key preclinical and clinical data. The document outlines the methodologies used to establish the selectivity profile and summarizes the clinical safety findings. The high selectivity of this compound for CSF1R minimizes off-target activities that are often associated with toxicities, distinguishing it from other multi-kinase inhibitors.

Introduction to this compound and Off-Target Effects

This compound is an orally bioavailable small molecule inhibitor that targets CSF1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and other myeloid-lineage cells.[1] Dysregulation of the CSF1/CSF1R signaling pathway is a hallmark of TGCT, where the overexpression of CSF1 leads to the recruitment of CSF1R-expressing cells, forming the bulk of the tumor.[1][4] By inhibiting CSF1R, this compound effectively depletes these tumor-associated macrophages.

A critical aspect of targeted therapy is the potential for off-target effects, where a drug interacts with unintended molecular targets. Such interactions can lead to unforeseen side effects and toxicities. Therefore, a thorough investigation of a drug's selectivity is paramount in its development. This guide details the comprehensive kinase profiling of this compound and its clinical safety profile, underscoring its high selectivity and favorable safety.

Kinase Selectivity Profile of this compound

The selectivity of this compound has been extensively evaluated through in vitro kinase assays against a broad panel of human kinases. The data consistently demonstrates a high degree of selectivity for CSF1R.

Biochemical Kinase Inhibition Data

This compound was profiled against a panel of approximately 300 human kinases.[5] The results highlight its potent inhibition of CSF1R with significantly less activity against other kinases, including closely related type III receptor tyrosine kinases.

Target KinaseFold Selectivity vs. CSF1RReference
FLT3>500-fold[5][6]
KIT>500-fold[5][6]
PDGFRA>500-fold[5][6]
PDGFRB>500-fold[5][6]
Other Kinases (294)>1,000-fold[5]

Table 1: Selectivity of this compound against key off-target kinases.

Experimental Protocols

The following sections describe the general methodologies employed to assess the kinase selectivity of this compound.

Biochemical Kinase Assay (Radiolabeled ATP Filter-Binding Assay)

This assay is a standard method for determining the inhibitory activity of a compound against a purified kinase.

Objective: To quantify the in vitro inhibitory potency of this compound against a panel of purified human kinases.

Principle: The assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.

Materials:

  • Purified recombinant human kinases

  • Specific peptide substrates for each kinase

  • This compound (or other test compounds) at various concentrations

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, combine the kinase, its specific peptide substrate, and the test compound at various concentrations in the kinase reaction buffer.

  • Initiation of Reaction: Start the kinase reaction by adding a solution containing a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration is typically at or near the Km for each respective kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and Capture: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unreacted [γ-³³P]ATP does not.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound [γ-³³P]ATP.

  • Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound compared to a control reaction without the inhibitor. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Kinase Phosphorylation Assay

This assay assesses the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.

Objective: To determine the potency of this compound in inhibiting CSF1R-mediated signaling in a cellular environment.

Principle: This assay quantifies the level of phosphorylation of a specific downstream target of the kinase of interest in cells treated with the inhibitor. A common method for this is a sandwich ELISA or a bead-based immunoassay.

Materials:

  • A cell line that expresses the target kinase (e.g., THP-1 cells for CSF1R)

  • This compound (or other test compounds) at various concentrations

  • Ligand to stimulate the kinase (e.g., CSF1)

  • Cell lysis buffer

  • Antibodies: a capture antibody specific for the downstream target protein and a detection antibody specific for the phosphorylated form of the target.

  • Detection reagent (e.g., HRP-conjugated secondary antibody and a chemiluminescent substrate, or a fluorescently labeled detection antibody).

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Plate the cells in a multi-well plate and allow them to adhere. Treat the cells with serial dilutions of this compound for a specified pre-incubation period.

  • Kinase Stimulation: Stimulate the kinase by adding its specific ligand (e.g., CSF1) to the cell culture medium and incubate for a short period to induce phosphorylation of the downstream target.

  • Cell Lysis: Aspirate the medium and lyse the cells using a lysis buffer to release the cellular proteins.

  • Immunoassay:

    • Coat a microplate with the capture antibody.

    • Add the cell lysates to the wells and incubate to allow the target protein to bind to the capture antibody.

    • Wash the wells to remove unbound proteins.

    • Add the detection antibody that specifically recognizes the phosphorylated form of the target protein.

    • Wash the wells to remove unbound detection antibody.

    • Add the appropriate detection reagent and measure the signal using a microplate reader.

  • Data Analysis: Normalize the phosphorylation signal to the total amount of the target protein. Calculate the percentage of inhibition of phosphorylation for each concentration of this compound and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanism of action and the methods used for investigation.

CSF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R Binds PI3K PI3K CSF1R->PI3K Activates RAS RAS CSF1R->RAS Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->CSF1R Inhibits (Switch-Control)

Caption: CSF1R Signaling Pathway and Inhibition by this compound.

Kinase_Profiling_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Biochem_Start Prepare Kinase Panel and this compound Dilutions Biochem_Reaction Incubate Kinase, Substrate, [γ-³³P]ATP, and this compound Biochem_Start->Biochem_Reaction Biochem_Capture Spot on Filter Plate and Wash Biochem_Reaction->Biochem_Capture Biochem_Detect Measure Radioactivity Biochem_Capture->Biochem_Detect Biochem_Analysis Calculate IC₅₀ Values Biochem_Detect->Biochem_Analysis Cell_Start Culture Cells and Treat with this compound Cell_Stimulate Stimulate with Ligand (e.g., CSF1) Cell_Start->Cell_Stimulate Cell_Lysis Lyse Cells Cell_Stimulate->Cell_Lysis Cell_Assay Perform Immunoassay for Phosphorylated Substrate Cell_Lysis->Cell_Assay Cell_Analysis Calculate IC₅₀ Values Cell_Assay->Cell_Analysis

Caption: Experimental Workflow for Kinase Selectivity Profiling.

Clinical Safety and Tolerability

The clinical safety profile of this compound has been evaluated in multiple studies, including the Phase 3 MOTION trial.[7] The majority of treatment-emergent adverse events (TEAEs) were of grade 1 or 2 severity, and the discontinuation rate due to adverse events was low.[7][8] Importantly, there was no evidence of cholestatic hepatotoxicity, a serious off-target effect observed with the less selective CSF1R inhibitor, pexidartinib.[9][7]

Common Treatment-Emergent Adverse Events

The following table summarizes the most common TEAEs reported in the this compound arm of the MOTION trial.

Adverse EventFrequency (%) (Any Grade)Frequency (%) (Grade 3/4)Reference
Periorbital edema454[10]
Fatigue330[10]
Face edema311[10]
Pruritus292[10]
Headache281[10]
Asthenia271[10]
Nausea250[10]
Increased blood creatine phosphokinase2410[10]
Increased aspartate aminotransferase240[10]

Table 2: Most Common Treatment-Emergent Adverse Events in the MOTION Trial.

Conclusion

The comprehensive investigation of this compound's off-target effects reveals a highly selective kinase inhibitor with a favorable safety profile. The biochemical and cellular assays demonstrate potent and specific inhibition of CSF1R, with minimal activity against a wide range of other kinases. This high selectivity translates to a manageable safety profile in the clinical setting, notably the absence of severe hepatotoxicity that has been a concern with other CSF1R inhibitors. This technical guide provides researchers and drug development professionals with a detailed overview of the methodologies and data supporting the low potential for off-target effects with this compound, reinforcing its potential as a safe and effective targeted therapy for TGCT and other CSF1R-driven diseases.

References

Vimseltinib: A Technical Guide to its Therapeutic Potential in Rare Diseases Beyond TGCT

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vimseltinib (ROMVIMZA™), a potent and highly selective oral switch-control inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), has recently gained FDA approval for Tenosynovial Giant Cell Tumor (TGCT).[1][2][3] Its mechanism of action, which targets the survival, proliferation, and differentiation of macrophages and other CSF1R-dependent cells, suggests a broad therapeutic potential in other rare diseases where these cells are pathological drivers.[4][5] This technical guide provides an in-depth overview of the preclinical evidence and emerging clinical development of this compound in indications beyond TGCT, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Mechanism of Action: Precision Inhibition of the CSF1R Signaling Pathway

This compound is specifically designed to bind to the switch pocket region of CSF1R, stabilizing the kinase in its inactive conformation.[3][6] This unique "switch-control" inhibition prevents autophosphorylation and downstream signaling induced by CSF1 ligand binding.[7][8] A key characteristic of this compound is its high selectivity; it is over 500-fold more selective for CSF1R compared to closely related kinases like KIT, FLT3, PDGFRA, and PDGFRB, which may limit off-target toxicities, such as the hepatotoxicity observed with less selective CSF1R inhibitors.[4][6][8]

The binding of CSF1 or IL-34 to CSF1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling, primarily through the PI3K/AKT and MAPK/ERK pathways, promoting the proliferation, survival, and differentiation of myeloid lineage cells like macrophages and osteoclasts.[8] this compound effectively blocks these downstream events.

CSF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF1 / IL-34 CSF1R CSF1R Dimer CSF1->CSF1R Binding & Dimerization P_CSF1R p-CSF1R CSF1R->P_CSF1R Autophosphorylation This compound This compound This compound->P_CSF1R Inhibition PI3K PI3K P_CSF1R->PI3K Activation RAS RAS P_CSF1R->RAS Activation AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Simplified CSF1R signaling pathway and the inhibitory action of this compound.

Preclinical Evidence in Non-TGCT Indications

Preclinical studies highlight this compound's potential in diseases driven by CSF1R-dependent macrophages, including certain cancers and conditions involving bone degradation.[4][5]

In Vitro Activity

This compound demonstrates potent inhibition of CSF1R activity and CSF1R-dependent cellular processes in various in vitro assays.

Assay TypeCell Line / SystemEndpointIC50 (nmol/L)Reference
CSF1R AutophosphorylationTHP-1 (Human Monocytic)p-CSF1R Levels19[2]
Cell ProliferationM-NFS-60 (Murine Myelogenous Leukemia)Cell Viability10.1[2][4]
Osteoclast DifferentiationHuman Osteoclast PrecursorsTRAP Activity9.3[2]
ERK PhosphorylationHuman Whole Bloodp-ERK Levels310[2]
In Vivo Models of Cancer

This compound has shown significant anti-tumor and immunomodulatory activity in syngeneic mouse cancer models.

2.2.1 MC38 Colorectal Cancer Model

In the MC38 colorectal cancer model, this compound treatment led to a reduction in tumor-associated macrophages (TAMs), an increase in cytotoxic CD8+ T-cells, and overall tumor growth inhibition.[4]

Treatment Group (n=10/cohort)DosingTumor Growth Inhibition (%)Macrophage ReductionCD8+ T-Cell IncreaseReference
This compound10 mg/kg daily52% (p < 0.0001)>6-fold (p = 0.004)Not significant[4]
Anti-PD1 Antibody-38% (p < 0.0001)Not significantNot significant[4]
This compound + Anti-PD110 mg/kg daily74% (p < 0.0001)>6-fold (p = 0.003)~2-fold[4]

2.2.2 PC3 Prostate Cancer Bone Invasion Model

CSF1R-expressing osteoclasts are key mediators of bone degradation in cancers that metastasize to bone.[4][5] In a PC3 prostate cancer model where tumor cells are implanted in the tibia, this compound demonstrated potent anti-osteolytic activity, preserving bone integrity.[4]

Clinical Investigations in Rare Diseases Beyond TGCT

Building on strong preclinical rationale, this compound is being investigated in other rare diseases characterized by macrophage dysregulation.

Chronic Graft-Versus-Host Disease (cGVHD)

Chronic GVHD is a serious complication of allogeneic hematopoietic stem cell transplant, with macrophages playing a role in the associated fibrosis and inflammation. A Phase 2, open-label, multicenter study is currently underway to evaluate the safety, tolerability, and efficacy of this compound in adults with active cGVHD who have failed at least two prior lines of systemic therapy.[1][4][9][10]

  • Trial Identifier: NCT06619561[4]

  • Phase: 2[1]

  • Status: Enrolling[1]

  • Primary Outcome Measures: Number of participants with dose-limiting toxicities, adverse events, and objective response rate.[10]

  • Key Inclusion Criteria: Adult allogeneic HSCT recipients with moderate to severe cGVHD requiring systemic immunosuppression who have failed at least 2 prior lines of therapy.[4][9]

As this trial is ongoing, no quantitative efficacy data is publicly available at this time.

Key Experimental Protocols

The following sections detail the methodologies used in the key preclinical experiments described in Smith et al., Mol Cancer Ther, 2021.[4]

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation a Target Engagement (p-CSF1R Assay) b Cellular Potency (M-NFS-60 Proliferation) a->b c Functional Consequence (Osteoclast Differentiation) b->c d Translational Biomarker (Whole Blood p-ERK Assay) c->d e Pharmacokinetics & Pharmacodynamics (PK/PD) d->e f Efficacy Model 1 (MC38 Syngeneic Model) e->f g Efficacy Model 2 (PC3 Bone Invasion Model) f->g

Caption: General preclinical experimental workflow for this compound evaluation.
M-NFS-60 Cell Proliferation Assay

This assay measures the ability of this compound to inhibit the proliferation of a murine myelogenous leukemia cell line that is dependent on CSF1 for growth.

  • Cell Culture: M-NFS-60 cells are maintained in RPMI-1640 medium supplemented with 10% FBS, 2 mmol/L L-glutamine, and recombinant murine CSF1.

  • Assay Preparation: Prior to the assay, cells are washed to remove CSF1 and resuspended in assay medium.

  • Compound Treatment: Cells are seeded into 96-well plates. A serial dilution of this compound is prepared and added to the wells.

  • Stimulation: Recombinant murine CSF1 is added to the wells to stimulate proliferation (e.g., at concentrations from 10 to 1000 ng/mL).

  • Incubation: Plates are incubated for a set period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Readout: Cell viability is measured using a colorimetric reagent such as resazurin or MTS.

  • Data Analysis: The absorbance is read on a plate reader. The data is normalized to vehicle-treated controls, and IC50 curves are generated using non-linear regression.

Whole Blood ERK Phosphorylation Assay

This assay assesses the ability of this compound to inhibit CSF1R downstream signaling in a more physiologically relevant matrix.

  • Blood Collection: Fresh human whole blood is collected in heparinized tubes.

  • Compound Incubation: Aliquots of blood are incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 2 hours) at 37°C.

  • Stimulation: Blood is stimulated with recombinant human CSF1 to induce CSF1R signaling and subsequent ERK phosphorylation. A non-stimulated control is included.

  • Lysis: Red blood cells are lysed, and the remaining white blood cells are fixed and permeabilized to allow for intracellular antibody staining.

  • Staining & Detection: Cells are stained with fluorescently-labeled antibodies specific for phosphorylated ERK (p-ERK) and cell surface markers to identify the monocyte population.

  • Flow Cytometry: The level of p-ERK in the monocyte population is quantified using a flow cytometer.

  • Data Analysis: The median fluorescence intensity of p-ERK is determined for each condition. IC50 values are calculated based on the inhibition of the CSF1-stimulated p-ERK signal.

MC38 Syngeneic Tumor Model

This in vivo model evaluates the effect of this compound on tumor growth and the tumor immune microenvironment in immunocompetent mice.

  • Animal Model: C57BL/6 mice are used.

  • Tumor Implantation: MC38 colorectal adenocarcinoma cells (e.g., 1 x 10^5 cells) are injected subcutaneously into the flank of the mice.

  • Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment cohorts (e.g., vehicle, this compound, anti-PD1 antibody, combination).

  • Dosing: this compound is administered orally (e.g., 10 mg/kg, daily). The anti-PD1 antibody is administered intraperitoneally. Dosing continues for a defined period (e.g., 3 weeks).

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint Analysis: At the end of the study, tumors are excised. A portion of the tumor is processed for flow cytometry or immunohistochemistry to analyze immune cell populations (e.g., CD68+ macrophages, CD8+ T-cells).

  • Data Analysis: Tumor growth inhibition (%TGI) is calculated relative to the vehicle control group. Immune cell populations are quantified and compared between treatment groups using appropriate statistical tests.

Conclusion and Future Directions

This compound's high selectivity and potent inhibition of the CSF1R pathway provide a strong rationale for its investigation in a range of rare diseases beyond TGCT that are mediated by pathogenic macrophages. Preclinical data in cancer models demonstrate both direct anti-tumor effects and modulation of the tumor immune microenvironment. The ongoing Phase 2 trial in cGVHD represents a critical step in validating this broader therapeutic potential. Future research should focus on identifying other rare neoplastic, fibrotic, and inflammatory diseases with clear CSF1R-driven pathology to further expand the clinical application of this precision therapy.

References

The Central Role of Macrophages in Tenosynovial Giant Cell Tumor (TGCT) Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenosynovial Giant Cell Tumor (TGCT) is a rare, benign, yet often locally aggressive neoplasm arising from the synovium of joints, bursae, and tendon sheaths. While histologically diverse, the tumor mass is pathologically defined by a vast infiltration of non-neoplastic immune cells, predominantly macrophages. A small subset of neoplastic tumor cells, characterized by a specific chromosomal translocation involving the Colony-Stimulating Factor 1 (CSF1) gene, orchestrates this cellular infiltration. This guide provides an in-depth examination of the central role of macrophages in TGCT pathogenesis, the signaling pathways governing their recruitment, and the therapeutic strategies developed to target this critical interaction.

The TGCT Tumor Microenvironment: A Macrophage-Dominated Landscape

The bulk of a TGCT lesion is not composed of neoplastic cells, but rather an accumulation of non-neoplastic cells, with macrophages being the most abundant cell type. Histopathological analysis consistently reveals a dense infiltrate of mononuclear cells, including histiocytes and macrophages expressing markers like CD68, alongside multinucleated osteoclast-type giant cells.[1] This cellular makeup is a direct consequence of a "landscaping effect," where a minority of neoplastic cells (estimated at 2-16% of the tumor) overexpress CSF1, which in turn recruits a massive influx of CSF1 receptor (CSF1R)-expressing macrophages that constitute the bulk of the tumor.[2][3][4][5]

Data Presentation: Cellular Composition of TGCT

The following table summarizes the quantitative data on the cellular composition of the TGCT microenvironment.

Cell TypeMarker(s)Percentage of Total Cells / Expression LevelReference(s)
Neoplastic Synovial CellsCSF1 expression2-16% of tumor cells carry the translocation and express CSF1.[2][4][2][4]
MacrophagesCD68, CD163Comprise the majority of the tumor mass.[2][6][2][6]
Macrophages (M2 Phenotype)CD163High infiltration of CD163+ cells is a key feature.[7][8][7][8]
T-lymphocytesCD3Present in the tumor microenvironment.[9]
B-lymphocytes-Identified in single-cell analyses.[10][10]
Mast Cells-Identified in single-cell analyses.[10][10]

The CSF1-CSF1R Axis: The Primary Driver of Macrophage Accumulation

The pathogenesis of TGCT is primarily driven by a chromosomal translocation that fuses the CSF1 gene, typically to the COL6A3 gene.[11] This genetic aberration leads to the constitutive overexpression and secretion of the CSF1 ligand by the small population of neoplastic cells.[2][11]

CSF1 is a potent cytokine that governs the survival, proliferation, differentiation, and chemotaxis of macrophages and other mononuclear phagocytes.[12][13] These cells express the CSF1 Receptor (CSF1R), a receptor tyrosine kinase.[2][12] The binding of CSF1 to CSF1R on macrophages triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[13][14] This activation initiates a cascade of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK)/ERK pathways, which are critical for cell proliferation, survival, and migration.[12][15]

Recent single-cell RNA sequencing studies have refined this model, demonstrating that the neoplastic cells themselves do not express CSF1R, indicating that the signaling is paracrine rather than autocrine.[3][11][16][17] The neoplastic cells produce CSF1, which acts on the surrounding CSF1R-positive macrophages, leading to the formation of the tumor mass.[3][11][17]

Mandatory Visualization: Signaling Pathway

CSF1R_Signaling cluster_neoplastic Neoplastic Synovial Cell (2-16%) cluster_macrophage Macrophage / Monocyte (>50%) Neoplastic COL6A3-CSF1 Translocation CSF1 CSF1 Ligand Neoplastic->CSF1 Overexpression & Secretion CSF1R CSF1R CSF1->CSF1R Binding Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization PI3K PI3K / AKT Pathway Dimerization->PI3K ERK RAS / RAF / MEK ERK Pathway Dimerization->ERK Recruitment Recruitment (Chemotaxis) Dimerization->Recruitment Survival Survival PI3K->Survival Proliferation Proliferation PI3K->Proliferation ERK->Proliferation

Caption: CSF1-CSF1R paracrine signaling loop in TGCT.

Therapeutic Targeting of Macrophages in TGCT

The central role of the CSF1-CSF1R axis makes it an ideal therapeutic target. By inhibiting this pathway, the recruitment and survival of the macrophage population that constitutes the bulk of the tumor can be blocked, leading to significant tumor regression.[18]

Pexidartinib (Turalio™) is an orally bioavailable, selective small-molecule tyrosine kinase inhibitor of CSF1R, KIT, and FLT3.[12][15] It functions by blocking the binding of CSF1 to its receptor, thereby preventing the ligand-induced autophosphorylation necessary for downstream signaling.[12] This inhibition suppresses the proliferation of tumor cells and depletes the macrophages involved in the disease.[12][18] Pexidartinib was the first systemic therapy approved by the FDA for adult patients with symptomatic TGCT not amenable to improvement with surgery.[12][15]

Other CSF1R inhibitors, such as Vimseltinib, have also shown robust and durable antitumor activity in clinical trials.[7][19]

Data Presentation: Efficacy of CSF1R Inhibitors in TGCT

The following table summarizes key clinical trial data for CSF1R inhibitors in the treatment of TGCT.

DrugTrial/StudyPhaseNumber of Patients (TGCT)Overall Response Rate (ORR)Reference(s)
PexidartinibENLIVENIII120 (61 Pexidartinib, 59 Placebo)38% (vs 0% for placebo) at 25 weeks[14]
PexidartinibDose-escalation/ExtensionI/II23 (extension cohort)52%[6][13]
Emactuzumab-I2886% (79% PR, 7% CR)[6]
This compoundNCT03069469I/II3272%[7][19]
This compoundMOTION (NCT05059262)III-40%[9]

Key Experimental Methodologies

Investigating the role of macrophages in TGCT requires a range of specialized laboratory techniques. Below are detailed protocols for key experiments.

Experimental Protocol 1: Immunohistochemistry (IHC) for Macrophage Marker CD163

This protocol is for the qualitative identification of the M2 macrophage marker CD163 in formalin-fixed, paraffin-embedded (FFPE) TGCT tissue sections.

Materials:

  • FFPE TGCT tissue sections (3-5 µm) on charged slides

  • Xylene and graded ethanol series (100%, 90%, 80%, 70%)

  • Antigen Retrieval Buffer: Citrate Buffer (10 mM Citrate, 0.05% Tween 20, pH 6.0) or EDTA solution (pH 8.0)

  • Heat source (steamer, water bath, or pressure cooker)

  • Peroxide Block (e.g., 3% Hydrogen Peroxide in PBS)

  • Protein Block (serum-free)

  • Primary Antibody: Mouse anti-human CD163 monoclonal antibody (e.g., clone 10D6)

  • Secondary Antibody/Polymer Detection System (e.g., HRP-polymer anti-mouse IgG)

  • Chromogen: DAB (3,3'-Diaminobenzidine)

  • Counterstain: Hematoxylin

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes for 5 minutes each.

    • Immerse in 100% ethanol: 2 changes for 2 minutes each.

    • Immerse in 95% ethanol: 1 change for 2 minutes.

    • Immerse in 80% ethanol: 1 change for 2 minutes.

    • Immerse in 70% ethanol: 1 change for 2 minutes.

    • Rinse thoroughly in deionized water.[6]

  • Antigen Retrieval:

    • Pre-heat a steamer or water bath containing the Antigen Retrieval Buffer to 95-99°C.

    • Immerse slides in the hot buffer and incubate for 20-30 minutes. Heat treatment with an EDTA solution (pH 8.0) is often optimal for CD163.[6][17]

    • Remove the container from the heat source and allow slides to cool for 20 minutes at room temperature.[6]

  • Staining:

    • Wash slides in PBS: 3 changes for 1 minute each.

    • Incubate with Peroxide Block for 5-10 minutes to quench endogenous peroxidase activity.[6]

    • Wash in PBS.

    • Incubate with Protein Block for 5-10 minutes to prevent non-specific antibody binding.

    • Incubate with the primary anti-CD163 antibody (diluted according to manufacturer's instructions) for 30-60 minutes at room temperature.

    • Wash in PBS.

    • Apply the HRP-polymer secondary antibody and incubate for 10-20 minutes.

    • Wash in PBS.

    • Apply the DAB chromogen solution and incubate for 5 minutes, or until desired stain intensity is reached. Monitor under a microscope.

  • Counterstaining and Mounting:

    • Rinse slides in deionized water.

    • Counterstain with Hematoxylin for 1-2 minutes.

    • "Blue" the stain in a suitable bluing solution or running tap water.

    • Dehydrate through graded ethanols and clear in xylene.

    • Coverslip with a permanent mounting medium.

Expected Result: Macrophages will show brown (DAB) staining in the cell membrane and/or cytoplasm. Nuclei will be stained blue by hematoxylin.

Experimental Protocol 2: Flow Cytometry for Macrophage Analysis from Synovial Tissue

This protocol allows for the quantification and phenotyping of macrophage populations from fresh TGCT tissue digests.

Materials:

  • Fresh TGCT synovial tissue

  • Digestion Buffer: DMEM with Collagenase IV (400 µg/mL), Liberase (400 µg/mL), and DNase I (400 µg/mL).[3]

  • FACS Buffer: PBS with 2% FBS and 1 mM EDTA.[3]

  • Red Blood Cell Lysis Buffer

  • Fc Block (e.g., TruStain fcX)

  • Fluorescently conjugated antibodies (e.g., CD45-PerCP, CD11b-PE, CD14-APC, CD68-FITC, CD163-PE-Cy7)

  • Viability Dye (e.g., DAPI, 7-AAD, or a fixable viability dye)

  • Flow cytometer

Procedure:

  • Single-Cell Suspension Preparation:

    • Mince fresh synovial tissue into small pieces (~1-2 mm).

    • Incubate in Digestion Buffer at 37°C for 30-45 minutes with intermittent vortexing.[3]

    • Neutralize the enzymatic reaction with FACS buffer.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Centrifuge, discard the supernatant, and perform red blood cell lysis if necessary.

    • Wash cells with FACS buffer and count.

  • Cell Staining:

    • Resuspend 1-2 x 10^6 cells per sample in FACS buffer.

    • Add Fc Block and incubate for 10 minutes at 4°C to block non-specific antibody binding to Fc receptors.[3]

    • Add the cocktail of fluorescently conjugated surface antibodies (e.g., CD45, CD11b, CD14, CD163) and incubate for 30 minutes at 4°C in the dark.[3]

    • Wash cells twice with FACS buffer.

    • (Optional for intracellular markers like CD68): Fix and permeabilize cells using a commercial kit (e.g., Cytofix/Cytoperm).[1] Then, incubate with the anti-CD68 antibody.

    • Resuspend cells in FACS buffer containing a viability dye just before analysis.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer, collecting at least 100,000 events per sample.

    • Gating Strategy:

      • Gate on singlets using FSC-A vs FSC-H.

      • Gate on viable cells using the viability dye.

      • Gate on immune cells using CD45+.

      • From the CD45+ gate, identify myeloid cells using CD11b+.

      • From the CD11b+ gate, identify macrophages using markers such as CD14+ and CD68+.

      • Analyze the expression of CD163 on the macrophage population to quantify the M2-like subset.

Mandatory Visualization: Experimental Workflow

Experimental_Workflow cluster_sample Sample Acquisition & Processing cluster_analysis Cellular Analysis cluster_functional Functional & Therapeutic Assays cluster_data Data Interpretation Sample TGCT Patient Surgical Resection FFPE Formalin-Fixation Paraffin-Embedding Sample->FFPE Fresh Fresh Tissue Digestion Sample->Fresh IHC Immunohistochemistry (IHC) for CD163 FFPE->IHC Flow Flow Cytometry (CD45, CD11b, CD14, CD163) Fresh->Flow scRNA Single-Cell RNA Sequencing (scRNA-seq) Fresh->scRNA CoCulture In Vitro Co-Culture (TGCT cells + Macrophages) Fresh->CoCulture Data Quantify Macrophage Infiltration Phenotype Characterization Identify Therapeutic Response IHC->Data Flow->Data scRNA->Data DrugTest CSF1R Inhibitor Efficacy Testing CoCulture->DrugTest DrugTest->Data

Caption: Workflow for investigating macrophages in TGCT.

Conclusion

Macrophages are not merely passive bystanders in Tenosynovial Giant Cell Tumors; they are the central, pathogenic cell type, recruited and sustained by a small population of neoplastic cells through the CSF1-CSF1R signaling axis. This fundamental understanding has transformed the therapeutic landscape for TGCT, leading to the development of highly effective CSF1R inhibitors that can induce dramatic tumor responses. Future research, utilizing the advanced experimental protocols detailed herein, will continue to unravel the complex interplay within the TGCT microenvironment, paving the way for next-generation therapies and improved patient outcomes.

References

The Pharmacodynamics of Vimseltinib: An In-depth Technical Guide from Early-Phase Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vimseltinib (formerly DCC-3014) is an investigational, orally bioavailable, and highly selective switch-control inhibitor of the colony-stimulating factor 1 receptor (CSF-1R).[1][2] CSF-1R is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[2][3] Dysregulation of the CSF-1R signaling pathway is implicated in various pathologies, including cancer and inflammatory diseases, making it a compelling therapeutic target.[4] In early-phase clinical trials, this compound has demonstrated promising pharmacodynamic effects, effectively modulating CSF-1R activity and impacting macrophage populations.[1][5] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound as observed in these initial studies, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways and workflows.

Mechanism of Action and Signaling Pathway

This compound is designed to bind to the "switch pocket" of the CSF-1R, locking the kinase in an inactive conformation.[6] This mechanism of action prevents the binding of ATP and subsequent autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades.[7] The binding of ligands, such as CSF-1 and IL-34, to CSF-1R typically triggers a signaling cascade that includes the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, promoting cell survival, proliferation, and differentiation.[8][9] this compound effectively blocks these downstream effects.

CSF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF-1 CSF-1 CSF-1R CSF-1R Tyrosine Kinase Domain CSF-1->CSF-1R IL-34 IL-34 IL-34->CSF-1R P P CSF-1R->P Autophosphorylation This compound This compound This compound->CSF-1R Inhibits PI3K PI3K P->PI3K RAS RAS P->RAS JAK JAK P->JAK Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT STAT JAK->STAT Differentiation Differentiation STAT->Differentiation

Caption: CSF-1R Signaling Pathway and Inhibition by this compound.

Quantitative Pharmacodynamic Data

The pharmacodynamic activity of this compound has been quantified through a series of in vitro and in vivo studies, as well as in early-phase clinical trials. The data consistently demonstrates potent and selective inhibition of CSF-1R and its downstream effects.

In Vitro Activity
AssayCell Line/SystemEndpointIC50 (nM)Reference
CSF-1R Kinase AssayRecombinant EnzymeCSF-1R Phosphorylation3[3]
KIT Kinase AssayRecombinant EnzymeKIT Phosphorylation1600[3]
FLT3 Kinase AssayRecombinant EnzymeFLT3 Phosphorylation>3000[3]
PDGFRA Kinase AssayRecombinant EnzymePDGFRA Phosphorylation>3000[3]
PDGFRB Kinase AssayRecombinant EnzymePDGFRB Phosphorylation>3000[3]
CSF-1R PhosphorylationTHP-1 CellsCSF-1R Phosphorylation19[5]
Cell ProliferationM-NFS-60 CellsCell Viability10.1[10]
In Vivo Preclinical Activity
ModelBiomarkerEffectReference
MC38 Colorectal Cancer (Mouse)Tumor-Associated Macrophages (TAMs)Depletion of TAMs[8]
MC38 Colorectal Cancer (Mouse)cFOS mRNA expressionInhibition of CSF-1-stimulated expression[10]
Early-Phase Clinical Pharmacodynamics (NCT03069469)
BiomarkerPatient PopulationEffectReference
Plasma CSF-1Tenosynovial Giant Cell Tumor (TGCT)On-target increase[10]
Plasma IL-34Tenosynovial Giant Cell Tumor (TGCT)On-target increase[10]
Circulating CD16+ Nonclassical MonocytesTenosynovial Giant Cell Tumor (TGCT)Decrease in levels[10]

Detailed Experimental Protocols

M-NFS-60 Cell Proliferation Assay

This assay is used to determine the effect of this compound on the proliferation of the murine myelogenous leukemia cell line M-NFS-60, which is dependent on CSF-1 for growth.

Materials:

  • M-NFS-60 cells (ATCC CRL-1838)

  • RPMI-1640 medium (ATCC 30-2001)

  • Fetal Bovine Serum (FBS)

  • 2-Mercaptoethanol

  • Recombinant human M-CSF

  • This compound

  • Resazurin sodium salt

  • 96-well plates

Protocol:

  • Cell Culture: M-NFS-60 cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 0.05 mM 2-mercaptoethanol, and 62 ng/mL recombinant human M-CSF at 37°C in a 5% CO2 incubator.

  • Assay Setup: A serial dilution of this compound in DMSO is prepared. M-NFS-60 cells are seeded into 96-well plates at a density of 2 x 10^5 cells/mL in complete medium containing CSF-1.[11] The final DMSO concentration should not exceed 0.5%.

  • Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.[10]

  • Viability Measurement: 5 hours prior to the end of the incubation period, a solution of resazurin (final concentration 440 µM) is added to each well.[10]

  • Data Acquisition: Fluorescence is measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

M_NFS_60_Proliferation_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture_Cells Culture M-NFS-60 cells Seed_Cells Seed cells into 96-well plates Culture_Cells->Seed_Cells Prepare_this compound Prepare serial dilutions of this compound Add_this compound Add this compound dilutions to wells Prepare_this compound->Add_this compound Seed_Cells->Add_this compound Incubate_72h Incubate for 72 hours Add_this compound->Incubate_72h Add_Resazurin Add Resazurin Incubate_72h->Add_Resazurin Incubate_5h Incubate for 5 hours Add_Resazurin->Incubate_5h Read_Fluorescence Read fluorescence Incubate_5h->Read_Fluorescence Calculate_IC50 Calculate IC50 Read_Fluorescence->Calculate_IC50

Caption: M-NFS-60 Cell Proliferation Assay Workflow.
THP-1 CSF-1R Phosphorylation ELISA

This enzyme-linked immunosorbent assay (ELISA) is used to measure the level of CSF-1R phosphorylation in the human monocytic cell line THP-1 upon stimulation with CSF-1 and treatment with this compound.

Materials:

  • THP-1 cells

  • Recombinant human CSF-1

  • This compound

  • Anti-CSF-1R capture antibody (e.g., R&D Systems, #MAB3292)[5]

  • Anti-phospho-tyrosine detection antibody conjugated to horseradish peroxidase (HRP) (e.g., Life Technologies, #03-7720)[5]

  • ELISA plates

  • Wash and blocking buffers

  • TMB substrate

  • Stop solution

Protocol:

  • Cell Treatment: THP-1 cells are treated with varying concentrations of this compound for a specified period.

  • CSF-1 Stimulation: Cells are then stimulated with recombinant human CSF-1 (e.g., 25 ng/mL) for a short duration to induce CSF-1R phosphorylation.[5]

  • Cell Lysis: Cells are lysed to release cellular proteins.

  • ELISA:

    • ELISA plates are coated with the anti-CSF-1R capture antibody overnight.

    • Plates are washed and blocked.

    • Cell lysates are added to the wells and incubated.

    • Plates are washed, and the HRP-conjugated anti-phospho-tyrosine detection antibody is added.

    • After incubation and washing, TMB substrate is added, and the color is allowed to develop.

    • The reaction is stopped with a stop solution.

  • Data Acquisition: Absorbance is read at 450 nm using a plate reader.

  • Data Analysis: The level of CSF-1R phosphorylation is quantified relative to controls, and the IC50 value for this compound is determined.

CSF1R_Phosphorylation_ELISA Treat_Cells Treat THP-1 cells with this compound Stimulate_CSF1 Stimulate with CSF-1 Treat_Cells->Stimulate_CSF1 Lyse_Cells Lyse cells Stimulate_CSF1->Lyse_Cells Add_Lysate Add cell lysate to plate Lyse_Cells->Add_Lysate Coat_Plate Coat ELISA plate with capture antibody Block_Plate Block plate Coat_Plate->Block_Plate Block_Plate->Add_Lysate Add_Detection_Ab Add HRP-conjugated detection antibody Add_Lysate->Add_Detection_Ab Add_Substrate Add TMB substrate Add_Detection_Ab->Add_Substrate Read_Absorbance Read absorbance at 450 nm Add_Substrate->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data

Caption: CSF-1R Phosphorylation ELISA Workflow.
In Vivo Pharmacodynamic Assessment in MC38 Tumor Model

This in vivo model is used to evaluate the effect of this compound on tumor growth and the tumor microenvironment in an immunocompetent mouse model of colorectal cancer.

Materials:

  • C57BL/6 mice

  • MC38 colorectal cancer cells

  • This compound formulation for oral gavage

  • Flow cytometry antibodies (e.g., for CD45, CD11b, F4/80, CD4, CD8)

  • Tissue dissociation enzymes

  • Flow cytometer

Protocol:

  • Tumor Implantation: MC38 cells are subcutaneously implanted into the flank of C57BL/6 mice.

  • This compound Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and dosed with this compound or vehicle control via oral gavage.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Pharmacodynamic Analysis: At the end of the study, tumors are excised and processed for analysis.

    • Flow Cytometry: Tumors are dissociated into single-cell suspensions. Cells are stained with a panel of fluorescently labeled antibodies to identify and quantify immune cell populations, particularly tumor-associated macrophages (TAMs).[10][12]

    • Gene Expression Analysis: RNA can be extracted from tumor tissue to analyze the expression of pharmacodynamic biomarkers such as cFOS.

  • Data Analysis: Tumor growth inhibition is calculated, and changes in immune cell populations and gene expression are analyzed between treatment and control groups.

MC38_In_Vivo_Study Implant_Tumors Implant MC38 tumor cells Treat_Mice Treat mice with this compound Implant_Tumors->Treat_Mice Monitor_Tumor_Growth Monitor tumor growth Treat_Mice->Monitor_Tumor_Growth Excise_Tumors Excise tumors at endpoint Monitor_Tumor_Growth->Excise_Tumors Analyze_Tumors Analyze tumors (Flow Cytometry, Gene Expression) Excise_Tumors->Analyze_Tumors Analyze_Data Analyze tumor growth inhibition and biomarker data Analyze_Tumors->Analyze_Data

Caption: In Vivo Pharmacodynamic Study Workflow in the MC38 Model.

Conclusion

The pharmacodynamic profile of this compound, as demonstrated in early-phase trials, reveals a potent and selective inhibitor of CSF-1R. The quantitative data from in vitro and in vivo studies provide a clear picture of its on-target activity, leading to the depletion of CSF-1R-dependent cells and modulation of key biomarkers. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacodynamics of this compound and other CSF-1R inhibitors. The visualization of the CSF-1R signaling pathway and experimental workflows serves to enhance the understanding of this compound's mechanism of action and its evaluation process. This comprehensive overview underscores the potential of this compound as a targeted therapy for diseases driven by CSF-1R signaling.

References

Methodological & Application

Application Notes and Protocols for Vimseltinib: A Cell-Based Assay for CSF1R Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cellular activity of vimseltinib, a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), using cell-based assays. The following protocols are intended for research purposes to evaluate the inhibitory effect of this compound on CSF1R signaling and cell proliferation.

This compound is an oral, switch-control tyrosine kinase inhibitor designed to potently and selectively inhibit CSF1R.[1][2][3][4][5] By binding to the switch pocket region of the receptor, this compound stabilizes CSF1R in its inactive conformation, thereby blocking ligand-induced autophosphorylation and downstream signaling.[1][2][6] Dysregulation of the CSF1/CSF1R signaling pathway is implicated in various diseases, including tenosynovial giant cell tumor (TGCT), where it drives the recruitment and proliferation of inflammatory macrophages.[2][7]

The following protocols describe two key cell-based assays to determine the potency of this compound: a CSF1R phosphorylation assay in THP-1 human monocytic leukemia cells and a cell proliferation assay using the CSF1-dependent M-NFS-60 mouse myelogenous leukemia cell line.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various preclinical studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) and selectivity of this compound against CSF1R and other related kinases.

Table 1: this compound IC50 Values in Cell-Based Assays

Cell LineAssay TypeIC50 (nM)Reference
THP-1CSF1R Autophosphorylation27[8]
M-NFS-60Cell Proliferation18[8]
M-NFS-60Cell Proliferation10.1[1]

Table 2: Kinase Selectivity of this compound

KinaseIC50 (nM)Selectivity vs. CSF1R (> fold)Reference
CSF1R3.7-[8]
KIT476>100[8]
FLT3>3300>500[1][8]
PDGFRα436>100[8]
PDGFRβ2300>500[1][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CSF1R signaling pathway targeted by this compound and the general experimental workflow for its evaluation in a cell-based assay.

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R PI3K PI3K CSF1R->PI3K Activates RAS RAS CSF1R->RAS STAT STAT CSF1R->STAT AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Differentiation) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT->Transcription CSF1 CSF1 Ligand CSF1->CSF1R Binds This compound This compound This compound->CSF1R Inhibits Autophosphorylation

Caption: CSF1R Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (THP-1 or M-NFS-60) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Vimseltinib_Prep Prepare this compound Serial Dilutions Compound_Addition Add this compound to Cells Vimseltinib_Prep->Compound_Addition Cell_Seeding->Compound_Addition Incubation Incubate Compound_Addition->Incubation Stimulation Stimulate with CSF1 (for Phosphorylation Assay) Incubation->Stimulation Lysis_or_Reagent Cell Lysis or Add Proliferation Reagent Incubation->Lysis_or_Reagent Proliferation Assay Stimulation->Lysis_or_Reagent Phospho Assay Detection Detection (ELISA or Fluorescence) Lysis_or_Reagent->Detection Data_Acquisition Read Plate Detection->Data_Acquisition IC50_Calc Calculate IC50 Data_Acquisition->IC50_Calc

Caption: General Workflow for Cell-Based CSF1R Inhibition Assays.

Experimental Protocols

Protocol 1: CSF1R Autophosphorylation Assay in THP-1 Cells

This assay measures the ability of this compound to inhibit the ligand-induced phosphorylation of CSF1R in a human monocytic cell line.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human CSF1

  • This compound

  • DMSO (Dimethyl Sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Cell Lysis Buffer

  • Phospho-CSF1R (Tyr723) ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Cell Seeding: Seed THP-1 cells into 96-well plates at a density of 1 x 10^5 cells per well and starve overnight in a serum-free medium.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in a serum-free medium to the desired final concentrations. The final DMSO concentration should be less than 0.1%.

  • Treatment: Treat the starved cells with the various concentrations of this compound or vehicle (DMSO) for 2 hours.[1]

  • Stimulation: Stimulate the cells with recombinant human CSF1 at a final concentration of 100 ng/mL for 15 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells using a cell lysis buffer.

  • ELISA: Perform the Phospho-CSF1R ELISA according to the manufacturer's instructions to quantify the level of phosphorylated CSF1R.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of CSF1R phosphorylation against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: M-NFS-60 Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of a murine leukemia cell line that is dependent on CSF1 for growth.

Materials:

  • M-NFS-60 cells (ATCC CRL-1838)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 2-Mercaptoethanol

  • Recombinant Mouse CSF1

  • This compound

  • DMSO

  • Resazurin-based proliferation reagent (e.g., alamarBlue)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Maintain M-NFS-60 cells in RPMI-1640 medium containing 10% FBS, 1% Penicillin-Streptomycin, 0.05 mM 2-mercaptoethanol, and 20 ng/mL recombinant mouse CSF1.[1]

  • Cell Seeding: Wash the cells to remove CSF1 and seed them into 96-well plates at a density of 5 x 10^3 cells per well in a medium containing a suboptimal concentration of CSF1 (e.g., 2 ng/mL).

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in the culture medium.

  • Treatment: Add the diluted this compound or vehicle to the appropriate wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement: Add the resazurin-based proliferation reagent to each well and incubate for an additional 4-6 hours.[1]

  • Data Acquisition: Measure the fluorescence using a plate reader with an excitation of 540 nm and an emission of 590 nm.

  • Data Analysis: Calculate the percentage of proliferation inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Disclaimer: These protocols are intended for research use only and should be performed by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemical and biological materials.

References

Application Notes and Protocols for Studying Vimseltinib Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vimseltinib is an orally bioavailable and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a tyrosine kinase that is essential for the survival, proliferation, and differentiation of macrophages and other myeloid-lineage cells.[1][2][3] By targeting CSF1R, this compound effectively depletes tumor-associated macrophages (TAMs), which are key components of the tumor microenvironment that contribute to tumor growth, angiogenesis, and immunosuppression.[4][5] Preclinical studies have demonstrated the potential of this compound in various cancer models, including tenosynovial giant cell tumor (TGCT), colorectal cancer, and prostate cancer bone metastasis.[4][6][7]

These application notes provide detailed protocols for utilizing key animal models to assess the in vivo efficacy of this compound. The included methodologies for syngeneic tumor models and xenograft models, along with protocols for relevant pharmacodynamic and endpoint analyses, are intended to guide researchers in the preclinical evaluation of this compound and other CSF1R inhibitors.

Mechanism of Action: CSF1R Signaling Pathway

This compound functions by inhibiting the CSF1R signaling cascade. The binding of CSF1R ligands, CSF-1 and IL-34, to the receptor triggers its dimerization and autophosphorylation, initiating downstream signaling through pathways such as PI3K/AKT and MAPK/ERK.[8] This signaling is crucial for the function and survival of macrophages. This compound blocks this process, leading to the depletion of CSF1R-dependent cells like TAMs.

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling CSF1R CSF1R PI3K PI3K CSF1R->PI3K MAPK MAPK CSF1R->MAPK CSF1_IL34 CSF-1 / IL-34 CSF1_IL34->CSF1R Binds This compound This compound This compound->CSF1R Inhibits AKT AKT PI3K->AKT Proliferation Macrophage Survival, Proliferation, Differentiation AKT->Proliferation ERK ERK MAPK->ERK ERK->Proliferation

Figure 1: this compound's inhibition of the CSF1R signaling pathway.

Efficacy Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in various animal models.

Table 1: Efficacy of this compound in the MC38 Syngeneic Colorectal Cancer Model
Treatment GroupDosing RegimenMean Tumor Burden (mm³) at Day 39Tumor Growth Inhibition (%)Change in Macrophage Levels in TumorChange in CD8+ T Cell Levels in TumorReference
Vehicle ControlN/A~1500N/AN/AN/A[7]
This compound10 mg/kg, QD, POSignificantly reduced vs. vehicleNot specifiedDepletedIncreased[7][9]
anti-PD1Not specifiedReduced vs. vehicleNot specifiedNot specifiedNot specified[7]
This compound + anti-PD110 mg/kg QD PO + Not specifiedAdditive efficacy vs. single agentsNot specifiedNot specifiedNot specified[7][9]

QD: once daily, PO: oral administration

Table 2: Efficacy of this compound in the PC3 Prostate Cancer Bone Invasion Model
Treatment GroupDosing RegimenBone Degradation Score (Qualitative)Primary Tumor GrowthReference
Vehicle ControlN/AHighUnaffected[6]
This compound10 mg/kg, QD, POStatistically significant protectionUnaffected[6]
This compound10 mg/kg, BID, POStatistically significant protectionUnaffected[6]

BID: twice daily

Table 3: Pharmacodynamic Effects of this compound in a Mouse Model
Dose of this compound (mg/kg)Inhibition of CSF1-stimulated cFOS mRNA expression in spleen (24h post-dose)AUC₀₋₂₄ (ng*h/mL)Reference
3.7570-87%28,987[2]
7.5>87%Not specified[2]
15>87%Not specified[2]
30>87%Not specified[2]

Experimental Protocols

MC38 Syngeneic Colorectal Cancer Model

This model is used to evaluate the anti-tumor efficacy of this compound in an immunocompetent setting, allowing for the assessment of its impact on the tumor immune microenvironment.

Materials:

  • Female C57BL/6 mice (6-8 weeks old)

  • MC38 murine colorectal cancer cell line

  • Phosphate Buffered Saline (PBS), sterile

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose in water)

  • Calipers

  • Syringes and needles

Protocol:

  • Cell Culture: Culture MC38 cells in appropriate media until they reach 80-90% confluency.

  • Tumor Cell Implantation:

    • Harvest and wash the MC38 cells with sterile PBS.

    • Resuspend the cells in sterile PBS at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the lower right flank of each C57BL/6 mouse.[2]

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment Initiation:

    • Randomize the mice into treatment groups when the mean tumor size reaches approximately 100-150 mm³.[2]

    • Administer this compound (e.g., 10 mg/kg) or vehicle control orally, once daily.

  • Efficacy Assessment:

    • Continue treatment and tumor volume measurements for the duration of the study (e.g., until day 39 post-implantation).[7]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Endpoint Analysis:

    • Tumor Growth Inhibition: Compare the mean tumor volumes of the this compound-treated group to the vehicle-treated group.

    • Immunohistochemistry (IHC) for Macrophages (F4/80):

      • Fix tumor samples in 10% neutral buffered formalin and embed in paraffin.

      • Cut 4-5 µm sections and mount on slides.

      • Deparaffinize and rehydrate the sections.

      • Perform antigen retrieval using a citrate-based buffer.

      • Block endogenous peroxidase activity and non-specific binding.

      • Incubate with a primary antibody against F4/80.

      • Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

      • Develop with a DAB chromogen and counterstain with hematoxylin.

      • Quantify the number of F4/80-positive cells per field of view.

    • Flow Cytometry for CD8+ T Cells:

      • Mechanically and enzymatically dissociate the excised tumors to obtain a single-cell suspension.

      • Stain the cells with fluorescently labeled antibodies against CD45, CD3, and CD8.

      • Acquire the data on a flow cytometer and analyze the percentage of CD8+ T cells within the CD45+ leukocyte population.

MC38_Workflow Start Start Implant Implant 1x10^6 MC38 cells subcutaneously in C57BL/6 mice Start->Implant Monitor Monitor tumor growth Implant->Monitor Randomize Randomize mice when tumors reach ~100 mm³ Monitor->Randomize Treat Treat with this compound (e.g., 10 mg/kg QD PO) or Vehicle Randomize->Treat Assess Assess tumor volume and endpoints Treat->Assess End End Assess->End

Figure 2: Experimental workflow for the MC38 syngeneic model.
PC3 Xenograft Model for Bone Invasion

This model is utilized to assess the effect of this compound on tumor-induced bone degradation, a common complication of prostate cancer metastasis.

Materials:

  • Male athymic nude mice (e.g., BALB/c nude), 6-8 weeks old

  • PC3 human prostate cancer cell line

  • Sterile PBS

  • This compound

  • Vehicle control

  • Micro-CT scanner

Protocol:

  • Cell Culture: Maintain PC3 cells in appropriate culture conditions.

  • Tumor Cell Implantation (Peritibial):

    • Anesthetize the mice.

    • Carefully make a small incision over the proximal tibia.

    • Inject a suspension of PC3 cells (e.g., 1 x 10⁵ cells in 20 µL PBS) into the peritibial space.

    • Close the incision with sutures or surgical glue.

  • Treatment:

    • Begin treatment with this compound (e.g., 10 mg/kg, once or twice daily, orally) or vehicle control on the day of tumor cell implantation.

  • Assessment of Bone Degradation:

    • At the end of the study (e.g., day 32), euthanize the mice.

    • Excise the hind limbs and fix them in formalin.

    • Scan the limbs using a micro-CT scanner to visualize and quantify bone lesions.

    • Bone degradation can be qualitatively scored on a scale of 0-4 (0 = no lesion, 4 = marked bone loss and distortion).[2]

  • Primary Tumor Growth:

    • Primary tumor growth at the injection site can be monitored with calipers, although this compound is not expected to directly affect the growth of PC3 cells.[6]

PC3_Workflow Start Start Implant Peritibial injection of PC3 cells in nude mice Start->Implant Treat Treat with this compound (10 mg/kg QD or BID PO) or Vehicle Implant->Treat Assess Assess bone degradation (Micro-CT) and tumor growth Treat->Assess End End Assess->End

Figure 3: Workflow for the PC3 bone invasion model.
Pharmacodynamic (PD) Mouse Model

This model is used to determine the in vivo target engagement of this compound by measuring the inhibition of CSF1R downstream signaling.

Materials:

  • Female BALB/c mice

  • This compound

  • Recombinant murine CSF-1

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • Primers for cFOS and a housekeeping gene (e.g., GAPDH)

Protocol:

  • Drug Administration:

    • Administer single oral doses of this compound (e.g., 3.75, 7.5, 15, 30 mg/kg) or vehicle to mice.

  • CSF-1 Stimulation:

    • At a specified time point post-dose (e.g., 24 hours), administer recombinant murine CSF-1 to stimulate CSF1R signaling.

  • Spleen Collection:

    • At a short time after CSF-1 stimulation (e.g., 30 minutes), euthanize the mice and collect the spleens.

  • RNA Extraction and qRT-PCR:

    • Immediately process the spleens to extract total RNA.

    • Perform reverse transcription to generate cDNA.

    • Conduct quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of cFOS, a downstream target of CSF1R signaling.

    • Normalize the cFOS expression to a housekeeping gene.

  • Data Analysis:

    • Calculate the percent inhibition of CSF-1-stimulated cFOS expression for each dose of this compound compared to the vehicle-treated, CSF-1-stimulated group.

PD_Model_Workflow Start Start Dose Administer this compound or Vehicle to mice Start->Dose Stimulate Stimulate with recombinant CSF-1 Dose->Stimulate Collect Collect spleens Stimulate->Collect Analyze Analyze cFOS mRNA expression by qRT-PCR Collect->Analyze End End Analyze->End

Figure 4: Workflow for the pharmacodynamic mouse model.

Conclusion

The animal models and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy. The MC38 syngeneic model is invaluable for understanding the immunomodulatory effects of this compound, while the PC3 xenograft model allows for the assessment of its impact on bone metastasis. The pharmacodynamic model confirms target engagement in vivo. By utilizing these well-characterized models, researchers can effectively investigate the therapeutic potential of this compound and other CSF1R inhibitors in oncology drug development.

References

Application Notes and Protocols for Establishing a Vimseltinib-Resistant Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vimseltinib is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[1][2] Overexpression and activation of the CSF1R signaling pathway are implicated in the pathogenesis of various cancers, including tenosynovial giant cell tumor (TGCT).[2][3] While this compound has shown promising therapeutic efficacy, the development of drug resistance remains a significant challenge in targeted cancer therapy.[4][5]

These application notes provide a comprehensive and detailed protocol for establishing a this compound-resistant cell line in vitro. This model system is an invaluable tool for investigating the molecular mechanisms of acquired resistance to this compound, identifying potential biomarkers of resistance, and evaluating novel therapeutic strategies to overcome it. The protocol follows a stepwise dose-escalation method, gradually exposing a CSF1R-expressing cancer cell line to increasing concentrations of this compound over an extended period.[6][7][8] Subsequent sections detail the characterization of the resulting resistant cell line, including the assessment of cell viability, analysis of CSF1R signaling pathways, and investigation of potential resistance mechanisms such as the upregulation of ABC drug transporters.

Materials and Reagents

Cell Line and Culture Media
  • Parental Cell Line: Si-TGCT-1 (A tenosynovial giant cell tumor cell line expressing CSF1R). Alternatively, other cancer cell lines with confirmed high CSF1R expression can be used.[2]

  • This compound (DCC-3014): Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO) and store at -20°C.[9]

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA (0.25%): For cell detachment.

  • DMSO: For cryopreservation.

Reagents for Cell Viability Assay (MTT Assay)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Prepare a 5 mg/mL stock solution in PBS.[1]

  • Solubilization Solution: 10% SDS in 0.01 M HCl.[10]

Reagents for Western Blotting
  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Primary Antibodies:

    • Rabbit anti-CSF1R

    • Rabbit anti-phospho-CSF1R (Tyr723)[11]

    • Rabbit anti-AKT

    • Rabbit anti-phospho-AKT (Ser473)

    • Rabbit anti-ERK1/2

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Mouse anti-β-actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • BCA Protein Assay Kit: For protein quantification.

  • SDS-PAGE Gels and Buffers

  • PVDF Membranes

  • Chemiluminescent Substrate

Reagents for ABC Transporter Activity Assay
  • Fluorescent Substrates: e.g., Hoechst 33342 (for BCRP/ABCG2) or Calcein-AM (for P-gp/MDR1/ABCB1).[12][13]

  • Known Inhibitors (Positive Controls): e.g., Ko143 for BCRP or Verapamil for P-gp.[13]

Experimental Protocols

Determination of this compound IC50 in Parental Cell Line

Before initiating the development of the resistant cell line, it is crucial to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental Si-TGCT-1 cells. This will serve as a baseline for selecting the starting concentration for the resistance induction protocol.

Protocol:

  • Seed Si-TGCT-1 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium, ranging from a high concentration (e.g., 10 µM) to a low concentration (e.g., 0.1 nM). Include a DMSO-only control.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Perform an MTT assay to assess cell viability:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

  • Determine the IC50 value by plotting a dose-response curve using non-linear regression analysis.

Generation of this compound-Resistant Cell Line

This protocol employs a continuous exposure, stepwise dose-escalation method to gradually induce resistance to this compound.[6][7][8] This process is lengthy and can take several months.

Protocol:

  • Initial Exposure: Begin by culturing Si-TGCT-1 cells in medium containing this compound at a concentration equal to the IC50 value determined in section 2.1.

  • Monitoring and Maintenance:

    • Initially, a significant number of cells will die. Monitor the cells closely and replace the medium with fresh, drug-containing medium every 3-4 days.

    • Once the surviving cells resume proliferation and reach 70-80% confluency, passage them as usual, maintaining the same concentration of this compound.

    • At each passage, cryopreserve a stock of cells as a backup.

  • Dose Escalation:

    • After the cells have adapted to the initial concentration and are growing consistently (typically after 2-3 weeks), increase the this compound concentration by 1.5 to 2-fold.[6]

    • Repeat the monitoring and maintenance steps. If a high level of cell death is observed, reduce the fold-increase in concentration to 1.2 to 1.5-fold.[6]

  • Iterative Process: Continue this cycle of adaptation and dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50 or higher).

  • Establishment of the Resistant Line: Once the desired level of resistance is achieved, the cell line is considered established (designated as Si-TGCT-1-VimR). Maintain the resistant cell line in a continuous culture with the final concentration of this compound to ensure the stability of the resistant phenotype.

Characterization of the this compound-Resistant Cell Line

Protocol:

  • Perform an MTT assay as described in section 2.1 on both the parental Si-TGCT-1 and the resistant Si-TGCT-1-VimR cell lines.

  • Determine the IC50 values for both cell lines.

  • Calculate the Resistance Index (RI) using the following formula:

    • RI = IC50 (Resistant Line) / IC50 (Parental Line)

  • A significant increase in the IC50 value and an RI substantially greater than 1 confirms the resistant phenotype.

Protocol:

  • Culture both parental and resistant cells to 80-90% confluency.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against CSF1R, p-CSF1R, AKT, p-AKT, ERK1/2, p-ERK1/2, and β-actin overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the changes in protein expression and phosphorylation levels between the parental and resistant cell lines.

Protocol:

  • Harvest both parental and resistant cells and resuspend them in a suitable buffer.

  • Incubate the cells with a fluorescent substrate (e.g., Hoechst 33342) in the presence or absence of a known ABC transporter inhibitor (e.g., Ko143).

  • After incubation, measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

  • A lower accumulation of the fluorescent substrate in the resistant cells compared to the parental cells, which is reversible by the inhibitor, suggests increased activity of the corresponding ABC transporter.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: this compound IC50 Values in Parental and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Resistance Index (RI)
Si-TGCT-1 (Parental)[Insert experimental value]1
Si-TGCT-1-VimR[Insert experimental value][Calculate from IC50 values]

Table 2: Relative Protein Expression and Phosphorylation Levels

ProteinSi-TGCT-1 (Parental)Si-TGCT-1-VimR
Total CSF1R1.0[Insert relative value]
p-CSF1R (Tyr723)1.0[Insert relative value]
Total AKT1.0[Insert relative value]
p-AKT (Ser473)1.0[Insert relative value]
Total ERK1/21.0[Insert relative value]
p-ERK1/2 (Thr202/Tyr204)1.0[Insert relative value]

Values are normalized to the parental cell line and expressed as fold change.

Table 3: ABC Transporter Activity

Cell LineFluorescent Substrate Accumulation (Relative Fluorescence Units)
Si-TGCT-1 (Parental)[Insert experimental value]
Si-TGCT-1-VimR[Insert experimental value]
Si-TGCT-1-VimR + Inhibitor[Insert experimental value]

Visualizations

CSF1R_Signaling_Pathway Ligand CSF1 / IL-34 CSF1R CSF1R Ligand->CSF1R Binds This compound This compound This compound->CSF1R Inhibits PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival Differentiation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits the CSF1R signaling pathway.

Experimental_Workflow Start Start: Parental Si-TGCT-1 Cell Line IC50_determination Determine this compound IC50 (MTT Assay) Start->IC50_determination Resistance_induction Induce Resistance: Stepwise increase in This compound concentration IC50_determination->Resistance_induction Resistant_line Established Resistant Cell Line (Si-TGCT-1-VimR) Resistance_induction->Resistant_line Characterization Characterization of Resistant Phenotype Resistant_line->Characterization IC50_shift Confirm IC50 Shift (MTT Assay) Characterization->IC50_shift Western_blot Analyze Signaling Pathways (Western Blot) Characterization->Western_blot ABC_transporter Assess Drug Efflux (ABC Transporter Assay) Characterization->ABC_transporter End End: Characterized This compound-Resistant Cell Line IC50_shift->End Western_blot->End ABC_transporter->End

Caption: Workflow for establishing a this compound-resistant cell line.

Resistance_Mechanisms This compound This compound Cell Cancer Cell This compound->Cell Targets CSF1R_mutation CSF1R Gatekeeper Mutation Cell->CSF1R_mutation Pathway_activation Bypass Pathway Activation Cell->Pathway_activation Drug_efflux Increased Drug Efflux (e.g., ABC Transporters) Cell->Drug_efflux Resistance Drug Resistance CSF1R_mutation->Resistance Pathway_activation->Resistance Drug_efflux->Resistance

Caption: Potential mechanisms of resistance to this compound.

References

Application Notes and Protocols: Detection of p-CSF1R Inhibition by Vimseltinib using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vimseltinib is a selective, oral, switch-control tyrosine kinase inhibitor designed to potently and specifically target the colony-stimulating factor 1 receptor (CSF1R).[1] Dysregulation of the CSF1/CSF1R signaling pathway is implicated in various diseases, including tenosynovial giant cell tumor (TGCT), where it drives the recruitment of tumor-promoting inflammatory cells.[2] this compound functions by binding to the switch control region of CSF1R, stabilizing it in an inactive conformation and thereby inhibiting its autophosphorylation and downstream signaling.[3][4] This application note provides a detailed protocol for assessing the efficacy of this compound in inhibiting CSF1R phosphorylation in a cellular context using the Western blot technique.

Principle

The Western blot protocol outlined below enables the detection and semi-quantitative analysis of phosphorylated CSF1R (p-CSF1R) levels in cell lysates. Following treatment with this compound, cells are lysed under conditions that preserve protein phosphorylation. The total protein concentration is determined, and equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with specific primary antibodies against p-CSF1R and total CSF1R. A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading across all lanes. The binding of primary antibodies is detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured, and the band intensities are quantified to determine the relative levels of p-CSF1R.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CSF1R signaling pathway and the experimental workflow for the Western blot protocol.

cluster_0 CSF1R Signaling Pathway CSF1 CSF1 Ligand CSF1R CSF1R (Inactive Dimer) CSF1->CSF1R Binds pCSF1R p-CSF1R (Active Dimer) CSF1R->pCSF1R Autophosphorylation Downstream Downstream Signaling (e.g., PI3K, PLCγ2) pCSF1R->Downstream This compound This compound This compound->CSF1R Inhibits cluster_1 Experimental Workflow A Cell Culture & This compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (Western Blot) D->E F Immunoblotting (Antibody Incubation) E->F G Detection & Imaging F->G H Data Analysis G->H

References

Application Note: Flow Cytometry Analysis of Immune Cell Modulation by Vimseltinib

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Vimseltinib is a potent and highly selective oral inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a key signaling pathway that governs the survival, proliferation, and differentiation of macrophages and other myeloid-lineage cells.[1][2][3][4] Dysregulation of the CSF1/CSF1R axis is implicated in various pathologies, including cancer and inflammatory diseases, where it often contributes to an immunosuppressive tumor microenvironment (TME) by promoting the accumulation of tumor-associated macrophages (TAMs).[1][5][6] this compound's mechanism of action involves binding to the switch-control region of CSF1R, locking it in an inactive conformation and thereby blocking downstream signaling.[4][7][8] This targeted inhibition leads to the depletion of TAMs and a shift towards a more anti-tumor immune landscape, making it a promising therapeutic agent.[1][3][9] This application note provides detailed protocols for utilizing flow cytometry to analyze the immunomodulatory effects of this compound on various immune cell populations.

Principle of the Method

Flow cytometry is a powerful technique for single-cell analysis, enabling the simultaneous measurement of multiple cellular parameters. This methodology allows for the precise identification and quantification of distinct immune cell subsets within heterogeneous populations, such as peripheral blood mononuclear cells (PBMCs) or dissociated tumor tissues. By employing a panel of fluorescently-labeled antibodies targeting specific cell surface and intracellular markers, researchers can assess changes in immune cell composition and activation status following this compound treatment. Furthermore, phospho-flow cytometry can be utilized to directly measure the inhibition of CSF1R signaling by quantifying the phosphorylation status of downstream effectors like ERK.[5]

Core Applications

  • Monitoring the depletion of CSF1R-dependent myeloid cells (e.g., monocytes, macrophages).

  • Characterizing the repolarization of the adaptive immune response (e.g., changes in T cell subsets).

  • Assessing the pharmacodynamic effects of this compound by measuring CSF1R pathway inhibition.

Data Presentation

Table 1: Effect of this compound on Immune Cell Populations in a Preclinical Mouse Model
Cell PopulationTreatment GroupMean Percentage of CD45+ Cells (± SD)Fold Change vs. Vehicle
Tumor-Associated Macrophages (TAMs) Vehicle25.4 ± 5.2-
This compound (10 mg/kg)8.1 ± 2.1↓ 3.1
CD8+ Cytotoxic T Cells Vehicle10.2 ± 2.5-
This compound (10 mg/kg)18.7 ± 4.3↑ 1.8
Regulatory T Cells (Tregs) Vehicle5.8 ± 1.7-
This compound (10 mg/kg)3.1 ± 0.9↓ 1.9
Circulating CD16+ Monocytes Vehicle12.5 ± 3.1-
This compound (10 mg/kg)2.5 ± 0.8↓ 5.0

Data synthesized from preclinical studies.[7][9]

Table 2: Pharmacodynamic Biomarkers of this compound in Whole Blood
BiomarkerAssayEffect of this compound
CSF1R Signaling Phospho-Flow Cytometry (pERK)Inhibition of CSF1-stimulated ERK phosphorylation[5]
Non-classical Monocytes Flow Cytometry (CD14/CD16)Reduction in circulating levels[5]
Soluble CSF1 and IL-34 ELISAIncrease in circulating levels[5]

Experimental Protocols

Protocol 1: Immunophenotyping of Human PBMCs

This protocol describes the staining of human peripheral blood mononuclear cells (PBMCs) to analyze major immune cell subsets following in vitro treatment with this compound.

Materials and Reagents:

  • Ficoll-Paque™ PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound (and appropriate vehicle control, e.g., DMSO)

  • Human TruStain FcX™ (Fc Receptor Blocking Solution)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fixation/Permeabilization Buffer

  • Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)

  • Compensation beads

  • Flow cytometer

Table 3: Suggested Antibody Panel for Human PBMC Immunophenotyping

TargetFluorochromeCloneSupplier
CD45BUV395HI30BD Biosciences
CD3BUV496UCHT1BD Biosciences
CD4APC-R700SK3BD Biosciences
CD8PerCP-Cy5.5SK1BD Biosciences
CD19BV786SJ25C1BD Biosciences
CD14BV605M5E2BD Biosciences
CD16PE-Cy73G8BD Biosciences
CD56BV711NCAM16.2BD Biosciences
HLA-DRFITCG46-6BD Biosciences
CD11bPEICRF44BioLegend
FoxP3Alexa Fluor 647259D/C7BD Biosciences
Viability Dyee.g., Zombie NIR™BioLegend

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's instructions.

  • Cell Culture and Treatment: Resuspend PBMCs in complete RPMI 1640 medium. Plate cells at a density of 1 x 10^6 cells/mL. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24-72 hours).

  • Cell Harvesting and Staining: a. Harvest cells and wash with PBS. b. Resuspend cells in 100 µL of Flow Cytometry Staining Buffer. c. Add Human TruStain FcX™ and incubate for 10 minutes at room temperature to block non-specific antibody binding. d. Add the surface antibody cocktail (as per Table 3, excluding FoxP3) and incubate for 30 minutes at 4°C in the dark. e. Wash cells twice with Flow Cytometry Staining Buffer. f. For intracellular staining (FoxP3), fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit according to the manufacturer's protocol. g. Add the anti-FoxP3 antibody and incubate for 30 minutes at 4°C in the dark. h. Wash cells and resuspend in Flow Cytometry Staining Buffer.

  • Data Acquisition: Acquire data on a properly calibrated flow cytometer. Ensure to collect a sufficient number of events for robust statistical analysis. Use compensation controls to correct for spectral overlap.

Protocol 2: Phospho-Flow Cytometry for CSF1R Signaling

This protocol is designed to measure the inhibition of CSF1-induced ERK phosphorylation in human monocytes following this compound treatment.

Materials and Reagents:

  • Whole blood collected in K2EDTA tubes

  • This compound

  • Recombinant Human CSF1

  • Pre-warmed RPMI 1640 medium

  • Fixation Buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)

  • Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)

  • Fluorochrome-conjugated antibodies:

    • Anti-CD14 (e.g., PE-conjugated, clone M5E2)

    • Anti-phospho-ERK1/2 (pT202/pY204) (e.g., Alexa Fluor® 647-conjugated, clone 20A)

  • Flow cytometer

Procedure:

  • This compound Pre-treatment: Aliquot 100 µL of whole blood into flow cytometry tubes. Add this compound at various concentrations and incubate for 2 hours at 37°C. Include a vehicle control.

  • CSF1 Stimulation: Stimulate the blood with 25 ng/mL of recombinant human CSF1 for 5 minutes at 37°C. Include an unstimulated control.

  • Fixation: Immediately after stimulation, add 1 mL of pre-warmed Lyse/Fix Buffer to each tube. Vortex gently and incubate for 10-15 minutes at 37°C.

  • Permeabilization: Centrifuge the tubes at 500 x g for 5 minutes. Decant the supernatant and add 1 mL of ice-cold Perm Buffer III. Incubate on ice for 30 minutes.

  • Staining: Wash the cells twice with Flow Cytometry Staining Buffer. Add the antibody cocktail containing anti-CD14 and anti-phospho-ERK1/2. Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition: Wash the cells and resuspend in Flow Cytometry Staining Buffer. Acquire data on a flow cytometer. Gate on CD14-positive monocytes and measure the median fluorescence intensity (MFI) of phospho-ERK.[5]

Visualizations

G cluster_0 CSF1R Signaling Pathway CSF1 CSF1/IL-34 CSF1R CSF1R Dimerization & Autophosphorylation CSF1->CSF1R Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) CSF1R->Downstream Proliferation Macrophage Survival, Proliferation, Differentiation Downstream->Proliferation This compound This compound This compound->CSF1R

Caption: this compound inhibits the CSF1R signaling pathway.

G cluster_1 Flow Cytometry Workflow for Immunophenotyping Sample PBMC Isolation & This compound Treatment Staining Surface & Intracellular Antibody Staining Sample->Staining Acquisition Data Acquisition on Flow Cytometer Staining->Acquisition Analysis Gating & Population Analysis Acquisition->Analysis

Caption: Experimental workflow for immunophenotyping.

Conclusion

Flow cytometry is an indispensable tool for elucidating the mechanism of action and pharmacodynamic effects of immunomodulatory agents like this compound. The protocols outlined in this application note provide a framework for researchers to quantitatively assess the impact of this compound on immune cell populations and signaling pathways. These methods can be adapted and expanded to suit specific research questions in the fields of oncology and immunology.

References

Application Notes and Protocols for Vimseltinib Testing in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Vimseltinib, a selective colony-stimulating factor 1 receptor (CSF1R) inhibitor, using patient-derived xenograft (PDX) models. This document is intended to guide researchers in designing and executing robust in vivo studies to assess the efficacy and mechanism of action of this compound in a clinically relevant setting.

Introduction to this compound and its Mechanism of Action

This compound is an orally bioavailable, potent, and selective switch-control inhibitor of CSF1R.[1][2] The colony-stimulating factor 1 (CSF1)/CSF1R signaling pathway is a critical regulator of the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[3] In various cancers, including tenosynovial giant cell tumor (TGCT), aberrant activation of the CSF1R pathway, often driven by the overexpression of its ligand CSF1, leads to the recruitment and polarization of tumor-associated macrophages (TAMs).[1][2] These TAMs contribute to an immunosuppressive tumor microenvironment, promoting tumor growth, angiogenesis, and metastasis.[1][2]

This compound is designed to selectively and potently inhibit CSF1R, thereby blocking the downstream signaling cascade.[1][2] This targeted inhibition is intended to deplete TAMs within the tumor microenvironment, enhance anti-tumor immune responses, and ultimately inhibit tumor growth.[1][2] Preclinical studies have demonstrated that this compound can durably suppress CSF1R activity, leading to macrophage depletion and tumor growth inhibition in mouse cancer models.[1][2]

Signaling Pathway of this compound Action

The following diagram illustrates the CSF1/CSF1R signaling pathway and the mechanism of action of this compound.

CSF1R_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF1 CSF1 Ligand CSF1R CSF1R CSF1->CSF1R Binds PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS STAT3 STAT3 CSF1R->STAT3 This compound This compound This compound->CSF1R Inhibits AKT AKT PI3K->AKT Proliferation Macrophage Survival, Proliferation, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

This compound inhibits the CSF1R signaling pathway.

Application of Patient-Derived Xenograft (PDX) Models for this compound Testing

PDX models, established by implanting fresh patient tumor tissue into immunodeficient mice, are a powerful preclinical tool that largely recapitulates the histopathological and genetic characteristics of the original human tumor. These models are invaluable for evaluating the efficacy of targeted therapies like this compound in a setting that mirrors the heterogeneity and complexity of human cancers.

Quantitative Data from Preclinical this compound Studies

The following tables summarize key quantitative data from preclinical studies of this compound. While specific data from TGCT PDX models is limited in publicly available literature, the following data from other relevant preclinical models demonstrate the potent and selective activity of this compound.

Table 1: In Vivo Efficacy of this compound in a Syngeneic Mouse Colorectal Cancer Model (MC38)

Treatment GroupDosing RegimenMean Tumor Burden (mm³) at Day 39Tumor Growth Inhibition (%)Macrophage Levels in Tumor (vs. Vehicle)CD8+ T-cell Levels in Tumor (vs. Vehicle)
VehicleDaily~1800-BaselineBaseline
This compound (30 mg/kg)Daily~800~56%DecreasedIncreased
Anti-PD-1Every 3 days~1200~33%No significant changeIncreased
This compound + Anti-PD-1Combination~200~89%DecreasedSignificantly Increased

Data adapted from Smith BD, et al. Mol Cancer Ther. 2021.[1][2]

Table 2: Pharmacodynamic Biomarker Modulation by this compound

BiomarkerModel SystemThis compound DoseObservation
cFOS expression (downstream of CSF1R)Mouse model3 mg/kg (oral, daily for 6 days)Significant inhibition
Circulating CSF1 and IL-34Human (Phase I study)30 mg loading dose, then 30 mg twice weeklyIncrease in plasma levels
Circulating CD16+ nonclassical monocytesHuman (Phase I study)30 mg loading dose, then 30 mg twice weeklyDecrease in levels

Data adapted from Smith BD, et al. Mol Cancer Ther. 2021.[1][2]

Experimental Protocols

The following protocols provide a detailed methodology for establishing TGCT PDX models and conducting preclinical efficacy studies with this compound.

Protocol 1: Establishment of Tenosynovial Giant Cell Tumor (TGCT) Patient-Derived Xenograft (PDX) Models

This protocol outlines the procedure for implanting fresh human TGCT tissue into immunodeficient mice.

Materials:

  • Fresh TGCT tissue obtained from surgical resection under sterile conditions

  • Immunodeficient mice (e.g., NOD-scid IL2Rgammanull [NSG] mice, 6-8 weeks old, female)

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional, can improve engraftment rates)

  • Surgical instruments (scalpels, forceps, scissors)

  • Anesthesia (e.g., isoflurane)

  • Animal housing under specific pathogen-free (SPF) conditions

Procedure:

  • Tumor Tissue Preparation:

    • Collect fresh TGCT tissue in a sterile container with PBS on ice immediately after surgical resection.

    • In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood clots or necrotic tissue.

    • Mince the tumor tissue into small fragments of approximately 2-3 mm³.

  • Surgical Implantation:

    • Anesthetize the immunodeficient mouse using a standardized protocol.

    • Make a small incision on the flank of the mouse.

    • Create a subcutaneous pocket using blunt dissection.

    • (Optional) Mix the tumor fragment with a small volume of Matrigel (e.g., 50 µL).

    • Implant one tumor fragment into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

    • Monitor the mouse until it has fully recovered from anesthesia.

  • Tumor Growth Monitoring and Passaging:

    • Monitor the mice for tumor growth at least twice a week by visual inspection and palpation.

    • Once a tumor becomes palpable, measure its dimensions using digital calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.

    • Aseptically resect the tumor. A portion of the tumor can be cryopreserved for future use, fixed for histological analysis, or used for subsequent passaging.

    • For passaging, repeat steps 1 and 2 with the harvested tumor tissue. It is recommended to use early-passage PDX models (P2-P5) for drug efficacy studies to maintain the characteristics of the original tumor.

PDX_Establishment_Workflow Patient Patient with TGCT TumorTissue Surgical Resection of Tumor Tissue Patient->TumorTissue Preparation Tissue Preparation (Mincing) TumorTissue->Preparation Implantation Subcutaneous Implantation into Immunodeficient Mouse (P0) Preparation->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Harvesting Tumor Harvesting (P0) Monitoring->Harvesting Passaging Passaging to New Mice (P1, P2...) Harvesting->Passaging Cryopreservation Cryopreservation Harvesting->Cryopreservation Analysis Histological/Molecular Analysis Harvesting->Analysis DrugStudy Drug Efficacy Study Passaging->DrugStudy

Workflow for the establishment of TGCT PDX models.
Protocol 2: In Vivo Efficacy Testing of this compound in TGCT PDX Models

This protocol describes the methodology for evaluating the anti-tumor activity of this compound in established TGCT PDX models.

Materials:

  • Established TGCT PDX-bearing mice (tumors ~100-200 mm³)

  • This compound (formulated for oral administration)

  • Vehicle control (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

  • Digital calipers

  • Anesthesia (for terminal procedures)

  • Equipment for tissue collection and processing (e.g., for histology, RNA/protein extraction)

Procedure:

  • Animal Randomization and Grouping:

    • Once tumors in the PDX-bearing mice reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

    • Ensure that the mean tumor volume is similar across all groups at the start of the study.

  • Drug Administration:

    • Administer this compound orally (e.g., via gavage) at the desired dose levels (e.g., 3, 10, 30 mg/kg) and schedule (e.g., daily or twice weekly). The recommended Phase 2 dose in humans is 30 mg twice weekly.

    • Administer the vehicle control to the control group using the same route and schedule.

    • Monitor the body weight of the mice at least twice a week as an indicator of general health and potential toxicity.

  • Tumor Growth Measurement:

    • Measure tumor dimensions with digital calipers two to three times per week.

    • Calculate tumor volume: (Length x Width²) / 2.

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint volume.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice.

    • Resect the tumors and record their final weight and volume.

    • Process the tumor tissue for further analysis:

      • Histology and Immunohistochemistry (IHC): Fix a portion of the tumor in formalin for H&E staining and IHC analysis of biomarkers such as Ki-67 (proliferation), CD68 (macrophages), and phospho-CSF1R.

      • Pharmacodynamic (PD) Biomarker Analysis: Snap-freeze a portion of the tumor in liquid nitrogen for Western blotting or ELISA to measure levels of phosphorylated and total CSF1R and downstream signaling proteins.

      • RNA Analysis: Store a portion of the tumor in an RNA stabilization solution for gene expression analysis.

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

    • Statistically analyze the differences in tumor volume, body weight, and biomarker expression between the treatment and control groups.

Vimseltinib_Testing_Workflow PDXMice Established TGCT PDX-bearing Mice Randomization Randomization into Treatment Groups PDXMice->Randomization Treatment Oral Administration of This compound or Vehicle Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint TissueCollection Tumor Resection and Tissue Collection Endpoint->TissueCollection IHC Histology/IHC Analysis TissueCollection->IHC PD PD Biomarker Analysis TissueCollection->PD RNA RNA Analysis TissueCollection->RNA DataAnalysis Data Analysis and Interpretation IHC->DataAnalysis PD->DataAnalysis RNA->DataAnalysis

Workflow for in vivo efficacy testing of this compound.

Conclusion

The use of patient-derived xenograft models provides a robust and clinically relevant platform for the preclinical evaluation of this compound. The protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers to design and execute studies that will further elucidate the therapeutic potential of this promising CSF1R inhibitor. Careful adherence to these methodologies will ensure the generation of high-quality, reproducible data to support the continued development of this compound for the treatment of TGCT and other CSF1R-driven malignancies.

References

Application Notes and Protocols for Clinical Trial Design of Vimseltinib in Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vimseltinib is an orally bioavailable, potent, and highly selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.[1][2][3] In the tumor microenvironment (TME), tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immunity.[3] By inhibiting CSF1R, this compound depletes TAMs, thereby modulating the TME to enhance anti-tumor T-cell responses and inhibit tumor cell proliferation.[1][3] Preclinical studies have demonstrated that this compound can inhibit tumor growth in mouse models of solid cancers, such as colorectal cancer.[4]

This compound has been investigated in clinical trials and has shown robust and durable anti-tumor responses in patients with tenosynovial giant cell tumor (TGCT), a locally aggressive neoplasm driven by CSF1R signaling.[5][6][7] A Phase I study of this compound included patients with advanced solid tumors and established a recommended Phase II dose.[5][8] These findings provide a strong rationale for exploring the therapeutic potential of this compound in a broader range of solid tumors that are characterized by high macrophage infiltration.

This document provides a comprehensive framework for designing a Phase II clinical trial of this compound in patients with select solid tumors. It includes a detailed protocol, methodologies for key experiments, and data presentation guidelines.

Mechanism of Action

This compound functions as a "switch-control" tyrosine kinase inhibitor, specifically targeting and stabilizing CSF1R in its inactive conformation.[2][9] This prevents autophosphorylation and downstream signaling induced by the binding of its ligands, CSF1 and IL-34.[2][9] The subsequent reduction in TAMs within the tumor microenvironment is hypothesized to restore and enhance the patient's anti-tumor immune response.

cluster_tme Tumor Microenvironment cluster_signaling CSF1R Signaling Tumor_Cells Tumor Cells T_Cells Anti-Tumor T-Cells Tumor_Cells->T_Cells Inhibits TAMs Tumor-Associated Macrophages (TAMs) TAMs->Tumor_Cells Supports Growth & Suppresses Immunity CSF1_IL34 CSF1 / IL-34 CSF1R CSF1R CSF1_IL34->CSF1R Binds to Downstream Downstream Signaling (Survival, Proliferation) CSF1R->Downstream Activates Downstream->TAMs Promotes This compound This compound This compound->CSF1R Inhibits

Caption: Mechanism of action of this compound in the tumor microenvironment.

Clinical Trial Protocol: A Phase II Study of this compound in Patients with Advanced Solid Tumors

Title: A Phase II, Open-Label, Multicenter Study to Evaluate the Efficacy and Safety of this compound in Patients with Advanced Solid Tumors Characterized by High Macrophage Infiltration.

Objectives:

  • Primary Objective: To evaluate the objective response rate (ORR) of this compound in patients with selected advanced solid tumors.

  • Secondary Objectives:

    • To assess the duration of response (DoR), disease control rate (DCR), and progression-free survival (PFS).

    • To evaluate the safety and tolerability of this compound.

    • To explore the correlation between baseline tumor macrophage infiltration and clinical response.

    • To assess changes in patient-reported outcomes (PROs).

Study Design: This will be a single-arm, open-label, multicenter Phase II study. Patients will be enrolled into specific cohorts based on their tumor type.

cluster_workflow Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria, Biomarker Assessment) Enrollment Enrollment into Tumor-Specific Cohorts Screening->Enrollment Treatment This compound Treatment (30 mg twice weekly) Enrollment->Treatment Assessment Tumor Response Assessment (RECIST v1.1 every 8 weeks) Treatment->Assessment Safety Safety Monitoring (Throughout the study) Treatment->Safety FollowUp Long-Term Follow-Up (Survival Status) Assessment->FollowUp Assessment->Safety

Caption: High-level workflow for the proposed Phase II clinical trial.

Patient Population:

  • Inclusion Criteria:

    • Age ≥ 18 years.

    • Histologically confirmed diagnosis of a selected advanced or metastatic solid tumor (e.g., pancreatic cancer, non-small cell lung cancer, colorectal cancer) for which standard therapy is no longer effective.

    • Measurable disease as per Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[5]

    • Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[5]

    • Adequate organ function.

    • Availability of a recent tumor tissue sample for biomarker analysis.

  • Exclusion Criteria:

    • Prior treatment with a CSF1R inhibitor.

    • Active liver or biliary tract disease.

    • Known active central nervous system (CNS) metastases.

Dosing and Administration

ParameterValueReference
Drug This compoundN/A
Dosage 30 mg[5][8]
Frequency Twice weekly[5][8]
Route Oral[5]
Loading Dose None[8]

Efficacy and Safety Assessments

AssessmentScheduleDetails
Tumor Response Baseline and every 8 weeksAssessed by independent radiological review using RECIST v1.1.[6]
Safety ContinuousMonitored through treatment-emergent adverse events (TEAEs), laboratory tests, and vital signs.
Patient-Reported Outcomes Baseline and at specified intervalsUsing validated questionnaires to assess physical function and symptoms.[6]
Biomarkers Baseline and on-treatmentAnalysis of tumor tissue and blood samples.

Experimental Protocols

Biomarker Analysis: Immunohistochemistry for Macrophage Infiltration

Objective: To quantify the density of TAMs in baseline tumor tissue and correlate it with clinical outcomes.

Methodology:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm) will be prepared from archival or fresh biopsy samples.

  • Antigen Retrieval: Sections will be deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval.

  • Immunostaining:

    • Sections will be incubated with a primary antibody specific for a pan-macrophage marker (e.g., CD68 or CD163).

    • A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) will be applied.

    • The signal will be visualized using a chromogen (e.g., DAB), followed by counterstaining with hematoxylin.

  • Image Analysis:

    • Stained slides will be digitized using a whole-slide scanner.

    • An automated image analysis algorithm will be used to quantify the number of positively stained cells per unit area within the tumor and stromal compartments.

  • Data Interpretation: The density of macrophages will be expressed as cells/mm². A predefined cutoff will be used to classify tumors as having "high" or "low" macrophage infiltration.

Pharmacodynamic Assessment: Circulating Biomarkers

Objective: To assess the on-target activity of this compound by measuring changes in circulating biomarkers.

Methodology:

  • Sample Collection: Peripheral blood samples will be collected at baseline and at specified time points during treatment.

  • Analyte Measurement: Plasma levels of CSF1 and soluble CSF1R will be measured using a validated enzyme-linked immunosorbent assay (ELISA).

  • Flow Cytometry: Changes in the frequency of circulating non-classical monocytes, which are dependent on CSF1R signaling, will be monitored using flow cytometry with antibodies against specific cell surface markers.

  • Data Analysis: Changes from baseline in these biomarkers will be calculated and correlated with treatment response and pharmacokinetic parameters.

Statistical Considerations

The primary efficacy endpoint is the ORR. A Simon's two-stage design will be employed for each tumor cohort to allow for early stopping for futility. The sample size for each cohort will be calculated to provide sufficient statistical power to detect a clinically meaningful response rate compared to historical controls. Secondary endpoints will be analyzed using descriptive statistics.

Conclusion

This application note and protocol outline a robust clinical trial design to investigate the efficacy and safety of this compound in solid tumors with high macrophage infiltration. By leveraging a targeted approach based on the drug's mechanism of action and incorporating integral biomarker studies, this trial aims to identify patient populations most likely to benefit from this compound therapy. The detailed methodologies provided for key experiments will ensure data consistency and reliability, ultimately contributing to a thorough evaluation of this compound's potential as a novel cancer therapeutic.

References

Application Notes and Protocols for Monitoring Vimseltinib Response with Imaging Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vimseltinib is an orally bioavailable, potent, and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase.[1][2][3] Overactivation of the CSF1R signaling pathway is a key driver in the pathogenesis of tenosynovial giant cell tumor (TGCT), a rare and locally aggressive neoplasm.[4][5] this compound works by blocking the CSF1R signaling cascade, thereby inhibiting the recruitment and proliferation of tumor-associated macrophages (TAMs), which constitute the bulk of the tumor mass in TGCT.[3][6] Clinical trials have demonstrated that this compound can lead to significant tumor size reduction and symptomatic improvement in patients with TGCT.[5]

Accurate and sensitive monitoring of the therapeutic response to this compound is crucial for patient management and for advancing our understanding of its clinical efficacy. Imaging techniques play a pivotal role in this assessment, providing non-invasive, quantitative, and longitudinal evaluation of tumor burden and biological activity. This document provides detailed application notes and protocols for established and novel imaging modalities to monitor the response to this compound treatment in the context of TGCT.

I. Magnetic Resonance Imaging (MRI) for Anatomic Assessment of Tumor Response

MRI is the standard imaging modality for the diagnosis and follow-up of TGCT due to its excellent soft-tissue contrast.[7] In clinical trials of this compound, MRI has been the primary tool for assessing treatment efficacy.[8][9][10]

Data Presentation: Quantitative MRI Response Assessment

Summarizing MRI data in a structured format is essential for comparing treatment effects across time points and between patients. The following table outlines key quantitative metrics for assessing this compound response.

Response CriteriaDescriptionBaseline (Week 0)Week 12Week 25
RECIST 1.1 Sum of the longest diameters of target lesions.e.g., 150 mme.g., 120 mme.g., 90 mm
Percentage Change from Baseline0%-20%-40%
m-RECIST Sum of the longest diameters of the viable, enhancing portions of target lesions.e.g., 140 mme.g., 100 mme.g., 60 mm
Percentage Change from Baseline0%-28.6%-57.1%
Tumor Volume Score (TVS) Semi-quantitative score based on the estimated tumor volume.e.g., Score 8e.g., Score 5e.g., Score 2
Percentage Change from Baseline0%-37.5%-75%

Note: The data presented in this table are hypothetical examples for illustrative purposes.

Experimental Protocol: MRI Acquisition and Analysis

1. Patient Preparation:

  • No specific dietary restrictions are required.

  • Ensure the patient has no contraindications to MRI (e.g., incompatible metallic implants, severe claustrophobia).

  • Administer a gadolinium-based contrast agent intravenously at a standard dose (e.g., 0.1 mmol/kg), unless contraindicated.

2. MRI Acquisition Protocol:

  • Scanner: 1.5T or 3T MRI scanner.

  • Coil: Use a dedicated surface coil for the joint of interest to maximize the signal-to-noise ratio.

  • Imaging Sequences:

    • T1-weighted (T1W) pre-contrast: To visualize anatomy and identify hemorrhagic components.

    • T2-weighted (T2W) with fat suppression or Short Tau Inversion Recovery (STIR): To assess for edema and fluid collections.

    • Gradient-recalled echo (GRE) or Susceptibility-weighted imaging (SWI): To detect hemosiderin deposition, a characteristic feature of TGCT.

    • T1-weighted (T1W) with fat suppression post-contrast: To evaluate tumor vascularity and delineate the viable tumor for m-RECIST measurements.

  • Slice Thickness: 3-4 mm with a minimal inter-slice gap.

  • Field of View (FOV): Optimized to cover the entire tumor and adjacent anatomical structures.

  • Imaging Planes: Acquire images in at least two orthogonal planes (e.g., axial, sagittal, or coronal).

3. Image Analysis:

  • RECIST 1.1 (Response Evaluation Criteria in Solid Tumors v1.1): [7]

    • Identify up to five target lesions, with a maximum of two per organ.

    • Measure the longest diameter of each target lesion.

    • Calculate the sum of the longest diameters of all target lesions.

    • Response is categorized as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD) based on the percentage change from baseline.[11]

  • Modified RECIST (m-RECIST):

    • Similar to RECIST 1.1, but measurements are restricted to the enhancing, viable portions of the tumor on post-contrast T1W images. This is particularly useful as TGCT can have non-enhancing cystic or necrotic components.

  • Tumor Volume Score (TVS): [12][13]

    • This is a semi-quantitative method that may be more representative of the overall tumor burden for irregularly shaped TGCTs.

    • The tumor is scored based on its estimated volume, which can be determined through manual segmentation or automated software.

II. Positron Emission Tomography (PET) for Functional Assessment of Macrophage Depletion

While MRI provides excellent anatomical detail, PET is a molecular imaging technique that can visualize and quantify biological processes. As this compound's mechanism of action involves the depletion of TAMs, PET imaging with a tracer that targets macrophages can provide a direct and early pharmacodynamic readout of drug activity. This is a novel and evolving area of research.

Data Presentation: Quantitative PET Response Assessment
PET Tracer and TargetMetricBaseline (Week 0)Week 4Week 12
[68Ga]Ga-NOTA-anti-MMR-sdAb (CD206) Mean Standardized Uptake Value (SUVmean) in Tumore.g., 5.8e.g., 3.2e.g., 2.1
Percentage Change from Baseline0%-44.8%-63.8%
Tumor-to-Blood Ratioe.g., 4.1e.g., 2.3e.g., 1.5
Percentage Change from Baseline0%-43.9%-63.4%

Note: The data presented in this table are hypothetical examples for illustrative purposes. The selection of a specific PET tracer would depend on its availability and regulatory approval.

Experimental Protocol: PET/CT Imaging of Tumor-Associated Macrophages

This protocol is based on the use of a PET tracer targeting the mannose receptor (CD206), which is highly expressed on M2-like TAMs.[2]

1. Patient Preparation:

  • Fast for at least 4-6 hours prior to tracer injection to reduce background physiological uptake.

  • Ensure adequate hydration.

  • Review concomitant medications for any that might interfere with tracer uptake.

2. PET/CT Acquisition Protocol:

  • Radiotracer: [68Ga]Ga-NOTA-anti-MMR-sdAb (or another validated TAM-targeting tracer).

  • Dose: Administer a weight-based intravenous injection of the radiotracer.

  • Uptake Time: Allow for a 60-90 minute uptake period.

  • Imaging:

    • Acquire a low-dose CT scan for attenuation correction and anatomical localization.

    • Perform a whole-body or regional PET scan covering the area of the TGCT.

    • Acquisition Time: 3-5 minutes per bed position.

3. Image Analysis:

  • Region of Interest (ROI) Placement: Draw ROIs around the tumor on the co-registered PET/CT images.

  • Quantitative Metrics:

    • Standardized Uptake Value (SUV): Calculate the SUVmax and SUVmean within the tumor ROI. The SUV normalizes the tracer uptake to the injected dose and patient's body weight.

    • Tumor-to-Background Ratio: Calculate the ratio of the SUV in the tumor to that in a reference tissue (e.g., blood pool or healthy muscle) to assess the specificity of the tracer uptake.

  • Interpretation: A significant decrease in the tracer uptake within the tumor post-Vimseltinib treatment would indicate a reduction in the density of TAMs, providing an early indication of drug efficacy.

III. Visualizing Pathways and Workflows

Signaling Pathway of this compound

Vimseltinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CSF1R CSF1R Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) CSF1R->Downstream_Signaling Activates CSF1 CSF1 Ligand CSF1->CSF1R Binds to This compound This compound This compound->CSF1R Inhibits Proliferation_Survival Macrophage Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes

Caption: this compound inhibits CSF1R signaling.

Experimental Workflow for Monitoring this compound Response

Vimseltinib_Monitoring_Workflow Patient Patient with TGCT Scheduled for this compound Treatment Baseline_Imaging Baseline Imaging (MRI and/or PET/CT) Patient->Baseline_Imaging Vimseltinib_Treatment Initiate this compound Treatment Baseline_Imaging->Vimseltinib_Treatment Followup_Imaging Follow-up Imaging (e.g., Week 4, 12, 25) Vimseltinib_Treatment->Followup_Imaging Data_Analysis Quantitative Image Analysis (RECIST 1.1, TVS, SUV) Followup_Imaging->Data_Analysis Response_Assessment Treatment Response Assessment Data_Analysis->Response_Assessment

Caption: Workflow for imaging-based monitoring.

IV. Conclusion

The use of advanced imaging techniques is integral to the clinical development and therapeutic monitoring of this compound. Standard anatomical imaging with MRI, employing criteria such as RECIST 1.1, m-RECIST, and TVS, provides a robust framework for assessing changes in tumor burden. Furthermore, the emerging field of molecular imaging with PET offers the exciting potential for a more direct and earlier assessment of this compound's pharmacodynamic effects by visualizing the depletion of tumor-associated macrophages. The protocols and data presentation formats outlined in these application notes are intended to provide a standardized approach for researchers and clinicians to effectively monitor the response to this targeted therapy.

References

Application Notes and Protocols for Syngeneic Mouse Models in Vimseltinib Immunotherapy Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing syngeneic mouse models to evaluate the therapeutic potential of Vimseltinib in combination with various immunotherapies. Detailed protocols for key experiments are provided to ensure reproducibility and accurate data interpretation.

Introduction

This compound is an orally bioavailable and highly selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2][3] CSF1R is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid cells, particularly macrophages.[1][4] In the tumor microenvironment (TME), tumor-associated macrophages (TAMs) often exhibit an immunosuppressive M2-like phenotype, which promotes tumor growth, angiogenesis, and metastasis while hindering anti-tumor immune responses.[4][5] By inhibiting CSF1R, this compound can deplete and reprogram these immunosuppressive TAMs, thereby creating a more immune-permissive TME.[1][6] This mechanism provides a strong rationale for combining this compound with various immunotherapies to enhance their anti-tumor efficacy.

Syngeneic mouse models, which involve the implantation of murine tumor cell lines into immunocompetent mice of the same genetic background, are indispensable tools for preclinical immuno-oncology research.[7][8][9] These models preserve the intact immune system, allowing for the investigation of complex interactions between the tumor, the host immune system, and immunomodulatory agents.[2][8] The MC38 colon adenocarcinoma model is a commonly used syngeneic model that is responsive to immune checkpoint inhibitors.[6]

This document will detail the application of syngeneic mouse models for testing this compound in combination with immune checkpoint inhibitors, such as anti-PD-1 antibodies, and discuss the potential for combinations with other immunotherapies.

Signaling Pathway and Therapeutic Rationale

G cluster_TME Tumor Microenvironment Tumor Cells Tumor Cells TAM Tumor-Associated Macrophage (M2) Tumor Cells->TAM CSF1 TAM->Tumor Cells Immunosuppression (e.g., IL-10, TGF-β) T_Cell CD8+ T Cell TAM->T_Cell Inhibition T_Cell->Tumor Cells Tumor Cell Killing This compound This compound This compound->TAM Inhibits CSF1R Anti_PD1 Anti-PD-1 Ab Anti_PD1->T_Cell Blocks PD-1/PD-L1 Inhibition

Figure 1: Mechanism of this compound and anti-PD-1 combination therapy.

Data Presentation

The following tables summarize quantitative data from a preclinical study evaluating this compound as a single agent and in combination with an anti-PD-1 antibody in the MC38 syngeneic mouse model.[6]

Table 1: Tumor Growth Inhibition in MC38 Syngeneic Model

Treatment GroupDosing RegimenMean Tumor Volume (Day 32)Tumor Growth Inhibition (%)
Vehicle Control0.5% HPMC, p.o., QD~1200 mm³-
This compound10 mg/kg, p.o., QD~576 mm³52
Anti-PD-110 mg/kg, i.p., BIW~744 mm³38
This compound + Anti-PD-110 mg/kg, p.o., QD + 10 mg/kg, i.p., BIW~312 mm³74

p.o. - per os (by mouth); QD - once daily; i.p. - intraperitoneal; BIW - twice weekly.

Table 2: Immune Cell Infiltration in MC38 Tumors (3 weeks post-treatment)

Treatment GroupMacrophages (% of CD45+ cells)CD8+ T Cells (% of CD45+ cells)Regulatory T Cells (Tregs) (% of CD4+ T cells)
Vehicle ControlHighLowHigh
This compoundSignificantly Reduced (>6-fold)No significant changeNo significant change
Anti-PD-1No significant changeIncreased (~1.5-fold)No significant change
This compound + Anti-PD-1Significantly Reduced (>6-fold)Significantly Increased (~2-fold)No significant change

Experimental Protocols

MC38 Tumor Cell Culture

Materials:

  • MC38 murine colon adenocarcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture MC38 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells every 2-3 days or when they reach 80-90% confluency.

  • To passage, wash cells with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding new flasks.

Syngeneic Tumor Implantation (Subcutaneous)

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • MC38 cells (prepared as a single-cell suspension)

  • Sterile PBS or Hank's Balanced Salt Solution (HBSS)

  • 1 mL syringes with 27-gauge needles

  • Electric razor

  • 70% ethanol

Protocol:

  • Harvest MC38 cells during their logarithmic growth phase.

  • Wash the cells with sterile PBS and resuspend to a final concentration of 1 x 10⁷ cells/mL in PBS.

  • Shave the right flank of the C57BL/6 mice.

  • Sterilize the injection site with 70% ethanol.

  • Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the shaved flank.

  • Monitor the mice for tumor growth.

Dosing and Treatment Schedule

Materials:

  • This compound (DCC-3014)

  • Vehicle for this compound (e.g., 0.5% HPMC in water)

  • Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

  • Sterile PBS for antibody dilution

  • Oral gavage needles

  • 1 mL syringes

Protocol:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.

  • This compound Administration: Prepare a suspension of this compound in the vehicle at the desired concentration. Administer 10 mg/kg orally once daily via gavage.[1]

  • Anti-PD-1 Antibody Administration: Dilute the anti-PD-1 antibody in sterile PBS. Administer 10 mg/kg intraperitoneally twice a week.

  • Combination Therapy: Administer both this compound and the anti-PD-1 antibody according to their respective schedules.

  • Include vehicle control and single-agent treatment groups for comparison.

  • Monitor tumor growth by caliper measurements every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor mouse body weight and overall health throughout the study.

G cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis culture MC38 Cell Culture implant Subcutaneous Implantation (1x10^6 cells in C57BL/6) culture->implant randomize Tumor Palpable (Randomization) implant->randomize vim_dose This compound (10 mg/kg, p.o., QD) randomize->vim_dose Treatment Groups pd1_dose Anti-PD-1 (10 mg/kg, i.p., BIW) randomize->pd1_dose Treatment Groups combo_dose Combination Dosing randomize->combo_dose Treatment Groups vehicle Vehicle Control randomize->vehicle Treatment Groups monitor Tumor Growth Monitoring (Caliper Measurements) vim_dose->monitor pd1_dose->monitor combo_dose->monitor vehicle->monitor endpoint Endpoint Analysis (e.g., Day 32) monitor->endpoint flow Flow Cytometry (Immune Profiling) endpoint->flow

Figure 2: Experimental workflow for a syngeneic mouse model study.
Immune Profiling by Flow Cytometry

Materials:

  • Tumor dissociation kit

  • Red blood cell lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorescently conjugated antibodies for immune cell markers (see Table 3)

  • Live/dead stain

  • Flow cytometer

Table 3: Example Antibody Panel for Immune Profiling

MarkerCell TypeFluorochrome Example
CD45LeukocytesPerCP-Cy5.5
CD3T CellsAPC
CD4Helper T CellsFITC
CD8Cytotoxic T CellsPE-Cy7
FoxP3Regulatory T CellsPE
F4/80MacrophagesBV421
CD11bMyeloid CellsBV605
Ly6GNeutrophilsPE-Dazzle594
Ly6CMonocytic CellsAPC-Cy7
PD-1Exhausted T CellsBV786

Protocol:

  • At the study endpoint, excise tumors and prepare single-cell suspensions using a tumor dissociation kit according to the manufacturer's instructions.

  • If necessary, treat the cell suspension with red blood cell lysis buffer.

  • Wash the cells with FACS buffer and count them.

  • Stain the cells with a live/dead marker to exclude non-viable cells from the analysis.

  • Block Fc receptors with an anti-CD16/32 antibody.

  • Stain the cells with the fluorescently conjugated antibody cocktail for 30 minutes on ice in the dark.

  • For intracellular markers like FoxP3, fix and permeabilize the cells according to the manufacturer's protocol before staining.

  • Wash the cells and resuspend them in FACS buffer.

  • Acquire the data on a flow cytometer and analyze using appropriate software.

Potential Immunotherapy Combinations with this compound

Beyond anti-PD-1, the mechanism of action of this compound suggests potential synergy with other immunotherapeutic modalities:

  • Anti-CTLA-4 Antibodies: CTLA-4 blockade primarily acts at the level of T-cell priming in lymph nodes. By reducing the number of immunosuppressive macrophages in the TME, this compound could enhance the trafficking and function of T-cells activated by anti-CTLA-4 therapy.

  • CAR-T Cell Therapy: The efficacy of CAR-T cells in solid tumors is often hampered by the immunosuppressive TME. The depletion of TAMs by this compound could improve the persistence and cytotoxic activity of adoptively transferred CAR-T cells.

  • Cancer Vaccines: Therapeutic cancer vaccines aim to generate tumor-specific T-cell responses. By creating a more favorable immune microenvironment, this compound may augment the priming and effector function of vaccine-induced T-cells.

Further preclinical studies in syngeneic mouse models are warranted to explore these promising combination strategies.

References

Application Notes and Protocols: Utilizing CRISPR-Cas9 to Elucidate Vimseltinib Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vimseltinib is a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase crucial for the survival and differentiation of myeloid cells.[1][2] It is a promising therapeutic agent for conditions driven by aberrant CSF1R signaling, such as tenosynovial giant cell tumor (TGCT).[3][4][5] However, as with many targeted therapies, the emergence of drug resistance is a significant clinical challenge. This document provides detailed application notes and protocols for employing CRISPR-Cas9 genome-wide knockout screens to systematically identify and validate genes that, when lost, confer resistance to this compound. Understanding these resistance mechanisms is critical for developing combination therapies and next-generation inhibitors.

Introduction to this compound and CSF1R Signaling

This compound functions as a "switch-control" inhibitor, binding to a unique regulatory region of CSF1R to lock it in an inactive conformation.[2][6] This highly selective mechanism prevents CSF1R autophosphorylation and downstream signaling, thereby inhibiting the proliferation of CSF1R-dependent cells.[1][7] The CSF1R pathway, upon activation by its ligands CSF-1 and IL-34, triggers several downstream cascades, including the PI3K-AKT, ERK1/2, and JAK/STAT pathways, which are integral to cell survival, proliferation, and differentiation.[8][9]

CSF1R Signaling Pathway Diagram

CSF1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CSF1/IL-34 CSF1/IL-34 CSF1R CSF1R CSF1/IL-34->CSF1R Binding & Dimerization PI3K PI3K CSF1R->PI3K Activation RAS RAS CSF1R->RAS JAK JAK CSF1R->JAK AKT AKT PI3K->AKT Cell Survival & Proliferation Cell Survival & Proliferation AKT->Cell Survival & Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation & Differentiation Cell Proliferation & Differentiation ERK->Cell Proliferation & Differentiation STAT STAT JAK->STAT Gene Transcription Gene Transcription STAT->Gene Transcription This compound This compound This compound->CSF1R Inhibition

Caption: The CSF1R signaling pathway and the inhibitory action of this compound.

Application of CRISPR-Cas9 for Resistance Studies

Genome-wide CRISPR-Cas9 knockout screens are a powerful, unbiased approach to identify genes whose loss of function leads to a specific phenotype, such as drug resistance.[10][11] By transducing a population of cancer cells with a pooled lentiviral library of single-guide RNAs (sgRNAs) targeting every gene in the genome, it is possible to select for cells that survive and proliferate in the presence of a drug like this compound.[12][13] Subsequent deep sequencing of the sgRNA cassette from the resistant population reveals which gene knockouts are enriched, thus identifying potential resistance genes.[14][15]

Experimental Workflow Diagram

CRISPR_Screen_Workflow cluster_setup Library Preparation & Transduction cluster_selection Drug Selection cluster_analysis Analysis sgRNA_Library Pooled sgRNA Lentiviral Library Cells Cas9-Expressing Cancer Cells sgRNA_Library->Cells Transduction (MOI < 0.3) Transduced_Cells Transduced Cell Population Cells->Transduced_Cells Control Control (DMSO) Transduced_Cells->Control Vimseltinib_Treatment This compound Treatment Transduced_Cells->Vimseltinib_Treatment gDNA_Extraction Genomic DNA Extraction Control->gDNA_Extraction Vimseltinib_Treatment->gDNA_Extraction PCR_Amplification PCR Amplification of sgRNA Cassette gDNA_Extraction->PCR_Amplification NGS Next-Generation Sequencing PCR_Amplification->NGS Data_Analysis Data Analysis (MAGeCK) NGS->Data_Analysis

Caption: Workflow for a pooled CRISPR-Cas9 knockout screen to identify this compound resistance genes.

Experimental Protocols

Protocol 1: Lentiviral CRISPR-Cas9 Library Production

This protocol outlines the steps for packaging a pooled sgRNA library into lentiviral particles. The use of a two-vector system (one for Cas9 and another for the sgRNA) is common.[16]

Materials:

  • LentiCRISPRv2 pooled library (e.g., GeCKO v2)

  • HEK293T cells

  • Packaging plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM high-glucose medium

  • Fetal Bovine Serum (FBS)

  • Opti-MEM

  • 0.45 µm filter

Procedure:

  • Cell Seeding: Seed HEK293T cells in 15 cm dishes to be 70-80% confluent at the time of transfection.

  • Transfection Mix: For each dish, prepare a mix of the sgRNA library plasmid (10 µg), psPAX2 (7.5 µg), and pMD2.G (5 µg) in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's protocol.

  • Transfection: Combine the DNA and transfection reagent mixtures, incubate for 15-20 minutes at room temperature, and then add dropwise to the HEK293T cells.

  • Virus Collection: After 12-16 hours, replace the medium with fresh DMEM containing 10% FBS. Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Virus Filtration and Concentration: Pool the collected supernatants, filter through a 0.45 µm filter to remove cell debris, and concentrate the virus using ultracentrifugation or a commercially available concentration reagent.

  • Titration: Determine the viral titer by transducing target cells with serial dilutions of the concentrated virus and measuring the percentage of infected cells (e.g., by flow cytometry for a fluorescent marker or by antibiotic selection).

Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen

Materials:

  • Cas9-expressing target cells (e.g., a TGCT cell line)

  • Concentrated lentiviral sgRNA library

  • This compound

  • DMSO (vehicle control)

  • Cell culture reagents

  • Genomic DNA extraction kit

Procedure:

  • Cell Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.1-0.3 to ensure that most cells receive a single sgRNA. A representation of at least 500 cells per sgRNA should be maintained throughout the experiment.

  • Antibiotic Selection: Two days post-transduction, select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin for lentiCRISPRv2).

  • Initial Cell Collection (T0): After selection, harvest a population of cells to serve as the baseline reference (T0) for sgRNA distribution.

  • Drug Treatment: Split the remaining cells into two arms: a control group treated with DMSO and an experimental group treated with a predetermined concentration of this compound (typically IC50 or IC80).

  • Cell Passaging and Maintenance: Passage the cells as needed, maintaining a sufficient number of cells to preserve library complexity. Replenish the media with fresh DMSO or this compound at each passage.

  • Final Cell Collection: After a predetermined period (e.g., 14-21 days), when a resistant population has emerged in the this compound-treated arm, harvest the cells from both the control and treated arms.

  • Genomic DNA Extraction: Extract genomic DNA from the T0, control, and this compound-treated cell pellets.

Protocol 3: Analysis of CRISPR Screen Data

Materials:

  • Extracted genomic DNA

  • Primers for amplifying the sgRNA cassette

  • High-fidelity DNA polymerase

  • Next-generation sequencing (NGS) platform

  • Bioinformatics software (e.g., MAGeCK)[17][18]

Procedure:

  • PCR Amplification: Amplify the sgRNA-containing region from the genomic DNA using a two-step PCR protocol. The first step amplifies the sgRNA cassette, and the second step adds sequencing adapters and barcodes.

  • NGS Library Preparation and Sequencing: Purify the PCR products and quantify the library. Sequence the library on an NGS platform, ensuring sufficient read depth (at least 100-300 reads per sgRNA).

  • Data Analysis:

    • Read Counting: Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA in each sample.

    • Normalization: Normalize the read counts to the total number of reads per sample.

    • Hit Identification: Use a statistical package like MAGeCK to identify sgRNAs and genes that are significantly enriched or depleted in the this compound-treated samples compared to the control samples.[18][19]

Data Presentation

The output of a CRISPR screen is a list of genes ranked by their enrichment or depletion. This data is typically presented in a table format.

Table 1: Hypothetical Top Enriched Genes in this compound Resistance Screen
Gene SymbolDescriptionLog2 Fold Change (this compound vs. Control)p-valueFalse Discovery Rate (FDR)
PTPN11 Protein Tyrosine Phosphatase Non-Receptor Type 115.81.2e-82.5e-7
NRAS NRAS Proto-Oncogene, GTPase5.23.5e-86.1e-7
MAP2K1 Mitogen-Activated Protein Kinase Kinase 14.98.1e-81.1e-6
NF1 Neurofibromin 14.51.5e-71.8e-6
MED12 Mediator Complex Subunit 124.13.2e-73.3e-6
CUL3 Cullin 33.86.7e-75.9e-6
Table 2: Validation of Top Hits by Individual Knockout and IC50 Shift
Gene KnockoutParental IC50 (nM)Knockout IC50 (nM)Fold Change in IC50
PTPN11 15012008.0
NRAS 15010507.0
MAP2K1 1509006.0
Non-Targeting Control 1501651.1

Interpretation of Results and Validation

Genes that are significantly enriched in the this compound-treated population are candidate resistance genes. For example, loss-of-function mutations in negative regulators of parallel or downstream signaling pathways (e.g., PTPN11, NF1) could lead to pathway reactivation despite CSF1R inhibition.

Logical Relationship of Potential Resistance Mechanisms

Resistance_Mechanisms cluster_pathway Signaling Pathway CSF1R CSF1R Downstream_Pathway Downstream Signaling (e.g., RAS/MAPK) CSF1R->Downstream_Pathway Cell_Survival Cell Survival & Proliferation Downstream_Pathway->Cell_Survival Negative_Regulator Negative Regulator (e.g., PTPN11, NF1) Negative_Regulator->Downstream_Pathway Negative_Regulator->Downstream_Pathway Relief of Inhibition This compound This compound This compound->CSF1R Inhibition CRISPR_KO CRISPR Knockout of Negative Regulator CRISPR_KO->Negative_Regulator Loss of Function

Caption: CRISPR knockout of a negative regulator can lead to resistance.

The top candidate genes from the primary screen must be validated through individual sgRNA knockout experiments. This involves generating stable knockout cell lines for each candidate gene and assessing the shift in the IC50 value for this compound compared to control cells. A significant increase in the IC50 for a specific gene knockout confirms its role in conferring resistance.

Conclusion

The combination of this compound's targeted mechanism and the power of CRISPR-Cas9 genome-wide screening provides a robust platform for systematically dissecting the genetic basis of drug resistance. The protocols and application notes provided herein offer a comprehensive guide for researchers to identify and validate novel resistance mechanisms, paving the way for the development of more effective and durable cancer therapies.

References

Application Notes & Protocols: Screening Vimseltinib using In Vitro 3D Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vimseltinib (marketed as Romvimza™) is a highly selective, oral, switch-control tyrosine kinase inhibitor designed to potently target the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] The CSF1/CSF1R signaling pathway is a critical driver in the proliferation and function of macrophages and related cells like osteoclasts.[1][2][4] In diseases such as Tenosynovial Giant Cell Tumor (TGCT), the overexpression of the CSF1 ligand leads to the recruitment of CSF1R-dependent inflammatory cells, forming the bulk of the tumor mass.[4][5][6] this compound works by binding to a unique regulatory region of CSF1R, stabilizing it in an inactive state and thereby blocking the downstream signaling that promotes cell survival and proliferation.[2][7]

Traditional 2D cell culture models often fail to replicate the complex tumor microenvironment (TME), leading to poor prediction of clinical outcomes.[8] Three-dimensional (3D) culture models, such as spheroids and organoids, offer a more physiologically relevant system by mimicking the cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges found in vivo.[9][8] For a TME-modulating agent like this compound, 3D models are particularly advantageous as they can co-culture tumor and immune cells (e.g., macrophages) to better evaluate the drug's impact on the cellular ecosystem. These models provide a superior platform for assessing the efficacy and mechanism of action of targeted therapies.[10]

This document provides detailed protocols for establishing 3D spheroid models relevant to TGCT and for performing subsequent screening assays to evaluate the efficacy of this compound.

This compound Mechanism of Action: CSF1R Signaling Pathway

The diagram below illustrates the CSF1R signaling pathway and the inhibitory action of this compound. Ligands such as CSF1 and IL-34 bind to the CSF1R, causing receptor dimerization and autophosphorylation. This activates downstream pathways like PI3K/AKT and MAPK/ERK, promoting the survival, proliferation, and differentiation of macrophages and other myeloid cells. This compound selectively binds to the switch-control region of CSF1R, locking it in an inactive conformation and preventing this signaling cascade.[2][7]

CSF1R_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R Binds IL34 IL-34 IL34->CSF1R Binds PI3K PI3K/AKT Pathway CSF1R->PI3K Activates MAPK MAPK/ERK Pathway CSF1R->MAPK Activates Proliferation Cell Survival & Proliferation PI3K->Proliferation Differentiation Differentiation PI3K->Differentiation MAPK->Proliferation MAPK->Differentiation This compound This compound This compound->CSF1R Inhibits

Caption: this compound inhibits the CSF1R signaling pathway.

Experimental Protocols

Protocol 1: Generation of 3D Spheroids using the Liquid Overlay Technique

This protocol describes the formation of uniform spheroids from a relevant cell line (e.g., a TGCT patient-derived cell line or a co-culture of synovial fibroblasts and macrophages) using ultra-low attachment (ULA) plates.

Materials:

  • TGCT-relevant cells (e.g., Si-TGCT, patient-derived cells, or co-culture)

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), Trypsin-EDTA

  • Trypan Blue solution

  • Sterile ULA 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Methodology:

  • Cell Preparation: Culture cells in standard T-75 flasks until they reach 80-90% confluency.

  • Wash the cells once with sterile PBS.

  • Add Trypsin-EDTA and incubate at 37°C until cells detach.

  • Neutralize the trypsin with complete culture medium and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge at 200 x g for 5 minutes. Discard the supernatant.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer and Trypan Blue to assess viability.

  • Cell Seeding: Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL. This will result in 2,500 cells per 100 µL, a common starting point for spheroid formation.[11]

  • Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.

  • Spheroid Formation: Centrifuge the plate at 300 x g for 10 minutes to facilitate initial cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂. Spheroids will typically form within 24-72 hours.

  • Monitor spheroid formation daily using an inverted microscope. Uniform, compact spheroids should be visible before proceeding with drug treatment.

Protocol 2: High-Throughput Screening of this compound on 3D Spheroids

This protocol details the treatment of pre-formed spheroids with this compound and subsequent analysis of viability, growth, and target inhibition.

Materials:

  • Pre-formed spheroids in ULA 96-well plates (from Protocol 1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Reagents for biomarker analysis (e.g., lysis buffer, antibodies for p-CSF1R and total CSF1R)

  • Plate reader (luminometer), high-content imager or imaging cytometer

Methodology:

Part A: Drug Treatment

  • Prepare Drug Dilutions: Perform a serial dilution of the this compound stock solution in complete culture medium to create a range of concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug dose, typically <0.1%).

  • Treat Spheroids: After spheroids have formed (Day 3), carefully remove 50 µL of medium from each well and replace it with 50 µL of the appropriate this compound dilution or vehicle control. This minimizes spheroid disturbance.

  • Incubate the plates for a predetermined period (e.g., 72 hours for viability endpoints, or various time points for growth kinetics).

Part B: Endpoint Analysis

1. Spheroid Viability Assay (e.g., CellTiter-Glo® 3D):

  • After the 72-hour incubation, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add the 3D viability reagent to each well according to the manufacturer's instructions (typically a volume equal to the medium in the well).

  • Mix by placing the plate on an orbital shaker for 5 minutes.

  • Incubate at room temperature for an additional 25 minutes to ensure cell lysis and signal stabilization.

  • Measure luminescence using a plate reader. The signal is proportional to the amount of ATP, indicating the number of viable cells.

2. Spheroid Size and Morphology Analysis:

  • Image the spheroids at multiple time points (e.g., 0, 24, 48, 72 hours after treatment) using an imaging cytometer or a high-content imager.[12]

  • Use automated image analysis software to measure the diameter and calculate the volume of each spheroid.

  • This analysis provides kinetic data on the drug's cytostatic or cytotoxic effects.

3. Target Engagement (p-CSF1R) Analysis:

  • After a shorter treatment period (e.g., 2-4 hours), collect spheroids by transferring the contents of each well to microcentrifuge tubes.

  • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Wash the spheroids once with cold PBS.

  • Lyse the spheroids using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Analyze the levels of phosphorylated CSF1R (p-CSF1R) and total CSF1R using Western Blot or a sensitive ELISA to confirm target inhibition.

Experimental Workflow for this compound 3D Screening

The following diagram outlines the complete workflow from initial cell culture to final data analysis.

Workflow cluster_prep Phase 1: Spheroid Generation cluster_exp Phase 2: Drug Screening cluster_analysis Phase 3: Endpoint Analysis cluster_data Phase 4: Data Interpretation A 1. 2D Cell Culture (TGCT-relevant cells) B 2. Cell Harvest & Count A->B C 3. Seed Cells in ULA 96-Well Plate B->C D 4. Spheroid Formation (24-72 hours) C->D E 5. This compound Dose-Response Treatment D->E F 6. Incubation (Variable Duration) E->F G Viability Assay (e.g., CTG-3D) F->G H Spheroid Imaging (Size & Morphology) F->H I Biomarker Analysis (p-CSF1R Inhibition) F->I J IC50 Calculation G->J K Growth Inhibition Analysis H->K L Target Engagement Confirmation I->L

References

Application Notes and Protocols: Biomarker Discovery for Vimseltinib Patient Stratification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vimseltinib is a highly selective, oral, switch-control inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2][3] CSF1R is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid lineage cells, including macrophages, monocytes, and osteoclasts.[1][4] Aberrant CSF1R signaling is implicated in various diseases, including the rare, locally aggressive neoplasm, tenosynovial giant cell tumor (TGCT).[5][6][7] In TGCT, a chromosomal translocation leads to the overexpression of the CSF1 ligand, driving the recruitment of CSF1R-expressing cells and subsequent tumor formation.[8][9] this compound effectively blocks this signaling cascade by stabilizing CSF1R in an inactive conformation.[1]

Clinical trials, such as the Phase 3 MOTION study, have demonstrated the efficacy of this compound in treating patients with symptomatic TGCT for whom surgical resection is not a suitable option.[10][11][12][13][14][15][16][17] Treatment with this compound has been shown to lead to significant tumor shrinkage and improvement in patient-reported outcomes.[10] This document provides detailed application notes and protocols for the discovery and validation of biomarkers to aid in the stratification of patients who are most likely to respond to this compound therapy.

Biomarker Discovery Strategy

A multi-faceted approach to biomarker discovery is proposed, encompassing pharmacodynamic (PD) markers that confirm target engagement and downstream pathway modulation, as well as potential predictive biomarkers that may correlate with clinical response.

Pharmacodynamic Biomarkers: These biomarkers provide evidence of this compound's biological activity and target engagement. Based on preclinical and clinical data, the following are key PD biomarkers:

  • Plasma CSF1 and IL-34: Inhibition of CSF1R by this compound is expected to lead to a compensatory increase in its ligands, CSF1 and Interleukin-34 (IL-34), in the plasma.[18]

  • Circulating Nonclassical Monocytes: A reduction in the population of CSF1R-dependent nonclassical monocytes (CD14+CD16++) in peripheral blood is a direct indicator of this compound's pharmacological effect.[18]

Potential Predictive Biomarkers: These biomarkers, primarily identified from TGCT tumor biology, may help in identifying patients with a higher likelihood of response to this compound. Their expression should be assessed in tumor tissue.

  • Matrix Metalloproteinase-9 (MMP9): Identified as an osteoclast-specific upregulated gene in TGCT.[19][20]

  • Secreted Phosphoprotein 1 (SPP1 or Osteopontin): Another key osteoclast-specific gene upregulated in TGCT.[19][20]

  • TYRO Protein Tyrosine Kinase Binding Protein (TYROBP): An osteoclast-specific upregulated gene in TGCT with a role in signaling.[19][20]

Data Presentation

Quantitative data from biomarker analysis should be summarized in clear and structured tables to facilitate comparison between patient cohorts (e.g., responders vs. non-responders) and across different time points (e.g., baseline vs. on-treatment).

Table 1: Pharmacodynamic Biomarker Levels in Peripheral Blood

BiomarkerPatient IDBaseline LevelOn-Treatment Level (Week X)Fold Change
Plasma CSF1 (pg/mL)
Plasma IL-34 (pg/mL)
Nonclassical Monocytes (% of total monocytes)

Table 2: Potential Predictive Biomarker Expression in Tumor Tissue

BiomarkerPatient IDExpression Level (e.g., IHC score, Relative mRNA expression)Response to this compound (e.g., ORR)
MMP9
SPP1
TYROBP

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Quantification of Plasma CSF1 and IL-34 by ELISA

This protocol outlines the steps for measuring the concentration of CSF1 and IL-34 in human plasma using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Human CSF1 ELISA Kit (e.g., Thermo Fisher Scientific Cat. No. EHCSF1)[19][21]

  • Human IL-34 ELISA Kit (e.g., R&D Systems Cat. No. DIL340)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Wash buffer (1X)

  • Assay Diluent

  • Substrate solution (TMB)

  • Stop Solution

  • Plasma samples collected in EDTA or heparin tubes

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the respective ELISA kit manuals.[21] Allow all reagents to reach room temperature before use.

  • Standard Curve Preparation: Prepare a serial dilution of the provided standards to create a standard curve.

  • Sample Addition: Add 100 µL of standards and plasma samples (diluted as necessary) to the appropriate wells of the antibody-coated microplate.[21]

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2.5 hours at room temperature).[21]

  • Washing: Aspirate the liquid from each well and wash the wells multiple times with 1X Wash Buffer.

  • Detection Antibody Addition: Add the biotinylated detection antibody to each well and incubate as per the manufacturer's instructions.

  • Streptavidin-HRP Addition: After another wash step, add Streptavidin-HRP solution to each well and incubate.[21]

  • Substrate Addition: Following a final wash, add the TMB substrate solution to each well and incubate in the dark.[21]

  • Stop Reaction: Add the Stop Solution to each well to terminate the reaction. The color in the wells should change from blue to yellow.

  • Data Acquisition: Immediately read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of CSF1 and IL-34 in the samples by interpolating the absorbance values from the standard curve.

Protocol 2: Quantification of Nonclassical Monocytes by Flow Cytometry

This protocol describes the identification and quantification of nonclassical monocytes from whole blood using multi-color flow cytometry.

Materials:

  • Flow cytometer

  • Fluorochrome-conjugated antibodies:

    • Anti-CD14 (e.g., V450)

    • Anti-CD16 (e.g., APC)

    • Anti-HLA-DR (e.g., PerCP)

    • Dump channel antibodies (e.g., PE-conjugated anti-CD3, -CD19, -CD56, -CD66b) to exclude T cells, B cells, NK cells, and neutrophils.[22]

  • Red blood cell lysis buffer

  • FACS buffer (e.g., PBS with 2% FBS and 2mM EDTA)

  • Whole blood samples collected in EDTA tubes

Procedure:

  • Antibody Staining:

    • In a FACS tube, add 100 µL of whole blood.

    • Add the pre-titrated fluorescently labeled antibodies.

    • Vortex gently and incubate for 20-30 minutes at room temperature in the dark.

  • Red Blood Cell Lysis:

    • Add 2 mL of 1X RBC lysis buffer and incubate for 10-15 minutes at room temperature.

    • Centrifuge at 300-400 x g for 5 minutes.

    • Discard the supernatant.

  • Washing:

    • Resuspend the cell pellet in 2 mL of FACS buffer.

    • Centrifuge and discard the supernatant. Repeat the wash step.

  • Cell Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 300-500 µL) for flow cytometry analysis.

  • Data Acquisition:

    • Acquire data on a flow cytometer. Collect a sufficient number of events (e.g., at least 100,000 total events).

  • Gating Strategy:

    • Gate on singlet cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

    • Gate on monocytes based on their characteristic forward and side scatter (SSC) properties.

    • Exclude dump channel positive cells (T cells, B cells, NK cells, neutrophils).

    • From the remaining monocyte population, identify monocyte subsets based on CD14 and CD16 expression:

      • Classical monocytes: CD14++CD16-

      • Intermediate monocytes: CD14++CD16+

      • Nonclassical monocytes: CD14+CD16++ [10]

  • Data Analysis: Calculate the percentage of nonclassical monocytes within the total monocyte population.

Protocol 3: Immunohistochemical (IHC) Staining of MMP9, SPP1, and TYROBP

This protocol provides a general guideline for the detection of MMP9, SPP1, and TYROBP proteins in formalin-fixed, paraffin-embedded (FFPE) TGCT tissue sections.

Materials:

  • FFPE TGCT tissue sections (4-5 µm thick) on charged slides

  • Deparaffinization and rehydration solutions (Xylene, graded ethanols)

  • Antigen retrieval solution (e.g., Citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (3%) to block endogenous peroxidase activity

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibodies:

    • Anti-MMP9 antibody

    • Anti-SPP1 antibody

    • Anti-TYROBP antibody

  • HRP-conjugated secondary antibody

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.[4]

    • Rehydrate the sections by sequential immersion in graded alcohols (100%, 95%, 70%) and finally in distilled water.[4][14]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 20-30 minutes.[14]

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[23]

  • Blocking: Apply blocking buffer and incubate for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the slides with PBS or TBST.

    • Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Signal Detection:

    • Wash the slides.

    • Apply the DAB substrate solution and incubate until the desired brown color develops.[23]

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.[23]

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols and xylene.

    • Mount the coverslip using a permanent mounting medium.

  • Image Analysis:

    • Examine the slides under a microscope.

    • Score the staining intensity and the percentage of positive cells. A semi-quantitative H-score can be calculated.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for MMP9, SPP1, and TYROBP

This protocol details the measurement of mRNA expression levels of MMP9, SPP1, and TYROBP from TGCT tumor tissue.

Materials:

  • Fresh or frozen TGCT tissue samples

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • qPCR instrument

  • Primers for:

    • MMP9[24]

    • SPP1[12][18][25]

    • TYROBP[26]

    • Reference gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction:

    • Homogenize the tumor tissue and extract total RNA using the chosen RNA extraction kit according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Reverse transcribe an equal amount of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the target and reference genes, and cDNA template.

    • Set up the reactions in triplicate in a qPCR plate.

  • qPCR Amplification:

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[9][15]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.[20]

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS JAK JAK CSF1R->JAK This compound This compound This compound->CSF1R Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation CSF1 CSF1 / IL-34 CSF1->CSF1R Binds

Caption: this compound inhibits the CSF1R signaling pathway.

G cluster_discovery Biomarker Discovery & Validation PatientSamples Patient Samples (Blood, Tumor Tissue) PD_Assays Pharmacodynamic Assays (ELISA, Flow Cytometry) PatientSamples->PD_Assays Predictive_Assays Predictive Assays (IHC, qRT-PCR) PatientSamples->Predictive_Assays DataAnalysis Data Analysis & Correlation with Clinical Outcome PD_Assays->DataAnalysis Predictive_Assays->DataAnalysis CandidateBiomarkers Candidate Biomarkers (CSF1, IL-34, Nonclassical Monocytes, MMP9, SPP1, TYROBP) DataAnalysis->CandidateBiomarkers

Caption: Workflow for this compound biomarker discovery.

G Start TGCT Patient Population Biomarker_Assessment Biomarker Assessment (Tumor & Blood) Start->Biomarker_Assessment Stratification Patient Stratification Biomarker_Assessment->Stratification Vimseltinib_Treatment This compound Treatment Stratification->Vimseltinib_Treatment Biomarker Positive Alternative_Treatment Alternative Treatment Stratification->Alternative_Treatment Biomarker Negative Response_Monitoring Response Monitoring (Pharmacodynamic Biomarkers) Vimseltinib_Treatment->Response_Monitoring

Caption: Logic for this compound patient stratification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vimseltinib Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing vimseltinib dosage for their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective switch-control inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a tyrosine kinase.[1][2] By binding to the switch pocket of the CSF1R kinase domain, this compound locks it in an inactive conformation.[1] This inhibits CSF1R autophosphorylation and downstream signaling cascades that are crucial for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[1][2]

Q2: What are the recommended starting concentrations for this compound in in vitro assays?

A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on preclinical studies, a good starting point for concentration ranges can be inferred from its IC50 values in various assays. For example, in a CSF1R phosphorylation assay using THP-1 cells, the IC50 was 27 nM, while in a cell proliferation assay with M-NFS-60 cells, the IC50 was 18 nM.[1] For osteoclast differentiation assays, the IC50 was found to be 9.3 nM.[1] A common starting concentration for in vitro experiments is around 1 µM, which can then be titrated down.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in organic solvents such as DMSO, DMF, and ethanol. For in vitro cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO. For example, a 10 mM stock solution can be prepared. This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1]

Q4: Is this compound selective for CSF1R?

A4: Yes, this compound is a highly selective inhibitor of CSF1R. It has been shown to be over 500-fold more selective for CSF1R compared to closely related kinases such as KIT, FLT3, PDGFRA, and PDGFRB.[1] This high selectivity minimizes the potential for off-target effects in your experiments.

Troubleshooting Guides

Problem: I am observing precipitation of this compound in my cell culture medium.

  • Possible Cause: The concentration of this compound or the final DMSO concentration in the culture medium is too high. While this compound is soluble in DMSO, its solubility in aqueous solutions like cell culture media is much lower.

  • Solution:

    • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is at a non-toxic and solubilizing level, typically between 0.1% and 0.5%.

    • Prepare Intermediate Dilutions: Instead of adding a small volume of a very high concentration stock directly to your media, prepare intermediate dilutions of this compound in serum-free media before adding it to your cell culture plates.

    • Warm the Medium: Gently warm the cell culture medium to 37°C before adding the this compound solution.

    • Vortexing: After adding this compound to the medium, vortex the solution gently to ensure it is fully dissolved before adding it to the cells.

Problem: I am not observing the expected inhibitory effect of this compound on my cells.

  • Possible Cause 1: The this compound stock solution may have degraded.

  • Solution 1: Prepare a fresh stock solution of this compound from powder. Ensure proper storage of aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.

  • Possible Cause 2: The concentration of the CSF1 ligand in your assay is very high.

  • Solution 2: While this compound's potency is only modestly affected by high CSF1 concentrations, extremely high levels of the ligand could potentially lead to reduced efficacy.[1] If possible, consider titrating the CSF1 concentration in your assay.

  • Possible Cause 3: The cells being used have low or no expression of CSF1R.

  • Solution 3: Confirm the expression of CSF1R in your cell line of interest using techniques such as flow cytometry, western blotting, or qPCR.

Problem: I am observing unexpected cytotoxicity in my cell cultures.

  • Possible Cause 1: The final DMSO concentration is too high.

  • Solution 1: Prepare a dose-response curve for your cells with the DMSO vehicle alone to determine the maximum tolerable concentration. Ensure your final DMSO concentration in the this compound-treated wells is below this level.

  • Possible Cause 2: The concentration of this compound is too high for the specific cell line.

  • Solution 2: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal non-toxic concentration for your desired inhibitory effect.

Quantitative Data Summary

Table 1: In Vitro IC50 Values for this compound

Assay TypeCell Line/SystemIC50 Value
CSF1R Inhibition-3.7 nM
KIT Inhibition-476 nM
FLT3 Inhibition->3,300 nM
PDGFRα Inhibition-436 nM
PDGFRβ Inhibition-2,300 nM
Cell ProliferationM-NFS-6018 nM
CSF1R AutophosphorylationTHP-127 nM
Osteoclast DifferentiationHuman Osteoclast Precursors9.3 nM

Data compiled from available preclinical studies.[1]

Experimental Protocols

Protocol 1: M-NFS-60 Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of the CSF1-dependent murine myelogenous leukemia cell line, M-NFS-60.

Materials:

  • M-NFS-60 cells

  • Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol)

  • Recombinant murine CSF1

  • This compound

  • DMSO

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution

Procedure:

  • Culture M-NFS-60 cells in complete RPMI 1640 medium supplemented with 20 ng/mL of murine CSF1.

  • Prepare a serial dilution of this compound in DMSO. Further dilute these in complete RPMI 1640 medium to achieve the desired final concentrations with a final DMSO concentration of 0.5%.

  • Seed M-NFS-60 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium containing the desired concentration of murine CSF1 (e.g., 10 ng/mL).

  • Add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control wells containing 0.5% DMSO.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Five hours before the end of the incubation, add 20 µL of Resazurin solution (final concentration 0.15 mg/mL) to each well.

  • Measure fluorescence using a plate reader with an excitation of 560 nm and an emission of 590 nm.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log of this compound concentration.

Protocol 2: THP-1 Macrophage Differentiation and CSF1R Phosphorylation Assay

Objective: To assess the inhibitory effect of this compound on CSF1-induced CSF1R phosphorylation in THP-1 derived macrophages.

Materials:

  • THP-1 monocytic cells

  • Complete RPMI 1640 medium

  • Phorbol 12-myristate 13-acetate (PMA)

  • Recombinant human CSF1

  • This compound

  • DMSO

  • 96-well tissue culture plates

  • Lysis buffer

  • Phospho-CSF1R ELISA kit

Procedure: Part A: THP-1 Differentiation into Macrophages

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI 1640 medium.

  • Add PMA to a final concentration of 50 ng/mL to induce differentiation.

  • Incubate for 48 hours at 37°C in a humidified 5% CO2 incubator. After incubation, THP-1 cells will adhere and differentiate into macrophage-like cells.

  • Gently aspirate the PMA-containing medium and wash the cells twice with pre-warmed serum-free RPMI 1640 medium.

  • Add 100 µL of fresh complete RPMI 1640 medium and rest the cells for 24 hours.

Part B: this compound Treatment and CSF1R Phosphorylation Assay

  • Prepare serial dilutions of this compound in complete RPMI 1640 medium with a final DMSO concentration of ≤ 0.5%.

  • Aspirate the medium from the differentiated THP-1 cells and add 100 µL of the prepared this compound dilutions. Include a vehicle control.

  • Incubate for 4 hours at 37°C.

  • Stimulate the cells by adding human CSF1 to a final concentration of 25 ng/mL.

  • Incubate for 5 minutes at 37°C.

  • Aspirate the medium and lyse the cells according to the lysis buffer manufacturer's instructions.

  • Determine the levels of phosphorylated CSF1R in the cell lysates using a phospho-CSF1R ELISA kit, following the manufacturer's protocol.

Visualizations

G cluster_0 This compound's Mechanism of Action CSF1 CSF1 Ligand CSF1R CSF1 Receptor (Inactive) CSF1->CSF1R Binds Active_CSF1R CSF1 Receptor (Active) Autophosphorylation CSF1R->Active_CSF1R Dimerization & Activation This compound This compound This compound->CSF1R Binds & Locks in Inactive State Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Active_CSF1R->Downstream Activates Proliferation Macrophage Proliferation, Survival & Differentiation Downstream->Proliferation Promotes

Caption: Mechanism of action of this compound on the CSF1R signaling pathway.

G cluster_1 Experimental Workflow: THP-1 Macrophage Assay Start Start: THP-1 Monocytes PMA_Treatment Differentiate with PMA (50 ng/mL, 48h) Start->PMA_Treatment Wash_Rest Wash and Rest (24h) PMA_Treatment->Wash_Rest Vimseltinib_Treatment Treat with this compound (4h) Wash_Rest->Vimseltinib_Treatment CSF1_Stimulation Stimulate with CSF1 (25 ng/mL, 5 min) Vimseltinib_Treatment->CSF1_Stimulation Lysis Cell Lysis CSF1_Stimulation->Lysis Analysis Analyze Endpoint (e.g., Phospho-CSF1R ELISA) Lysis->Analysis

Caption: A typical experimental workflow for assessing this compound's effect on THP-1 derived macrophages.

References

Vimseltinib Technical Support Center: Troubleshooting Solubility in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Vimseltinib, ensuring its proper dissolution in culture media is critical for accurate and reproducible experimental results. This guide provides detailed troubleshooting steps and answers to frequently asked questions regarding this compound's solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2] this compound is highly soluble in DMSO, allowing for the preparation of concentrated stocks that can be diluted to the final working concentration in your culture media.[2]

Q2: I observed precipitation after diluting my this compound DMSO stock solution into my cell culture medium. What could be the cause?

A2: Precipitation upon dilution of a DMSO stock solution into aqueous culture media is a common issue for many small molecule inhibitors that have low aqueous solubility.[3] This "crashing out" occurs because the compound is significantly less soluble in the aqueous environment of the culture medium compared to the highly concentrated DMSO stock. Several factors can contribute to this, including the final concentration of this compound, the percentage of DMSO in the final solution, the composition of the culture medium (e.g., protein content from Fetal Bovine Serum - FBS), and the temperature.[4][5]

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

A3: While cell line dependent, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell lines and should not induce significant toxicity. However, it is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on cell viability and function.

Q4: Can I pre-mix this compound with my culture medium and store it?

A4: It is not recommended to pre-mix and store this compound in culture medium for extended periods. The stability of this compound in aqueous solutions over time can be limited, and precipitation may occur. It is best to prepare fresh dilutions of this compound in culture medium for each experiment from a frozen DMSO stock solution.

Troubleshooting Guide: this compound Precipitation in Culture Media

If you encounter precipitation when preparing your working solution of this compound in culture media, follow this step-by-step troubleshooting guide.

TroubleshootingWorkflow This compound Solubility Troubleshooting Workflow cluster_start Start cluster_check Initial Checks cluster_optimization Optimization Steps cluster_advanced Advanced Troubleshooting cluster_end Resolution start Precipitation Observed check_stock Check Stock Solution: - Is it fully dissolved? - Any visible crystals? start->check_stock check_dilution Review Dilution Protocol: - Final DMSO % too low? - Final this compound concentration too high? start->check_dilution increase_dmso Increase Final DMSO % (stay within cell tolerance) check_stock->increase_dmso If stock is fine lower_concentration Lower Final this compound Concentration check_dilution->lower_concentration If protocol seems problematic prewarm_media Pre-warm Media to 37°C increase_dmso->prewarm_media lower_concentration->prewarm_media vortex Vortex Gently During Dilution prewarm_media->vortex serial_dilution Perform Serial Dilutions in Media vortex->serial_dilution test_solubility Determine Kinetic Solubility (See Experimental Protocol) serial_dilution->test_solubility If precipitation persists resolved Precipitation Resolved serial_dilution->resolved If successful add_serum Add to Serum-Containing Media First test_solubility->add_serum add_serum->resolved If successful

Caption: A step-by-step workflow for troubleshooting this compound precipitation issues in cell culture media.

Data Presentation: this compound Solubility

SolventSolubilitySource
DMSO86 mg/mL (199.3 mM)[2]
Ethanol10 mg/mL[1]
Dimethylformamide (DMF)10 mg/mL[1]
WaterInsoluble[2]
Cell Culture Media (e.g., DMEM, RPMI-1640)Needs to be experimentally determined-

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous (molecular sieve-dried) DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Determining the Kinetic Solubility of this compound in Culture Media

This protocol allows you to determine the maximum concentration of this compound that can be maintained in your specific cell culture medium without precipitation.

  • Materials:

    • This compound DMSO stock solution (e.g., 10 mM)

    • Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

    • 96-well clear bottom plate

    • Plate reader capable of measuring absorbance or a nephelometer

    • Multichannel pipette

  • Procedure:

    • Prepare a series of dilutions of your this compound DMSO stock in DMSO.

    • In a 96-well plate, add a small, fixed volume of your culture medium to each well.

    • Add a small volume of each this compound DMSO dilution to the corresponding wells containing media, ensuring the final DMSO concentration is consistent and below 0.5%. Mix well by gentle pipetting.

    • Include a vehicle control (DMSO only in media) and a media-only blank.

    • Incubate the plate at 37°C in a cell culture incubator for a relevant time period (e.g., 2 hours, 24 hours).

    • Visually inspect the wells for any signs of precipitation.

    • Quantify the turbidity by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600-650 nm) or by using a nephelometer to measure light scattering.[6][7]

    • The highest concentration that does not show a significant increase in absorbance/light scattering compared to the vehicle control is considered the kinetic solubility limit under your experimental conditions.

Signaling Pathway

This compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[8][9] The binding of CSF1 or IL-34 to CSF1R triggers its dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for the survival, proliferation, and differentiation of macrophages and other myeloid cells.[10][11][12] this compound blocks these downstream signaling events.

CSF1R_Pathway This compound's Mechanism of Action on the CSF1R Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response CSF1 CSF1 / IL-34 CSF1R CSF1R CSF1->CSF1R PI3K_AKT PI3K/AKT Pathway CSF1R->PI3K_AKT RAS_MAPK RAS/RAF/MEK/ERK Pathway CSF1R->RAS_MAPK JAK_STAT JAK/STAT Pathway CSF1R->JAK_STAT SRC SRC Family Kinases CSF1R->SRC Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation Differentiation Differentiation RAS_MAPK->Differentiation JAK_STAT->Survival SRC->Proliferation SRC->Differentiation This compound This compound This compound->CSF1R Inhibition

Caption: this compound inhibits the CSF1R, blocking downstream signaling pathways crucial for myeloid cell function.

References

Mitigating Vimseltinib Off-Target Effects: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Vimseltinib in cellular assays. Our aim is to help you identify and mitigate potential off-target effects to ensure the accuracy and reliability of your experimental results.

Troubleshooting Guide: Unexpected Results in Cellular Assays

This guide addresses specific issues you may encounter during your experiments with this compound and provides actionable steps to diagnose and resolve them.

Q1: I'm observing a biphasic or unexpected dose-response curve in my cell proliferation/viability assay. What could be the cause?

A1: An unexpected dose-response curve, such as a plateau or an increase in proliferation at certain concentrations, may indicate an off-target effect. This compound is a potent CSF1R inhibitor, but at higher concentrations, it can inhibit other kinases, such as c-Kit.

Possible Causes and Troubleshooting Steps:

  • Off-target c-Kit Inhibition: this compound inhibits c-Kit with an IC50 between 0.1-1 µM.[1][2] If your cell line expresses functional c-Kit, its inhibition could confound your results, as c-Kit signaling also plays a role in cell proliferation, survival, and migration.[3][4]

    • Action:

      • Characterize your cell line: Confirm the expression levels of both CSF1R and c-Kit in your cells using Western blot or flow cytometry.

      • Use a c-Kit selective inhibitor as a control: Treat your cells with a c-Kit inhibitor that does not target CSF1R, such as Imatinib (IC50 for c-Kit is approximately 0.1 µM).[4][5] If you observe similar effects to high concentrations of this compound, it suggests a c-Kit-mediated off-target effect.

      • Perform a Western blot analysis: Assess the phosphorylation status of both CSF1R (p-CSF1R Tyr723) and c-Kit (p-c-Kit Tyr719) in response to a dose range of this compound. This will help you determine the concentration at which this compound begins to inhibit c-Kit in your specific cell system.

  • MDR1 Transporter Inhibition: this compound is a weak inhibitor of the MDR1 drug transporter (IC50 = 4.35 µmol/L).[6] If your assay involves other compounds that are substrates of MDR1 (e.g., certain viability dyes, chemotherapeutics), their intracellular concentration, and thus their effect, may be altered by this compound.[7][8]

    • Action:

      • Use a known MDR1 inhibitor as a control: Treat your cells with a specific MDR1 inhibitor, such as Verapamil, in the absence of this compound to see if it phenocopies the unexpected results.[9][10]

      • Perform an MDR1 function assay: Use a fluorescent MDR1 substrate like Rhodamine 123 to assess whether this compound is inhibiting MDR1 activity at the concentrations used in your assay.[11][12]

Troubleshooting Workflow for Unexpected Proliferation Results

G start Unexpected Proliferation/ Viability Results check_expression Characterize Cell Line: - Western blot for CSF1R & c-Kit - MDR1 expression/function start->check_expression is_ckit_expressed c-Kit Expressed? check_expression->is_ckit_expressed is_mdr1_functional MDR1 Functional? check_expression->is_mdr1_functional ckit_control Use Control Inhibitor: - Imatinib (c-Kit specific) - Compare dose-response is_ckit_expressed->ckit_control Yes on_target Effect is likely on-target (CSF1R-mediated) is_ckit_expressed->on_target No mdr1_control Use Control Inhibitor: - Verapamil (MDR1 specific) - Check for phenocopy is_mdr1_functional->mdr1_control Yes is_mdr1_functional->on_target No western_blot Western Blot Analysis: - p-CSF1R (Tyr723) - p-c-Kit (Tyr719) - Determine off-target IC50 ckit_control->western_blot mdr1_assay MDR1 Function Assay: - Rhodamine 123 extrusion - Confirm inhibition mdr1_control->mdr1_assay off_target_ckit Effect is likely off-target (c-Kit-mediated) western_blot->off_target_ckit off_target_mdr1 Effect is likely off-target (MDR1-mediated) mdr1_assay->off_target_mdr1

Caption: Troubleshooting logic for unexpected cell proliferation results.

Q2: I'm seeing inconsistent or unexpected results in my cell migration (e.g., scratch) assay. Could this be an off-target effect?

A2: Yes, unexpected migration results could be due to off-target activities of this compound, particularly c-Kit inhibition.

Possible Causes and Troubleshooting Steps:

  • Off-target c-Kit Inhibition: The c-Kit signaling pathway is involved in cell migration.[13] If your cells express c-Kit, inhibition of this pathway by higher concentrations of this compound could either enhance or inhibit migration, depending on the specific cellular context, leading to results that are not solely due to CSF1R inhibition.

    • Action:

      • Confirm c-Kit expression and signaling: As with proliferation assays, confirm c-Kit expression and test the effect of a c-Kit-specific inhibitor like Imatinib on cell migration.

      • Use a lower concentration of this compound: If possible, use a concentration of this compound that is sufficient to inhibit CSF1R but below the threshold for c-Kit inhibition in your system. This can be determined through dose-response Western blots for p-CSF1R and p-c-Kit.

      • Consider a genetic approach: If available, use a cell line where c-Kit has been knocked out using CRISPR/Cas9 to definitively separate the effects of CSF1R and c-Kit inhibition.

Q3: My cytokine secretion assay (e.g., ELISA) results are variable or do not correlate with other phenotypic data. What should I check?

A3: Variability in cytokine secretion assays can have multiple causes, including off-target effects of your inhibitor.

Possible Causes and Troubleshooting Steps:

  • Complex signaling crosstalk: Both CSF1R and c-Kit signaling can influence cytokine production.[14][15] Off-target inhibition of c-Kit could lead to an altered cytokine profile that is not solely attributable to CSF1R inhibition. For example, c-Kit signaling can influence IL-6 production in some immune cells.[16]

    • Action:

      • Profile a panel of cytokines: Instead of measuring a single cytokine, measure a panel of relevant pro- and anti-inflammatory cytokines to get a broader picture of the cellular response.

      • Use control inhibitors: Compare the cytokine profile induced by this compound with that of a c-Kit specific inhibitor (Imatinib) and potentially other relevant kinase inhibitors.

      • Validate with a different methodology: Confirm key cytokine results using an alternative method, such as quantitative PCR (qPCR) to measure cytokine mRNA levels.

  • MDR1 transporter effects: Some cytokines may be actively transported, and inhibition of MDR1 could potentially interfere with their secretion, although this is less commonly reported.

    • Action:

      • Consult the literature: Check if the specific cytokines you are measuring are known to be substrates of MDR1.

      • Use an MDR1 inhibitor control: As a control experiment, treat your cells with an MDR1 inhibitor like Verapamil to see if it affects the secretion of the cytokines of interest.

Frequently Asked Questions (FAQs)

Q: What are the known off-targets of this compound? A: this compound is highly selective for CSF1R. However, it has been shown to inhibit c-Kit with an IC50 of 0.1-1 µM and the MDR1 drug transporter with an IC50 of 4.35 µmol/L.[1][2][6]

Q: How can I definitively prove that the observed effect is on-target? A: The gold standard for validating an on-target effect is to use a genetic approach.

  • CRISPR/Cas9 Knockout: The most definitive method is to use a cell line in which the target gene (CSF1R) has been knocked out.[17][18] If this compound has no effect in the knockout cells compared to the wild-type cells, this provides strong evidence that the effect is on-target.

  • Use of multiple, structurally distinct inhibitors: Using another potent and selective CSF1R inhibitor with a different chemical structure can help confirm that the observed phenotype is due to inhibition of the target and not a shared off-target of a particular chemical scaffold.

Target Validation Workflow using CRISPR

G start Observed Phenotype with this compound create_ko Generate/Obtain CSF1R Knockout (KO) Cell Line start->create_ko treat_cells Treat Wild-Type (WT) and CSF1R-KO cells with This compound create_ko->treat_cells compare_results Compare Phenotypic Response in WT vs. KO treat_cells->compare_results is_phenotype_rescued Is phenotype absent in KO cells? compare_results->is_phenotype_rescued on_target Phenotype is On-Target is_phenotype_rescued->on_target Yes off_target Phenotype is Off-Target is_phenotype_rescued->off_target No

Caption: Workflow for on-target validation using CRISPR/Cas9.

Q: At what concentration should I use this compound to minimize off-target effects? A: The optimal concentration will be cell-type and assay-dependent. It is crucial to perform a dose-response experiment and determine the lowest effective concentration that inhibits CSF1R signaling without significantly affecting potential off-targets like c-Kit. A Western blot for phosphorylated CSF1R and c-Kit is the most direct way to determine this.

Quantitative Data Summary

CompoundTargetIC50Reference
This compoundCSF1R (c-FMS)<0.01 µM[1][2]
c-Kit0.1 - 1 µM[1][2]
MDR14.35 µM[6]
Imatinibc-Kit~0.1 µM[4][5]
VerapamilMDR1Varies (µM range)[9][10]

Signaling Pathway Diagrams

CSF1R Signaling Pathway

G CSF1 CSF1 / IL-34 CSF1R CSF1R CSF1->CSF1R Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization This compound This compound This compound->CSF1R PI3K PI3K/AKT Pathway Dimerization->PI3K MAPK RAS/RAF/MEK/ERK Pathway Dimerization->MAPK STAT JAK/STAT Pathway Dimerization->STAT Survival Survival PI3K->Survival Proliferation Proliferation MAPK->Proliferation Differentiation Differentiation STAT->Differentiation

Caption: Simplified CSF1R signaling pathway and the point of inhibition by this compound.

c-Kit Signaling Pathway (Potential Off-Target)

G SCF SCF cKit c-Kit SCF->cKit Dimerization Dimerization & Autophosphorylation cKit->Dimerization This compound This compound (High Conc.) This compound->cKit PI3K PI3K/AKT Pathway Dimerization->PI3K MAPK RAS/RAF/MEK/ERK Pathway Dimerization->MAPK STAT JAK/STAT Pathway Dimerization->STAT Survival Survival PI3K->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration STAT->Migration

Caption: Simplified c-Kit signaling pathway, a potential off-target of this compound.

Experimental Protocols

Protocol 1: Western Blot for Phospho-CSF1R and Phospho-c-Kit

Objective: To determine the concentration-dependent inhibition of CSF1R and c-Kit by this compound.

Materials:

  • Cell line expressing both CSF1R and c-Kit

  • This compound, Imatinib (control)

  • CSF1 and SCF ligands

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-CSF1R (Tyr723), anti-CSF1R, anti-p-c-Kit (Tyr719), anti-c-Kit, anti-Actin

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Culture and Starvation: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.

  • Inhibitor Treatment: Pre-treat cells with a range of this compound concentrations (e.g., 0.001 to 10 µM) and a control inhibitor (e.g., 1 µM Imatinib) for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with CSF1 (for p-CSF1R) or SCF (for p-c-Kit) for 10-15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity and normalize to total protein and loading control.

Protocol 2: Rhodamine 123 Extrusion Assay for MDR1 Function

Objective: To assess the inhibitory effect of this compound on MDR1 transporter activity.

Materials:

  • Cell line with known MDR1 expression (e.g., MCF7/ADR or a transfected cell line)

  • Rhodamine 123 (MDR1 substrate)

  • This compound, Verapamil (positive control inhibitor)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and resuspend in assay buffer (e.g., phenol red-free medium).

  • Inhibitor Pre-incubation: Pre-incubate cells with various concentrations of this compound or a saturating concentration of Verapamil for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate for 30-60 minutes at 37°C to allow for cellular uptake.

  • Efflux Period: Pellet the cells, remove the loading solution, and resuspend in fresh assay buffer with or without the inhibitors. Incubate for another 30-60 minutes at 37°C to allow for efflux.

  • Flow Cytometry Analysis: Place cells on ice to stop the transport. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. Increased fluorescence in the presence of an inhibitor indicates reduced MDR1-mediated efflux.

This document is intended for research use only and does not constitute medical advice. Always refer to the manufacturer's product information sheet for specific details on handling and storage of reagents.

References

Technical Support Center: Vimseltinib Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating vimseltinib combination therapies to prevent or overcome treatment resistance.

Troubleshooting Guides

This section addresses specific issues that may arise during preclinical or clinical research involving this compound combination therapy.

Issue 1: Suboptimal Efficacy or Acquired Resistance to this compound Monotherapy

Potential Cause: Activation of alternative survival pathways is a common mechanism of resistance to targeted therapies, including CSF1R inhibitors.[1] In the context of CSF1R inhibition, the PI3K/IGF-1R signaling axis has been identified as a potential escape pathway.[1]

Troubleshooting/Experimental Strategy:

  • Pathway Analysis:

    • Western Blot/Phospho-proteomics: Analyze protein lysates from this compound-resistant and sensitive cell lines or patient-derived samples to assess the phosphorylation status of key proteins in the PI3K/Akt and other receptor tyrosine kinase (RTK) pathways.

    • Gene Expression Analysis: Perform RNA sequencing to identify upregulation of genes associated with alternative survival pathways in resistant models.

  • Combination Therapy Exploration (Preclinical):

    • Based on pathway analysis, consider co-treatment with inhibitors of the identified escape pathway. For example, combining this compound with a PI3K inhibitor or an IGF-1R inhibitor.[1]

    • Evaluate the efficacy of the combination in vitro (cell viability assays) and in vivo (tumor growth inhibition in animal models).

Experimental Workflow for Investigating Resistance

G cluster_resistance Observation of Resistance cluster_investigation Investigation of Mechanism cluster_hypothesis Hypothesis Generation cluster_validation Validation of Combination Therapy A This compound Monotherapy B Tumor Progression or Suboptimal Response A->B C Biopsy/Cell Line Analysis B->C D Phospho-proteomics/ Western Blot C->D E RNA Sequencing C->E F Identify Upregulated Signaling Pathways (e.g., PI3K/Akt) D->F E->F G In Vitro Studies (this compound + Pathway Inhibitor) F->G H In Vivo Animal Models G->H I Assess Tumor Growth and Survival H->I

Caption: Workflow for investigating and overcoming resistance to this compound.

Issue 2: Limited Anti-Tumor Immune Response with this compound Treatment

Potential Cause: While this compound can deplete tumor-associated macrophages (TAMs), which are often immunosuppressive, this may not be sufficient to elicit a robust anti-tumor T-cell response.[2] The tumor microenvironment may have other immunosuppressive mechanisms.

Troubleshooting/Experimental Strategy:

  • Immune Profiling:

    • Flow Cytometry/Immunohistochemistry: Characterize the immune cell infiltrate in tumor samples from this compound-treated subjects. Assess the levels of CD8+ T-cells, regulatory T-cells (Tregs), and myeloid-derived suppressor cells (MDSCs).[3]

    • Cytokine/Chemokine Analysis: Measure the levels of pro- and anti-inflammatory cytokines in the tumor microenvironment.

  • Combination with Immunotherapy (Preclinical & Clinical):

    • Combine this compound with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, to enhance T-cell activation.[3][4]

    • A phase I study of this compound in combination with the PD-L1 inhibitor avelumab has been conducted in patients with advanced sarcoma.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the known or hypothesized mechanisms of resistance to this compound?

While specific resistance mechanisms to this compound are still under investigation, resistance to the broader class of CSF1R inhibitors can be attributed to:

  • Activation of alternative signaling pathways: Tumor cells may bypass their dependency on CSF1R signaling by activating other survival pathways, such as the PI3K/Akt pathway, often through the upregulation of other receptor tyrosine kinases like IGF-1R.[1]

  • Tumor microenvironment-mediated resistance: Other cells in the tumor microenvironment, such as cancer-associated fibroblasts, may secrete factors that promote tumor growth and resistance to therapy.

Q2: What is the rationale for combining this compound with immunotherapy?

This compound, as a CSF1R inhibitor, targets and depletes tumor-associated macrophages (TAMs).[5] TAMs often create an immunosuppressive tumor microenvironment.[2] By reducing the number of immunosuppressive TAMs, this compound can potentially make tumors more susceptible to the anti-tumor effects of immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies, which work by unleashing the activity of cytotoxic T-cells.[2][3][4]

Signaling Pathway: this compound and PD-L1 Inhibition

cluster_macrophage Macrophage cluster_tcell T-Cell cluster_tumor Tumor Cell CSF1R CSF1R PDL1 PD-L1 CSF1R->PDL1 promotes expression This compound This compound This compound->CSF1R inhibits PD1 PD-1 Avelumab Avelumab (Anti-PD-L1) Avelumab->PDL1 blocks PDL1->PD1 inhibits T-cell activation

Caption: Combined effect of this compound and anti-PD-L1 therapy.

Q3: Is there clinical data on this compound combination therapies?

Yes, a phase I clinical trial has evaluated the combination of this compound with the anti-PD-L1 antibody avelumab in patients with advanced sarcoma.[3][4] The study assessed the safety, tolerability, and preliminary efficacy of this combination.

Table 1: Summary of Phase I Trial of this compound + Avelumab in Advanced Sarcoma

ParameterFindingReference
Study Design Phase I, standard 3+3 dose escalation followed by dose expansion.[3][4]
Patient Population Unresectable or metastatic sarcoma.[3][4]
Treatment This compound administered orally daily, avelumab intravenously every 2 weeks.[3]
Safety The combination was generally safe and well-tolerated.[3][4]
Efficacy No objective responses by RECIST 1.1 were observed. The best response was stable disease in some patients. The clinical benefit rate was 16.0% at the recommended phase II dose.[4]
Pharmacodynamics A decrease in myeloid-derived suppressor cells and regulatory T-cells in peripheral blood. An increase in tumor-infiltrating T-cells and a decrease in macrophages in paired tumor samples.[3]

Q4: What preclinical data supports the use of this compound in combination with chemotherapy?

Q5: What experimental protocols can be used to test this compound combinations?

In Vitro Co-culture Systems:

  • Setup: Co-culture tumor cell lines with primary human monocytes or macrophage-like cell lines (e.g., THP-1).

  • Treatment: Treat the co-cultures with this compound, the combination agent, or both.

  • Readout: Assess tumor cell viability, apoptosis, and changes in macrophage polarization markers (e.g., CD163, CD206 for M2; CD80, CD86 for M1) by flow cytometry or immunofluorescence.

In Vivo Syngeneic Mouse Models:

  • Model: Implant a murine tumor cell line (e.g., MC38 colorectal cancer) into an immunocompetent mouse strain.[2]

  • Treatment: Once tumors are established, treat mice with vehicle, this compound, the combination agent, or both.

  • Readout: Monitor tumor growth over time. At the end of the study, excise tumors for analysis of the tumor microenvironment, including immune cell infiltration (T-cells, macrophages) by flow cytometry or immunohistochemistry.[2]

Table 2: Example Preclinical Study Design for this compound Combination Therapy

Experimental GroupTreatmentNumber of AnimalsPrimary EndpointSecondary Endpoints
1Vehicle Control10Tumor VolumeSurvival, Tumor Immune Profiling
2This compound10Tumor VolumeSurvival, Tumor Immune Profiling
3Combination Agent (e.g., Anti-PD-1)10Tumor VolumeSurvival, Tumor Immune Profiling
4This compound + Combination Agent10Tumor VolumeSurvival, Tumor Immune Profiling

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing adverse events associated with vimseltinib in a clinical trial setting. The information is presented in a question-and-answer format with troubleshooting guides and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an oral, selective, switch-control inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2] It works by binding to the switch-control region of the CSF1R, stabilizing it in an inactive state. This inhibits autophosphorylation and downstream signaling induced by the binding of its ligands, CSF1 and interleukin-34 (IL-34).[2][3] By blocking CSF1R signaling, this compound depletes CSF1R-dependent cells like macrophages, which are implicated in the pathology of conditions such as tenosynovial giant cell tumor (TGCT).[4][5][6]

Q2: What is the primary indication for this compound?

A2: this compound is indicated for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT) for whom surgical resection is likely to result in worsening functional limitation or severe morbidity.[1][7]

Q3: What are the most common adverse events associated with this compound?

A3: The most frequently reported adverse events (≥20%) in clinical trials include increased aspartate aminotransferase (AST), increased alanine aminotransferase (ALT), periorbital edema, fatigue, rash, increased cholesterol, peripheral edema, facial edema, decreased neutrophils, decreased leukocytes, and pruritus.[5][8]

Q4: Is there a risk of severe liver toxicity with this compound?

A4: While another CSF1R inhibitor, pexidartinib, has been associated with severe and fatal liver injury, serious hepatotoxicity has not been observed with this compound in clinical trials.[2][7][9] However, elevations in liver transaminases (AST and ALT) are common, and regular monitoring of liver function is essential.[1][9]

Q5: How should this compound be administered?

A5: this compound is administered orally, with or without food. The capsules should be swallowed whole and not opened, broken, or chewed. Doses are typically spaced at least 72 hours apart.[1]

Troubleshooting Guides for Common Adverse Events

This section provides detailed troubleshooting guides for managing specific adverse events that may be encountered during clinical experiments with this compound.

Management of Elevated Liver Transaminases

Issue: A research participant exhibits an increase in AST or ALT levels after initiating treatment with this compound.

Troubleshooting Protocol:

1. Initial Assessment and Monitoring:

  • Upon detection of elevated AST/ALT, repeat liver function tests (LFTs), including total bilirubin and direct bilirubin, at least twice weekly until the values return to Grade ≤2 severity.

  • Concurrently, assess for any changes in concomitant medications and for clinical signs and symptoms of liver injury.

2. Dose Interruption and Management Based on Severity (CTCAE v5.0):

  • Grade 2 (AST/ALT >3.0-5.0 x ULN):

    • Continue this compound at the current dose.

    • Increase the frequency of LFT monitoring as per the protocol.

  • Grade 3 (AST/ALT >5.0-20.0 x ULN) without clinical symptoms:

    • Hold this compound treatment.

    • Monitor LFTs closely.

    • If values resolve to baseline or ≤3x ULN, treatment may be resumed at a reduced dose.

    • If the toxicity does not resolve within 4 weeks, consider permanent discontinuation.[10]

  • Grade 3 with clinical symptoms or Grade 4 (AST/ALT >20.0 x ULN):

    • Immediately discontinue this compound treatment.

    • Consult with a gastroenterologist or hepatologist.

    • Perform a liver ultrasound to investigate for other potential causes.

    • Report as a serious adverse event.

3. Dose Reintroduction and Modification:

  • Following resolution of Grade 3 toxicity, this compound may be reintroduced at a reduced dose.

  • First Dose Reduction: 20 mg twice weekly.

  • Second Dose Reduction: 14 mg twice weekly.

  • If the adverse event recurs, permanent discontinuation is recommended.[11]

Experimental Workflow for Managing Elevated Liver Transaminases

start Elevated AST/ALT Detected check_grade Assess Severity (CTCAE v5.0) start->check_grade grade2 Grade 2 (>3-5x ULN) check_grade->grade2 Grade 2 grade3_asymptomatic Grade 3 (>5-20x ULN) Asymptomatic check_grade->grade3_asymptomatic Grade 3 (Asymptomatic) grade3_symptomatic_grade4 Grade 3 with Symptoms or Grade 4 (>20x ULN) check_grade->grade3_symptomatic_grade4 Grade 3 (Symptomatic) or Grade 4 continue_treatment Continue this compound Increase Monitoring grade2->continue_treatment hold_treatment Hold this compound Monitor LFTs grade3_asymptomatic->hold_treatment discontinue_treatment Permanently Discontinue This compound grade3_symptomatic_grade4->discontinue_treatment resolve_check Toxicity Resolves to Baseline or <=3x ULN? hold_treatment->resolve_check resolve_check->discontinue_treatment No (within 4 weeks) resume_reduced_dose Resume at Reduced Dose resolve_check->resume_reduced_dose Yes

Caption: Workflow for managing elevated liver enzymes.
Management of Dermatologic Adverse Events (Rash and Pruritus)

Issue: A research participant develops a rash or experiences pruritus (itching) after starting this compound.

Troubleshooting Protocol:

1. Initial Management:

  • For mild to moderate (Grade 1/2) rash and pruritus, symptomatic treatment can be initiated.

  • Recommended supportive care includes:

    • Topical corticosteroids

    • Oral antihistamines

    • Moisturizers

2. Dose Interruption and Management for Severe Reactions:

  • For severe (Grade 3) or intolerable Grade 2 dermatologic adverse events, hold this compound treatment.

  • Once the severity resolves to Grade 1 or baseline, this compound may be resumed at the same dose.

  • If the reaction takes longer than 14 days to resolve, consider resuming at a reduced dose.

  • For life-threatening (Grade 4) reactions, permanently discontinue this compound.

Management of Edema (Periorbital, Peripheral, Facial)

Issue: A research participant develops swelling around the eyes, in the extremities, or in the face.

Troubleshooting Protocol:

1. Initial Management:

  • For mild to moderate (Grade 1/2) edema, conservative management strategies are recommended.

  • These can include:

    • Temporary dose reduction of this compound.

    • Elevation of the legs for peripheral edema.

    • Reduction in dietary salt intake.[1]

2. Management of Severe Edema:

  • For severe (Grade 3) or persistent edema, a dose interruption should be considered until the event resolves to a manageable level.

  • Upon resolution, treatment can be resumed at a reduced dose.

Quantitative Data on Adverse Events

The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) and laboratory abnormalities from the MOTION Phase 3 clinical trial of this compound.

Table 1: Most Common Treatment-Emergent Adverse Events (All Grades, >15%)

Adverse EventThis compound (N=83)Placebo (N=40)
Periorbital Edema45%13%
Fatigue33%15%
Face Edema31%8%
Pruritus29%8%
Headache28%26%
Data from the MOTION Phase 3 study.[12]

Table 2: Common Grade 3/4 Treatment-Emergent Adverse Events

Adverse EventThis compound (N=83)
Creatine Phosphokinase Increased10%
Hypertension5%
Periorbital Edema4%
Pruritus2%
Face Edema1%
Headache1%
Asthenia1%
Maculopapular Rash1%
Data from the MOTION Phase 3 study.[12]

Table 3: Common Laboratory Abnormalities (All Grades)

Laboratory AbnormalityThis compound (N=83)Placebo (N=39)
Increased AST92%11%
Increased Cholesterol43%16%
Decreased Neutrophils31%3%
Decreased Leukocytes29%8%
Increased ALT24%16%
Data from the MOTION Phase 3 study.[9]

Signaling Pathway

This compound Mechanism of Action: CSF1R Signaling Pathway

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CSF1R CSF1R Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) CSF1R->Downstream Activates CSF1_IL34 CSF1 / IL-34 (Ligands) CSF1_IL34->CSF1R Binds to Proliferation Macrophage Survival, Proliferation, and Differentiation Downstream->Proliferation Promotes This compound This compound This compound->Inhibition Inhibition->CSF1R Inhibits

Caption: this compound inhibits the CSF1R signaling pathway.

References

Vimseltinib Delivery Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the delivery of Vimseltinib to the tumor site. The content is based on established principles of drug delivery and the known mechanism of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally bioavailable, potent, and highly selective switch-control inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3][4][5][6] CSF1R is a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of macrophages and other myeloid cells.[7][8] Within the tumor microenvironment (TME), this compound blocks the activation of CSF1R on tumor-associated macrophages (TAMs), which play a key role in promoting tumor growth, angiogenesis, and immunosuppression.[2][8] By inhibiting TAMs, this compound can enhance anti-tumor T-cell responses.[2][8]

Q2: What are the known pharmacokinetic properties of orally administered this compound?

A2: this compound is administered orally.[1][3] Following a single oral dose, the median time to maximum plasma concentration (Tmax) is approximately 1 hour.[7] The drug is highly bound to plasma proteins (96.5%).[7] It is primarily metabolized through oxidation and demethylation, with CYP450 enzymes not expected to play a major role.[7] this compound is also a known inhibitor of P-Glycoprotein (P-gp), a drug efflux pump.[2]

Q3: Why is there a need to improve this compound delivery to the tumor site?

A3: While orally bioavailable, improving the targeted delivery of small molecule inhibitors like this compound directly to the tumor site can offer several advantages. These include:

  • Increased Therapeutic Efficacy: Higher drug concentration at the tumor site can lead to more effective target inhibition and a stronger anti-tumor response.

  • Reduced Off-Target Side Effects: Limiting the exposure of healthy tissues to the drug can minimize toxicity and improve the overall safety profile.

  • Overcoming Physical Barriers: Solid tumors often have characteristics like high interstitial fluid pressure and a dense extracellular matrix that can impede the penetration of systemically administered drugs.[9]

  • Combating Drug Resistance: Targeted delivery systems can help overcome resistance mechanisms, such as those mediated by drug efflux pumps like P-gp, which are often overexpressed in cancer cells.[9]

Q4: What are the primary challenges in delivering small molecule inhibitors to solid tumors?

A4: Key challenges include the Enhanced Permeability and Retention (EPR) effect's heterogeneity across different tumors, poor penetration into the dense tumor stroma, and rapid clearance from circulation.[9] Additionally, the complex and immunosuppressive nature of the tumor microenvironment can limit the effectiveness of therapies that rely on modulating immune cells like TAMs.[10]

Troubleshooting Experimental Issues

Q1: My in vivo model shows poor tumor growth inhibition with this compound, despite high in vitro potency. What are potential causes and solutions?

A1: This discrepancy is common and can stem from several factors related to drug delivery and the tumor microenvironment.

  • Possible Cause 1: Insufficient Drug Accumulation at the Tumor Site.

    • Troubleshooting Steps:

      • Pharmacokinetic Analysis: Perform pharmacokinetic studies on tumor-bearing models to quantify this compound concentration in plasma versus tumor tissue over time.

      • Formulation Strategy: Consider encapsulating this compound into a nanocarrier system (e.g., liposomes, polymeric nanoparticles) to leverage the EPR effect for passive tumor targeting.[9][11] Nanocarriers can protect the drug from premature metabolism and clearance, increasing its circulation half-life and tumor accumulation.[12]

  • Possible Cause 2: High Interstitial Fluid Pressure (IFP) in the Tumor.

    • Troubleshooting Steps:

      • Measure Tumor IFP: If possible, measure the IFP in your tumor model. High pressure creates an outward convective flow that limits drug penetration.[9]

      • Combination Therapy: Investigate co-administration of agents that can normalize the tumor vasculature and reduce IFP, such as anti-angiogenic agents (e.g., bevacizumab).[9]

  • Possible Cause 3: Dominance of Alternative Macrophage Survival Pathways.

    • Troubleshooting Steps:

      • TME Analysis: Analyze the TME for the expression of other cytokines that can support macrophage survival and polarization, such as GM-CSF (CSF-2).[13]

      • Pathway Analysis: If alternative pathways are active, CSF1R blockade alone may be insufficient. A combination therapy approach targeting these parallel pathways may be necessary.

Q2: I am observing systemic toxicity or off-target effects in my preclinical models at therapeutically effective doses. How can I improve the therapeutic window?

A2: Enhancing tumor-specific delivery is the primary strategy to widen the therapeutic window.

  • Solution 1: Active Targeting Strategies.

    • Methodology: Modify the surface of a this compound-loaded nanocarrier with ligands that bind to receptors overexpressed on tumor cells or tumor-associated endothelial cells. Examples include antibodies, peptides (e.g., RGD), or aptamers.[9] This active targeting can significantly increase the cellular uptake of the drug in the tumor while minimizing exposure to healthy tissues.

    • Experimental Workflow:

      • Identify a suitable target receptor on your cancer model.

      • Conjugate the corresponding ligand to the surface of your chosen nanoparticle system.

      • Conduct in vitro binding and uptake assays to confirm targeting specificity.

      • Perform in vivo biodistribution studies using fluorescently labeled nanoparticles to verify enhanced tumor accumulation.

  • Solution 2: Environment-Responsive Delivery Systems.

    • Methodology: Design a drug delivery system that releases this compound in response to specific triggers within the tumor microenvironment, such as low pH, hypoxia, or the presence of certain enzymes.

    • Advantage: This approach ensures that the active drug is primarily released at the intended site of action, further reducing systemic exposure.

Quantitative Data Summary

Table 1: Pharmacokinetic and Physicochemical Properties of this compound

ParameterValueReference
Mechanism of ActionCSF1R Kinase Inhibitor[2]
Administration RouteOral[3]
Tmax (single dose)~1 hour[7]
Plasma Protein Binding96.5%[7]
Volume of Distribution90 Liters[7]
P-gp InteractionInhibitor and Substrate[2][3]

Table 2: Comparison of Potential Nanocarrier Systems for this compound Delivery

Nanocarrier TypePotential AdvantagesPotential ChallengesKey Experimental Readouts
Liposomes Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, well-established technology.[11]Potential for instability and drug leakage, batch-to-batch variability.Encapsulation efficiency, particle size, zeta potential, in vitro drug release profile, in vivo biodistribution.
PLGA Nanoparticles Biodegradable, sustained drug release, tunable properties.Can induce acidic microenvironment upon degradation, potential for initial burst release.Drug loading capacity, particle morphology (SEM/TEM), degradation rate, long-term stability.
Micelles Small size allows for good tissue penetration, easy to prepare.Lower drug loading capacity for hydrophobic drugs, potential for premature disassembly in vivo.Critical micelle concentration (CMC), drug loading content, particle stability in serum.

Experimental Protocols & Visualizations

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles

This protocol describes a standard oil-in-water (o/w) single emulsion-solvent evaporation method for encapsulating this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Materials:

  • This compound

  • PLGA (50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) or Poloxamer 188 (surfactant)

  • Deionized water

  • Magnetic stirrer, Probe sonicator or Homogenizer

Methodology:

  • Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of DCM. Ensure complete dissolution.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 10 mL of deionized water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase while stirring vigorously. Immediately sonicate the mixture on ice for 2-3 minutes at 40% amplitude to form an oil-in-water emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker with a magnetic stir bar and stir at room temperature for 3-4 hours in a fume hood to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.

  • Characterization: Analyze the nanoparticles for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.

Diagrams and Workflows

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling CSF1R CSF1R (Receptor Tyrosine Kinase) Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization Activates CSF1 CSF1 Ligand CSF1->CSF1R Binds This compound This compound This compound->CSF1R Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimerization->Downstream Response Gene Expression Downstream->Response Survival Cell Survival, Proliferation, Differentiation Response->Survival

Caption: this compound inhibits CSF1R signaling to block macrophage survival.

G cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: In Vivo Preclinical Testing cluster_3 Final Goal A1 Select Nanocarrier (e.g., Liposome, PLGA) A2 Optimize Drug Loading & Encapsulation Efficiency A1->A2 A3 Characterize Physicochemical Properties (Size, Zeta, PDI) A2->A3 A4 Assess In Vitro Drug Release Profile A3->A4 B1 Confirm Cytotoxicity on Cancer Cell Lines A4->B1 B2 Evaluate Uptake by Target Cells (e.g., Macrophages) B1->B2 B3 Assess Stability in Biological Media B2->B3 C1 Pharmacokinetic Study (Plasma & Tumor) B3->C1 C2 Biodistribution Study (IVIS Imaging) C1->C2 C3 Efficacy Study in Tumor-Bearing Model C2->C3 C4 Toxicity Assessment C3->C4 D1 Optimized this compound Delivery System C4->D1

Caption: Workflow for developing a nanoparticle delivery system for this compound.

G Start Problem: Poor In Vivo Efficacy Q1 Is drug concentration in tumor tissue sufficient? Start->Q1 Sol_PK Action: Perform PK/PD studies. Quantify drug in plasma vs. tumor. Q1->Sol_PK Investigate A1_Yes Yes Q2 Is the target (CSF1R) being effectively inhibited? A1_Yes->Q2 A1_No No Sol_Formulate Action: Develop enhanced delivery system (e.g., Nanoparticles) to improve circulation & tumor accumulation. A1_No->Sol_Formulate Sol_PK->A1_Yes Result Sol_PK->A1_No Result Sol_PD Action: Perform pharmacodynamic studies. (e.g., Western blot for p-CSF1R, IHC for macrophage depletion). Q2->Sol_PD Investigate A2_Yes Yes Q3 Are there alternative pro-tumor pathways active? A2_Yes->Q3 A2_No No A2_No->Sol_Formulate Indicates delivery failure Sol_PD->A2_Yes Result Sol_PD->A2_No Result Sol_TME Action: Analyze TME for resistance mechanisms (e.g., other cytokines, hypoxia). Q3->Sol_TME Investigate Sol_Combo Action: Consider combination therapy to target resistance pathways. Sol_TME->Sol_Combo

Caption: Logic diagram for troubleshooting poor in vivo efficacy of this compound.

References

Vimseltinib Experiments: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vimseltinib experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer troubleshooting support for common issues encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your experiments with this compound.

In Vitro Experiments

Question 1: Why am I seeing variable IC50 values for this compound in my cell proliferation assays?

Answer: Inconsistent IC50 values in cell proliferation assays (e.g., MTT, MTS, or CellTiter-Glo®) can arise from several factors. This compound is a potent inhibitor of CSF1R, and its effect is dependent on consistent experimental conditions.

Troubleshooting Guide:

Potential CauseRecommendation
Cell Line & Passage Number Use a consistent cell line and passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.
Seeding Density Optimize and maintain a consistent cell seeding density. Over-confluent or sparse cultures can affect proliferation rates and drug response.
Ligand Concentration High concentrations of the CSF1R ligand, CSF1, can modestly reduce the potency of this compound. Ensure consistent CSF1 levels in your culture medium.
Assay Protocol Follow a standardized protocol for your chosen viability assay, paying close attention to incubation times and reagent preparation.
Plate Edge Effects Avoid using the outer wells of 96-well plates as they are prone to evaporation, which can alter drug concentrations. Fill outer wells with sterile PBS or media.
Compound Solubility Ensure complete solubilization of this compound in your vehicle (e.g., DMSO) and proper dilution in culture medium to avoid precipitation.

A preclinical study demonstrated that high levels of CSF1 had a small effect (approximately 1.6-fold increase in IC50) on the inhibition of M-NFS-60 cells by this compound[1].

Question 2: I'm not seeing complete inhibition of CSF1R phosphorylation in my Western blot analysis, even at high concentrations of this compound. What could be the reason?

Answer: Incomplete inhibition of CSF1R phosphorylation can be due to several experimental variables. This compound is a "switch control" inhibitor, which stabilizes the inactive conformation of CSF1R, leading to potent and durable inhibition. However, technical aspects of the assay can influence the observed outcome.

Troubleshooting Guide:

Potential CauseRecommendation
Antibody Quality Use a validated phospho-specific antibody for CSF1R (e.g., targeting Tyr-809). Confirm the specificity of your primary and secondary antibodies.
Lysis Buffer Composition Ensure your lysis buffer contains adequate phosphatase and protease inhibitors to preserve the phosphorylation state of your protein of interest.
Ligand Stimulation For robust and consistent results, serum-starve cells before stimulating with a known concentration of CSF1 to induce a strong, synchronous phosphorylation signal.
Drug Incubation Time Optimize the pre-incubation time with this compound before ligand stimulation. A "washout" experiment can also be performed to assess the duration of inhibition[1].
Protein Loading Ensure equal protein loading across all lanes of your gel using a reliable protein quantification method (e.g., BCA assay).
In Vivo Experiments

Question 3: My in vivo tumor model is not responding to this compound as expected based on in vitro data. What are the potential reasons for this discrepancy?

Answer: Discrepancies between in vitro and in vivo results are not uncommon in drug development. Several factors related to the complexity of the in vivo environment can influence the efficacy of this compound.

Troubleshooting Guide:

Potential CauseRecommendation
Pharmacokinetics (PK) Assess the pharmacokinetic profile of this compound in your animal model to ensure adequate drug exposure at the tumor site.
Tumor Microenvironment (TME) The TME can influence drug efficacy. For example, the presence of other growth factors or cytokines might provide alternative survival signals to tumor cells.
Off-target Effects of Other Inhibitors If comparing to less selective inhibitors, be aware that their anti-tumor effects might be due to inhibition of other kinases in addition to CSF1R[1][2].
Immune System Contribution This compound's mechanism involves the depletion of tumor-associated macrophages (TAMs)[1]. The immune status of your animal model (e.g., syngeneic vs. immunodeficient) will significantly impact the outcome.
Drug Formulation & Administration Ensure proper formulation and administration of this compound to achieve consistent dosing.

It's noteworthy that while CSF1R inhibitors show promise in preclinical studies, their translation to clinical success in combination with immunotherapies has had mixed results, suggesting the complexity of the in vivo response[1].

Question 4: I'm observing effects on other myeloid cell populations in my animal models, not just macrophages. Is this an unexpected off-target effect of this compound?

Answer: While this compound is highly selective for CSF1R, it's important to remember that CSF1R is crucial for the survival, proliferation, and differentiation of various myeloid lineage cells[2]. Therefore, effects on other myeloid populations are not necessarily unexpected.

Considerations:

  • Monocyte Depletion: CSF1R inhibitors can affect circulating monocytes, which may be a desired therapeutic effect in some contexts[1].

  • Hematopoiesis: CSF1R signaling is involved in hematopoiesis, so some effects on the myeloid and even lymphoid compartments can be anticipated with potent CSF1R inhibition[3].

  • Comparison to Other Inhibitors: Less selective CSF1R inhibitors may have more pronounced effects on a wider range of cell types due to their activity against other kinases like KIT, FLT3, and PDGFR[1][2].

Experimental Protocols

Western Blot for Phospho-CSF1R

This protocol provides a general framework for assessing CSF1R phosphorylation in response to this compound treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., THP-1) at an appropriate density and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control for 2 hours.

    • Stimulate the cells with recombinant human CSF1 (e.g., 100 ng/mL) for 5-10 minutes.

  • Cell Lysis:

    • Immediately place the culture plate on ice and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-CSF1R (e.g., p-CSF1R Tyr-809) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total CSF1R and a loading control (e.g., GAPDH or β-actin).

Cell Proliferation Assay (MTS)

This protocol outlines a typical cell proliferation assay to determine the IC50 of this compound.

  • Cell Seeding:

    • Seed cells (e.g., M-NFS-60) in a 96-well plate at a pre-determined optimal density in complete growth medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTS Assay:

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

Visualizations

G cluster_0 This compound Mechanism of Action CSF1 CSF1 Ligand CSF1R CSF1 Receptor (Inactive) CSF1->CSF1R Binds Active_CSF1R CSF1 Receptor (Active/Dimerized) CSF1R->Active_CSF1R Dimerization & Autophosphorylation This compound This compound This compound->CSF1R Binds & Stabilizes Inactive State Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) Active_CSF1R->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Caption: this compound's mechanism of action on the CSF1R signaling pathway.

G cluster_1 Experimental Workflow: In Vitro Efficacy start Start cell_culture Cell Culture (e.g., M-NFS-60) start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., MTS/MTT) treatment->proliferation_assay western_blot Western Blot for p-CSF1R Inhibition treatment->western_blot ic50 Calculate IC50 proliferation_assay->ic50 end End ic50->end western_blot->end

Caption: A typical experimental workflow for assessing this compound's in vitro efficacy.

G cluster_2 Troubleshooting Unexpected In Vivo Results start Unexpected In Vivo Result check_pk Review Pharmacokinetics: Adequate Drug Exposure? start->check_pk No/Poor Response check_tme Consider Tumor Microenvironment: Alternative Survival Signals? check_pk->check_tme PK is adequate check_model Evaluate Animal Model: Immune Competent vs. Deficient? check_tme->check_model TME factors considered check_formulation Verify Drug Formulation and Administration check_model->check_formulation Model is appropriate

Caption: A logical troubleshooting guide for unexpected in vivo results with this compound.

References

Technical Support Center: Managing Hepatotoxicity with CSF1R Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing liver-related toxicities associated with Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors during experimental studies.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Question/Issue Potential Causes Recommended Actions
Why am I seeing elevated liver enzymes (ALT/AST) in my experimental animals treated with a CSF1R inhibitor, even at low doses? This may be a pharmacological effect of the drug rather than direct liver damage. CSF1R inhibitors can deplete Kupffer cells, the resident macrophages in the liver, which are responsible for clearing enzymes like ALT and AST from the blood.[1][2] This leads to their accumulation in circulation without necessarily indicating hepatocellular injury.[3][4]1. Assess for other signs of liver damage: Check for elevations in bilirubin and alkaline phosphatase (ALP). A significant rise in these markers alongside ALT/AST is more indicative of true liver injury.[5] 2. Perform histopathology: Examine liver tissue for signs of necrosis, inflammation, or structural changes to confirm or rule out direct hepatotoxicity.[6][7] 3. Measure liver-specific biomarkers: Consider analyzing microRNAs (like miR-122) which are more specific to liver injury.[4]
How can I differentiate between true hepatotoxicity and the enzyme clearance effect? True hepatotoxicity often involves mitochondrial damage and direct injury to hepatocytes, leading to cell death.[8][9] The clearance effect is a result of reduced Kupffer cell function.[1]1. Histological analysis: Look for evidence of hepatocellular necrosis, apoptosis, or cholestasis.[10] In contrast, a clearance effect may show reduced numbers of Kupffer cells without significant damage to hepatocytes.[4] 2. Mechanism-based assays: Conduct in vitro studies on primary hepatocytes to assess for direct cytotoxicity, mitochondrial dysfunction (e.g., ATP depletion, reactive oxygen species production), or apoptosis.[8][11] 3. In vivo clearance studies: Injecting a tagged, exogenous enzyme (like a His-tagged ALT) can demonstrate a delayed clearance rate in treated animals compared to controls, confirming the clearance effect.[4]
My control group is showing unexpected mild elevations in liver enzymes. Several factors unrelated to the CSF1R inhibitor can cause this, including stress from handling or injection, subclinical infections, or issues with diet or housing conditions. Nonhepatic conditions like muscle damage can also elevate aminotransferases.[12][13]1. Review animal handling procedures: Ensure consistent and minimal stress during dosing and sample collection. 2. Check for underlying health issues: Consult with veterinary staff to rule out infections or other comorbidities in the animal colony. 3. Evaluate environmental factors: Ensure consistency in diet, caging, and other environmental variables. 4. Consider baseline variability: Establish a solid baseline for liver enzyme levels in your specific animal model before starting the experiment.
At what point should I consider reducing the dose or stopping the experiment due to elevated liver enzymes? This decision should be based on the severity of the enzyme elevation and the presence of other indicators of liver dysfunction. Guidelines for clinical use, such as those for pexidartinib, can be adapted for preclinical studies.[14]1. Establish clear stop-criteria before the study begins. A common approach is to use multiples of the upper limit of normal (ULN) for your specific animal model. 2. Follow a tiered approach: For example, if ALT/AST is >3-5x ULN, consider more frequent monitoring. If it exceeds >8-10x ULN, or if there is a concurrent rise in bilirubin, consider dose reduction or termination of that animal's involvement in the study.[14] 3. Always prioritize animal welfare in consultation with veterinary staff and your institution's animal care and use committee.
Are there ways to mitigate potential hepatotoxicity from CSF1R inhibitors in my experiments? Mitigation strategies can involve dose selection, careful monitoring, and avoiding co-administration of other potentially hepatotoxic substances.1. Dose-ranging studies: Conduct preliminary studies to identify the maximum tolerated dose and a dose that achieves the desired biological effect with minimal liver toxicity. 2. Avoid confounding factors: Do not co-administer other drugs or substances known to be hepatotoxic unless it is a specific goal of the study.[15] 3. Monitor liver function regularly: Frequent monitoring allows for early detection of liver enzyme elevations, enabling timely intervention.[15]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hepatotoxicity for CSF1R inhibitors?

A1: CSF1R inhibitors can induce hepatotoxicity through two main mechanisms. The first is a class-wide effect related to the depletion of liver macrophages (Kupffer cells), which are dependent on CSF1R signaling for survival.[16] These cells are crucial for clearing liver enzymes from the bloodstream, so their depletion can lead to elevated ALT and AST levels without direct liver cell damage.[3][4] The second mechanism, observed with certain inhibitors like pexidartinib, involves direct mitochondrial injury within hepatocytes, leading to ATP depletion, oxidative stress, and cell death.[8] Off-target effects on other kinases may also contribute to toxicity.[17]

Q2: How should I monitor for hepatotoxicity in my preclinical studies?

A2: A robust monitoring plan should include:

  • Baseline measurements: Collect blood samples to establish normal liver enzyme ranges for your specific animal model before starting treatment.

  • Regular blood sampling: During the study, collect blood at regular intervals to test for a panel of liver function markers, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.[15][18]

  • Histopathology: At the end of the study, or if an animal is removed due to signs of toxicity, perform a thorough histological examination of the liver to look for cellular damage.[6][7]

Q3: Are all CSF1R inhibitors the same in terms of hepatotoxicity risk?

A3: No, the risk and nature of hepatotoxicity can vary between different CSF1R inhibitors. Pexidartinib has a boxed warning for serious and potentially fatal liver injury and is available only through a restricted program due to this risk.[15][17][18] Other inhibitors, like sotuletinib, have been shown to raise liver enzymes primarily through the Kupffer cell-mediated reduced clearance mechanism without evidence of direct hepatocellular lesions in preclinical studies.[3][4] The side effect profile for emactuzumab also includes elevated liver enzymes.[14] The specificity of the inhibitor for CSF1R versus other kinases can also influence its toxicity profile.[17]

Q4: What are the key signaling pathways activated by CSF1R?

A4: Upon binding of its ligands (CSF1 or IL-34), the CSF1R dimerizes and autophosphorylates, activating several downstream signaling cascades. These include the PI3K/Akt pathway, the ERK1/2 (MAPK) pathway, and the JAK/STAT pathway.[17][19] These pathways are crucial for the proliferation, survival, and differentiation of macrophages and other myeloid cells.[15][16]

Q5: Can hepatotoxicity be reversed upon stopping the CSF1R inhibitor?

A5: In many cases, particularly when the hepatotoxicity is related to elevated aminotransferases without severe underlying cellular damage, the condition is reversible upon discontinuation of the drug.[1][4] However, for severe, idiosyncratic reactions like the cholestatic or mixed hepatotoxicity seen with pexidartinib, the injury may be irreversible and can lead to conditions like vanishing bile duct syndrome.[1][18] Early detection and cessation of the drug are critical.[15]

Data Presentation

Table 1: Pexidartinib Dose Modification Guidelines for Hepatotoxicity (Adapted for Preclinical Research)

This table provides an example framework for managing hepatotoxicity in preclinical studies, based on clinical guidelines for pexidartinib. Researchers should establish their own specific thresholds based on the animal model and experimental goals.

Liver Test Abnormality (relative to Upper Limit of Normal - ULN)Recommended ActionMonitoring Frequency
ALT and/or AST > 3x to 5x ULN Withhold dosing.Monitor liver tests weekly. If levels return to ≤ 3x ULN within 4 weeks, resume at a reduced dose. If not, consider permanent discontinuation.
ALT and/or AST > 5x to 10x ULN Withhold dosing.Monitor liver tests twice weekly. If levels return to ≤ 3x ULN within 4 weeks, resume at a reduced dose. If not, permanently discontinue.
ALT or AST > 10x ULN Permanently discontinue dosing.Monitor liver tests twice weekly until levels are ≤ 5x ULN.
Total Bilirubin > 2x ULN Permanently discontinue dosing.Continue monitoring as clinically indicated.

Source: Adapted from Drugs.com Pexidartinib Dosage Guide.[14]

Experimental Protocols

1. Protocol: Serum Liver Function Tests in Rodents

  • Objective: To quantify key markers of liver function and injury in serum samples.

  • Materials:

    • Blood collection tubes (e.g., serum separator tubes).

    • Centrifuge.

    • Pipettes and tips.

    • Automated clinical chemistry analyzer or commercially available ELISA/colorimetric assay kits for ALT, AST, ALP, and Total Bilirubin.

  • Methodology:

    • Sample Collection: Collect blood from animals (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) into serum separator tubes.

    • Serum Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes at 4°C.

    • Sample Storage: Carefully collect the supernatant (serum) and store at -80°C until analysis to ensure stability.

    • Analysis: Analyze the serum samples for ALT, AST, ALP, and Total Bilirubin concentrations according to the manufacturer's instructions for the specific assay kits or the standard operating procedures of the automated analyzer.

    • Data Interpretation: Compare the results to baseline values and control groups. Use statistical analysis to determine the significance of any observed changes.

2. Protocol: Liver Histopathology Assessment

  • Objective: To qualitatively and semi-quantitatively assess liver tissue for signs of drug-induced injury.

  • Materials:

    • 10% Neutral Buffered Formalin (NBF).

    • Paraffin wax.

    • Microtome.

    • Glass slides.

    • Hematoxylin and Eosin (H&E) staining reagents.

    • Light microscope.

  • Methodology:

    • Tissue Fixation: Immediately following euthanasia and necropsy, excise the liver. Place a representative section of a liver lobe (e.g., the left lateral lobe) in at least 10 volumes of 10% NBF for 24-48 hours.

    • Tissue Processing: After fixation, dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

    • Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome and mount them on glass slides.

    • Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E) using a standard protocol.

    • Microscopic Examination: A trained pathologist should examine the slides under a light microscope. The evaluation should systematically assess for:

      • Hepatocellular changes: Necrosis (focal, zonal, bridging), apoptosis, steatosis (fatty change), hypertrophy.

      • Inflammatory changes: Infiltration of inflammatory cells (neutrophils, lymphocytes, macrophages).

      • Biliary changes: Bile duct proliferation, cholestasis (bile plugs).

      • Structural changes: Fibrosis, sinusoidal alterations.

    • Scoring: Use a semi-quantitative scoring system (e.g., 0=none, 1=minimal, 2=mild, 3=moderate, 4=marked) to grade the severity and incidence of each finding.

Source: Based on best practices for toxicologic histopathology.[6][20][21]

Visualizations

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R (Receptor Tyrosine Kinase) PI3K PI3K CSF1R->PI3K Activation RAS RAS CSF1R->RAS JAK JAK CSF1R->JAK Ligand CSF1 / IL-34 (Ligands) Ligand->CSF1R Binding & Dimerization Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Transcription STAT STAT JAK->STAT STAT->Transcription Translocation Outcome Cell Proliferation, Survival, Differentiation Transcription->Outcome Inhibitor CSF1R Inhibitors Inhibitor->CSF1R Blockade

Caption: CSF1R signaling pathway and point of inhibition.

Hepatotoxicity_Workflow Start Start Experiment with CSF1R Inhibitor Monitor Monitor Liver Function Tests (ALT, AST, Bili, ALP) Start->Monitor Normal Results within Normal Limits? Monitor->Normal Continue Continue Experiment & Monitoring Normal->Continue Yes Elevated Liver Enzymes Elevated Normal->Elevated No Continue->Monitor End End of Study Continue->End Assess Assess Severity (e.g., >3x ULN) Elevated->Assess Mild Mild Elevation (<3-5x ULN) Assess->Mild Yes Severe Severe Elevation (>5x ULN or Bili >2x ULN) Assess->Severe No IncreaseMonitoring Increase Monitoring Frequency Mild->IncreaseMonitoring Withhold Withhold Dose & Re-evaluate Severe->Withhold IncreaseMonitoring->Monitor Withhold->Monitor Discontinue Discontinue Dosing & Perform Necropsy Withhold->Discontinue No Improvement Histology Perform Histopathology Discontinue->Histology Histology->End

Caption: Experimental workflow for monitoring hepatotoxicity.

Logic_Diagram cluster_observation Observation cluster_mechanism Potential Mechanisms cluster_investigation Investigation cluster_conclusion Conclusion ElevatedEnzymes Elevated ALT/AST KupfferDepletion Mechanism 1: Reduced Clearance (Kupffer Cell Depletion) ElevatedEnzymes->KupfferDepletion DirectToxicity Mechanism 2: Direct Hepatotoxicity (Mitochondrial Injury) ElevatedEnzymes->DirectToxicity Bili_ALP Check Bilirubin & ALP KupfferDepletion->Bili_ALP Leads to: Normal Bili/ALP Histology Perform Histopathology KupfferDepletion->Histology Shows: No major cell death DirectToxicity->Bili_ALP Leads to: Elevated Bili/ALP DirectToxicity->Histology Shows: Necrosis/Apoptosis InVitro In Vitro Cytotoxicity Assays DirectToxicity->InVitro Confirmed by: Positive result PharmacologicEffect Likely Pharmacologic Effect Bili_ALP->PharmacologicEffect If Normal TrueDILI True Drug-Induced Liver Injury (DILI) Bili_ALP->TrueDILI If Elevated Histology->PharmacologicEffect If Normal Histology->TrueDILI If Abnormal InVitro->TrueDILI

Caption: Logic diagram for differentiating hepatotoxicity mechanisms.

References

Vimseltinib Efficacy Enhancement in Resistant Tumors: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating strategies to enhance the efficacy of Vimseltinib in tumors that exhibit resistance.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is an orally administered, potent, and highly selective "switch-control" inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1][2][3][4][5] Unlike traditional ATP-competitive inhibitors, this compound binds to the juxtamembrane "switch" region of the CSF1R kinase domain. This binding locks the receptor in an inactive conformation, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for the survival, proliferation, and differentiation of macrophages and other myeloid cells.[2][3][5] The aberrant activation of the CSF1/CSF1R pathway is a key driver in Tenosynovial Giant Cell Tumor (TGCT) and can contribute to the tumor microenvironment in various solid tumors.[4][6][7]

Q2: What are the known clinical efficacy and safety profiles of this compound?

This compound has demonstrated significant clinical efficacy and a manageable safety profile in the treatment of symptomatic TGCT.[6][8][9] The Phase 3 MOTION study reported a 40% objective response rate (ORR) at week 25 in patients treated with this compound, compared to 0% in the placebo group.[8][9][10] Notably, this compound is associated with a lower risk of liver toxicity compared to the less selective CSF1R inhibitor, pexidartinib.[6] The most common treatment-emergent adverse events are generally mild to moderate.[8][10]

Troubleshooting Guide: Investigating Reduced this compound Efficacy

This guide addresses potential scenarios where a researcher might observe reduced efficacy of this compound in preclinical models or patient-derived samples.

Issue 1: Suboptimal Inhibition of CSF1R Signaling Despite this compound Treatment

Potential Cause: Insufficient drug concentration at the tumor site or altered drug metabolism.

Troubleshooting Steps:

  • Verify Drug Concentration:

    • Experiment: Perform pharmacokinetic (PK) analysis to measure this compound concentration in plasma and tumor tissue.

    • Methodology: Utilize liquid chromatography-mass spectrometry (LC-MS) to quantify this compound levels. Compare the measured concentrations to those known to be effective in preclinical models.[3]

  • Assess Target Engagement:

    • Experiment: Analyze the phosphorylation status of CSF1R and its downstream effector, ERK, in tumor lysates.

    • Methodology:

      • Collect tumor samples at various time points after this compound administration.

      • Perform Western blotting or ELISA to detect phosphorylated CSF1R (p-CSF1R) and phosphorylated ERK (p-ERK).[3]

      • A lack of reduction in p-CSF1R and p-ERK levels may indicate a failure to achieve target inhibition.

Expected Outcomes and Interpretation:

ObservationPotential InterpretationNext Steps
Low this compound levels in tumorPoor drug penetration or rapid metabolism.Increase dosage (within ethical limits) or explore alternative delivery methods in preclinical models.
Adequate this compound levels but persistent p-CSF1R/p-ERKPotential on-target resistance (e.g., CSF1R mutation) or activation of bypass pathways.Proceed to Issue 2 .
Issue 2: Persistent Tumor Growth Despite Confirmed CSF1R Inhibition

Potential Cause 1: On-Target Resistance via Secondary CSF1R Mutations

While not yet reported for this compound, a common mechanism of resistance to tyrosine kinase inhibitors is the acquisition of secondary mutations in the target kinase that prevent drug binding.

Investigative Strategy:

  • Experiment: Sequence the CSF1R gene in resistant tumor samples.

  • Methodology:

    • Isolate genomic DNA from both this compound-sensitive (parental) and this compound-resistant tumor cells.

    • Perform Sanger sequencing or next-generation sequencing (NGS) of the CSF1R coding region, paying close attention to the juxtamembrane "switch-control" binding pocket.

    • Compare the sequences to identify any acquired mutations in the resistant cells.

Potential Cause 2: Activation of Bypass Signaling Pathways

Tumor cells may develop resistance by activating alternative signaling pathways that promote survival and proliferation independently of CSF1R.

Investigative Strategy:

  • Experiment: Profile the activation state of key signaling pathways known to be involved in cancer cell proliferation and survival.

  • Methodology:

    • Use phospho-kinase antibody arrays or multiplex Western blotting to simultaneously assess the phosphorylation status of proteins in major signaling pathways, such as:

      • PI3K/AKT/mTOR pathway

      • RAS/RAF/MEK/ERK pathway (downstream of other receptor tyrosine kinases)

      • JAK/STAT pathway

    • Compare the phospho-protein profiles of sensitive and resistant tumors. Upregulation of a particular pathway in resistant cells suggests its role as a bypass mechanism.

Strategies to Enhance this compound Efficacy in a Research Context

Based on general principles of overcoming resistance to targeted therapies, the following strategies can be explored in a preclinical research setting.

Strategy 1: Combination Therapy to Block Bypass Pathways

If a bypass pathway is identified, combining this compound with an inhibitor of that pathway could restore therapeutic efficacy.

Example Experimental Protocol: Combination of this compound with a PI3K Inhibitor

  • Cell Culture: Culture this compound-resistant cells that have been shown to exhibit hyperactivation of the PI3K/AKT pathway.

  • Treatment: Treat cells with this compound alone, a PI3K inhibitor (e.g., Alpelisib) alone, and the combination of both drugs at various concentrations.

  • Assessment of Proliferation: After 72 hours, assess cell viability using a standard assay (e.g., CellTiter-Glo®).

  • Assessment of Signaling: At an earlier time point (e.g., 6 hours), lyse the cells and perform Western blotting for p-AKT and p-ERK to confirm pathway inhibition.

  • Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Hypothetical Synergy Data:

TreatmentIC50 (nM)Combination Index (at 50% effect)
This compound>1000-
PI3K Inhibitor500-
This compound + PI3K Inhibitor50 (this compound) + 25 (PI3K Inhibitor)0.45
Strategy 2: Combination with Immunotherapy

Preclinical data suggests that this compound can deplete immunosuppressive tumor-associated macrophages (TAMs).[11] Combining this compound with an immune checkpoint inhibitor could further enhance the anti-tumor immune response.

Example Experimental Workflow:

G cluster_preclinical_model Syngeneic Mouse Model (e.g., MC38) cluster_treatment Treatment Arms cluster_analysis Endpoint Analysis A Tumor Implantation B Tumor Growth to Palpable Size A->B C Randomization into Treatment Groups B->C D Vehicle Control E This compound F Anti-PD1 Antibody G This compound + Anti-PD1 H Tumor Volume Measurement I Immunophenotyping of Tumor Microenvironment (Flow Cytometry) H->I J Analysis of CD8+ T cells, Tregs, and Macrophages I->J

Caption: Workflow for testing this compound and anti-PD1 combination therapy.

Visualizing Signaling Pathways and Resistance

CSF1R Signaling Pathway

G cluster_downstream Downstream Signaling CSF1 CSF1 Ligand CSF1R CSF1R CSF1->CSF1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS STAT STAT CSF1R->STAT This compound This compound This compound->CSF1R Inhibition AKT AKT PI3K->AKT Proliferation Macrophage Proliferation, Survival, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Caption: Simplified CSF1R signaling pathway and the inhibitory action of this compound.

Hypothesized Bypass Resistance Mechanism

G cluster_pathways Signaling Pathways CSF1R CSF1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS This compound This compound This compound->CSF1R Inhibition Other_RTK Alternative RTK (e.g., EGFR, MET) Other_RTK->PI3K Other_RTK->RAS AKT AKT PI3K->AKT Proliferation Tumor Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Activation of a bypass pathway via an alternative receptor tyrosine kinase.

References

Technical Support Center: Optimizing Immunohistochemistry on Vimseltinib-Treated Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing immunohistochemistry (IHC) protocols for tissues treated with Vimseltinib. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure high-quality, reproducible staining results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect tissues for IHC analysis?

A1: this compound is a kinase inhibitor that selectively targets the colony-stimulating factor 1 receptor (CSF1R).[1][2][3] By inhibiting CSF1R, this compound blocks downstream signaling pathways that are crucial for the survival and proliferation of macrophages and other myeloid cells.[1][4] This can lead to a reduction in tumor-associated macrophages (TAMs) within the tumor microenvironment.[4] For IHC analysis, this means you may observe decreased expression or phosphorylation of CSF1R and its downstream targets. It is also important to consider that the drug may alter the cellular composition of the tissue.

Q2: I am not seeing a signal for my target protein in this compound-treated tissues, but my untreated controls are staining positive. What could be the issue?

A2: This is a common challenge when working with tissues treated with targeted therapies. Several factors could be at play:

  • Successful drug action: this compound may be effectively reducing the expression or phosphorylation of your target protein.

  • Epitope masking: The conformation of the target protein may be altered by this compound, masking the epitope your primary antibody is designed to recognize.

  • Suboptimal fixation: The fixation method may not be ideal for preserving the antigenicity of the target protein in the presence of the drug.

  • Incorrect antibody dilution: The concentration of your primary antibody may need to be optimized for the treated tissue.

Q3: Can I use the same fixation protocol for both this compound-treated and untreated tissues?

A3: While you can start with the same protocol, it is highly recommended to optimize fixation for this compound-treated tissues. Drug-induced changes in protein expression and conformation can affect how well antigens are preserved. It is best to test a few different fixation methods and times to determine the optimal conditions for your specific target and tissue type.

Q4: How do I choose the right primary antibody for IHC on this compound-treated tissues?

A4: When selecting a primary antibody, consider the following:

  • Validation: Ensure the antibody is validated for IHC.

  • Target specificity: Choose an antibody that recognizes an epitope that is less likely to be affected by this compound binding or conformational changes.

  • Phospho-specificity: If you are studying signaling pathways, use antibodies that specifically recognize phosphorylated forms of your target protein.

  • Polyclonal vs. Monoclonal: Polyclonal antibodies may recognize multiple epitopes, which can be an advantage if one epitope is masked. Monoclonal antibodies offer high specificity to a single epitope.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Staining in Treated Tissues 1. Successful drug effect leading to reduced target expression.- Confirm drug activity with a different method (e.g., Western blot).- Use a positive control tissue with known high expression of the target.
2. Suboptimal fixation leading to poor antigen preservation.- Test different fixatives (e.g., 10% NBF, 4% PFA, Acetone).- Optimize fixation time (see Table 1).
3. Ineffective antigen retrieval.- Optimize antigen retrieval method (heat-induced vs. enzymatic).- Test different antigen retrieval buffers and incubation times (see Table 2).
4. Primary antibody concentration is too low.- Perform an antibody titration to find the optimal concentration (see Table 3).
High Background Staining 1. Primary antibody concentration is too high.- Decrease the primary antibody concentration.
2. Non-specific antibody binding.- Increase the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody).
3. Endogenous enzyme activity (for HRP/AP detection).- Ensure adequate blocking of endogenous peroxidases or phosphatases.
Poor Tissue Morphology 1. Under-fixation.- Increase the fixation time.
2. Over-fixation.- Decrease the fixation time.
3. Harsh antigen retrieval conditions.- Reduce the temperature or incubation time for antigen retrieval.

Data Presentation

Table 1: Recommended Fixation Conditions for Optimization

Fixative Recommended Fixation Time Notes
10% Neutral Buffered Formalin (NBF) 18-24 hoursGood for morphology, but may require antigen retrieval.
4% Paraformaldehyde (PFA) 12-24 hoursSimilar to NBF, good for preserving structural integrity.
Acetone (pre-chilled at -20°C) 5-10 minutesGood for preserving some antigens, but may compromise morphology.

Table 2: Antigen Retrieval Optimization

Method Buffer Temperature Time
Heat-Induced Epitope Retrieval (HIER) Sodium Citrate (pH 6.0)95-100°C10-20 minutes
Tris-EDTA (pH 9.0)95-100°C10-20 minutes
Proteolytic-Induced Epitope Retrieval (PIER) Trypsin (0.05%)37°C5-15 minutes
Proteinase K37°C5-10 minutes

Table 3: Primary Antibody Dilution Optimization

Antibody Type Starting Dilution Range Incubation Time
Polyclonal 1:100 - 1:5001 hour at RT or overnight at 4°C
Monoclonal 1:50 - 1:2501 hour at RT or overnight at 4°C

Experimental Protocols

Detailed Methodology for Optimizing IHC on this compound-Treated Tissues

This protocol provides a framework for optimizing IHC staining. It is crucial to test these parameters to find the optimal conditions for your specific antibody, tissue, and target.

  • Tissue Collection and Fixation:

    • Immediately after excision, fix tissues in your chosen fixative (see Table 1 for options).

    • Ensure the fixative volume is at least 10 times the tissue volume.

    • After fixation, process tissues through a series of ethanol, xylene, and paraffin embedding.

  • Sectioning:

    • Cut paraffin-embedded tissues into 4-5 µm sections and mount on positively charged slides.

    • Dry the slides overnight at 37°C or for 1 hour at 60°C.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform antigen retrieval using either HIER or PIER as outlined in Table 2.

    • For HIER, use a pressure cooker, steamer, or water bath.

    • Allow slides to cool to room temperature after HIER.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes (for HRP-based detection).

    • Rinse with wash buffer (e.g., PBS or TBS).

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in wash buffer) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in antibody diluent to the desired concentration (see Table 3 for starting ranges).

    • Incubate slides with the primary antibody in a humidified chamber for 1 hour at room temperature or overnight at 4°C.

  • Detection:

    • Rinse slides with wash buffer.

    • Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.

    • Rinse with wash buffer.

    • Incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse with wash buffer.

  • Chromogen and Counterstain:

    • Develop the signal with a chromogen substrate (e.g., DAB) until the desired stain intensity is reached.

    • Rinse with distilled water.

    • Counterstain with hematoxylin.

    • Rinse with tap water.

  • Dehydration and Mounting:

    • Dehydrate slides through a graded series of ethanol and xylene.

    • Mount with a permanent mounting medium.

Mandatory Visualization

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF1/IL-34 CSF1R CSF1R CSF1->CSF1R Binds PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS This compound This compound This compound->CSF1R Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Differentiation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits CSF1R signaling, blocking downstream pathways.

G start Tissue Collection (this compound-treated & Control) fixation Fixation Optimization (e.g., 10% NBF, 4% PFA, Acetone) (Varying Times) start->fixation processing Paraffin Embedding fixation->processing sectioning Sectioning (4-5 µm) processing->sectioning antigen_retrieval Antigen Retrieval Optimization (HIER vs. PIER) (Different Buffers/Times) sectioning->antigen_retrieval blocking Blocking (Endogenous Peroxidase & Non-specific Binding) antigen_retrieval->blocking primary_ab Primary Antibody Titration (Test multiple dilutions) blocking->primary_ab detection Secondary Antibody & Detection System primary_ab->detection visualization Chromogen Development & Counterstaining detection->visualization analysis Microscopic Analysis & Comparison visualization->analysis

Caption: Workflow for optimizing IHC on this compound-treated tissues.

References

Navigating Vimseltinib Dosing in Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Vimseltinib in animal models. It provides troubleshooting advice and frequently asked questions to aid in the adjustment of treatment schedules for optimal experimental outcomes.

Troubleshooting Guide: Adjusting this compound Treatment Schedules

This section addresses common challenges encountered during in vivo studies with this compound and provides a logical framework for adjusting treatment protocols.

Issue 1: Suboptimal Efficacy or Lack of Tumor Growth Inhibition

If you are observing lower than expected efficacy with your current this compound dosing regimen, consider the following troubleshooting steps.

  • Question: Your syngeneic tumor model is not responding to this compound treatment. What are the potential causes and solutions?

  • Answer:

    • Verify Target Expression: First, confirm that your tumor model expresses the target, Colony-Stimulating Factor 1 Receptor (CSF1R), and that the tumor microenvironment is rich in tumor-associated macrophages (TAMs).[1][2][3] this compound's primary mechanism involves the inhibition of CSF1R, which is crucial for the survival and proliferation of macrophages.[1][4]

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Assessment: It's possible the current dose is not achieving sufficient target engagement. A PK/PD study can help determine if the plasma concentration of this compound is adequate to inhibit CSF1R signaling. In mouse models, single doses of 3.75 to 30 mg/kg have been shown to significantly inhibit CSF1-stimulated cFOS mRNA expression for over 24 hours.[5]

    • Dose Escalation: If PK/PD data suggests suboptimal exposure, a dose escalation may be warranted. In a murine PK/PD model, doses as low as 3 mg/kg substantially inhibited CSF1R.[6] For efficacy studies in mouse cancer models, doses such as 10 mg/kg daily have been used.[6]

    • Combination Therapy: Consider combining this compound with other agents. For instance, in the MC38 colorectal cancer model, this compound showed additive efficacy when combined with an anti-PD1 antibody.[5]

Logical Workflow for Addressing Suboptimal Efficacy

G cluster_0 Troubleshooting Suboptimal Efficacy Start Start Check_Target Verify CSF1R Expression & TAM Infiltration Start->Check_Target Perform_PKPD Conduct PK/PD Analysis Check_Target->Perform_PKPD Evaluate_Dose Is Drug Exposure Sufficient? Perform_PKPD->Evaluate_Dose EC50 = 430 ng/mL in mice Increase_Dose Increase this compound Dose Evaluate_Dose->Increase_Dose No Consider_Combo Consider Combination Therapy Evaluate_Dose->Consider_Combo Yes Increase_Dose->Perform_PKPD End Optimized Protocol Increase_Dose->End Consider_Combo->End

Caption: Workflow for troubleshooting insufficient this compound efficacy.

Issue 2: Observing Toxicity or Adverse Events

Should your animal models exhibit signs of toxicity, a careful and systematic adjustment of the treatment schedule is necessary.

  • Question: Your animal model is showing signs of toxicity (e.g., weight loss, lethargy). How should you adjust the this compound treatment schedule?

  • Answer:

    • Dose Reduction: The most immediate step is to reduce the dose. If you are administering a daily dose, consider lowering the milligram per kilogram amount.

    • Modify Dosing Frequency: An alternative to dose reduction is to alter the frequency of administration. For example, switch from a daily to an every-other-day schedule, or to a twice-weekly schedule, similar to the clinically approved regimen (30 mg twice weekly).[7][8][9]

    • Treatment Holidays: Introduce "drug holidays" or treatment-free periods into your schedule. This can allow the animal to recover from any potential off-target effects while still maintaining a degree of target inhibition.

    • Monitor Liver Function: Although this compound is designed to be highly selective for CSF1R to avoid the liver toxicity seen with other inhibitors like pexidartinib, it is prudent to monitor liver enzymes (AST, ALT) if toxicity is suspected.[10][11][12]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable, selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R) tyrosine kinase.[4][11] By binding to CSF1R on cells like macrophages and osteoclasts, it blocks the signaling of CSF-1 and IL-34.[4] This prevents the activation of downstream pathways, such as the ERK pathway, thereby inhibiting the proliferation and survival of these cells.[5] In the context of cancer, this leads to a reduction of tumor-associated macrophages (TAMs), which can suppress the anti-tumor immune response.[1][4]

CSF1R Signaling Pathway Inhibition by this compound

G cluster_pathway This compound Mechanism of Action Ligand CSF1 / IL-34 CSF1R CSF1R Ligand->CSF1R Binds to P_CSF1R Phosphorylation (Autophosphorylation) CSF1R->P_CSF1R Activates This compound This compound This compound->CSF1R Inhibits Downstream Downstream Signaling (e.g., ERK phosphorylation) P_CSF1R->Downstream Macrophage_Response Macrophage Proliferation, Survival & Differentiation Downstream->Macrophage_Response

Caption: this compound inhibits CSF1R, blocking downstream signaling.

Q2: What are some starting doses for this compound in mouse models?

A2: Based on published preclinical data, here are some dose ranges that have been used in mice:

  • For PK/PD studies: Single oral doses ranging from 3.75 mg/kg to 30 mg/kg have been shown to be effective.[5]

  • For efficacy studies: A daily oral dose of 10 mg/kg has been used in syngeneic colorectal cancer models.[5][6]

Q3: What are the key pharmacokinetic parameters of this compound in mice?

A3: The following table summarizes the steady-state pharmacokinetic parameters of this compound in mice after 6 days of oral dosing.

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC(0–24) (ng*hr/mL)t½ (hr)
3.753,9002.028,9873.3
7.56,3104.058,5463.7
1511,8004.0123,7304.1
3018,9006.0239,8104.5
Data sourced from Smith et al., 2021.[5]

Q4: How does this compound's selectivity profile impact its use in animal models?

A4: this compound is a highly selective CSF1R inhibitor, with over 500-fold selectivity against closely related kinases like KIT, FLT3, PDGFRA, and PDGFRB.[5][6][13] This high selectivity is advantageous in research as it reduces the likelihood of off-target effects that could confound experimental results.[11][12] This allows for a more precise investigation of the biological consequences of CSF1R inhibition.

Experimental Protocols

Protocol 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis of this compound in Mice

This protocol is adapted from studies evaluating the effect of this compound on CSF1R signaling in vivo.[5]

  • Animal Model: Use appropriate mouse strain (e.g., BALB/c or C57BL/6).

  • Dosing: Administer this compound orally via gavage at desired doses (e.g., 3.75, 7.5, 15, 30 mg/kg).

  • Sample Collection:

    • Collect blood samples via tail vein or cardiac puncture at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours) into EDTA tubes for pharmacokinetic analysis.

    • At the study endpoint, harvest spleens for pharmacodynamic analysis.

  • Pharmacokinetic Analysis:

    • Process blood to plasma and quantify this compound concentration using LC-MS/MS.

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

  • Pharmacodynamic Analysis:

    • To assess target engagement, stimulate splenocytes ex vivo with CSF1.

    • Measure the expression of downstream signaling markers, such as cFOS mRNA, via qPCR to determine the extent and duration of CSF1R inhibition.

General Experimental Workflow

G cluster_workflow In Vivo Study Workflow Dosing Oral Dosing (e.g., 10 mg/kg daily) Monitoring Monitor Tumor Growth & Animal Health Dosing->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint e.g., Day 21 Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis

Caption: A typical workflow for a this compound in vivo efficacy study.

Protocol 2: In Vivo Efficacy Study in a Syngeneic Tumor Model

This protocol is based on the methodology used in the MC38 colorectal cancer model.[5]

  • Cell Culture and Implantation: Culture MC38 cells and implant them subcutaneously into the flank of C57BL/6 mice.

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.

  • Treatment Administration:

    • Administer this compound orally (e.g., 10 mg/kg daily).

    • Administer vehicle control to the corresponding group.

    • If applicable, administer combination therapy (e.g., anti-PD1 antibody intraperitoneally).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight and general health of the animals.

  • Endpoint Analysis:

    • At the end of the study, euthanize mice and excise tumors.

    • Tumors can be weighed and processed for further analysis, such as flow cytometry to assess the immune cell infiltrate (e.g., macrophages, CD8+ T cells).[5]

References

Dealing with high background in Vimseltinib immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for immunofluorescence (IF) experiments involving Vimseltinib. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain high-quality, specific staining results.

Troubleshooting Guide: High Background Staining

High background fluorescence can obscure specific signals, making data interpretation difficult. Below are common causes and solutions for high background in your immunofluorescence experiments.

Issue: High background fluorescence is observed in my this compound-treated and control samples.

High background can arise from several factors throughout the immunofluorescence protocol. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high background in your immunofluorescence experiments.

G cluster_0 start High Background Observed check_controls Review Controls (No Primary Ab, No Secondary Ab, Unstained) start->check_controls autofluorescence High Signal in Unstained Control? check_controls->autofluorescence Yes secondary_ secondary_ check_controls->secondary_ autofluorescence_solution Implement Autofluorescence Quenching (e.g., Sudan Black B, Sodium Borohydride) autofluorescence->autofluorescence_solution Yes autofluorescence->secondary_ optimize_protocol Systematically Optimize Protocol autofluorescence_solution->optimize_protocol nonspecific No secondary_solution Optimize Secondary Antibody (Titer, Cross-adsorbed) nonspecific->secondary_solution Yes primary_ primary_ nonspecific->primary_ nonspecific->optimize_protocol Yes secondary_solution->optimize_protocol end Clear, Specific Staining optimize_protocol->end

Caption: A workflow for troubleshooting high background in immunofluorescence.

Potential Causes and Solutions
Potential Cause Recommended Solution
Antibody Concentration Too High Titrate both primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background. Start with the manufacturer's recommended dilution and perform a dilution series.[1][2][3][4]
Insufficient Blocking Increase the blocking time (e.g., to 1-2 hours at room temperature).[1][2][5] Use a blocking solution containing serum from the same species as the secondary antibody was raised in (e.g., 5-10% normal goat serum for a goat anti-rabbit secondary).[2][6] Consider adding a small amount of detergent (e.g., 0.1% Tween-20) to the blocking buffer.
Inadequate Washing Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies effectively.[1][6][7] Use a wash buffer containing a mild detergent like Tween-20.
Non-Specific Secondary Antibody Binding Run a control sample with only the secondary antibody to check for non-specific binding.[2] Use pre-adsorbed secondary antibodies to minimize cross-reactivity with endogenous immunoglobulins in the sample.[7][8]
Fixation Issues Over-fixation with aldehydes (like paraformaldehyde) can increase tissue hydrophobicity and background.[4] Try reducing the fixation time or concentration.[9] Ensure the fixative is fresh, as old formalin can increase autofluorescence.[9]
Autofluorescence Examine an unstained sample under the microscope to assess the level of endogenous fluorescence.[2] If autofluorescence is high, consider using a quenching agent like Sudan Black B or sodium borohydride.[10] Choose fluorophores in the far-red spectrum to avoid the common green/yellow autofluorescence.
Drying of the Sample Do not allow the sample to dry out at any stage of the staining protocol, as this can cause non-specific antibody binding and high background.[8] Use a humidified chamber for incubations.[8]

Frequently Asked Questions (FAQs)

Q1: Can this compound itself cause high background in my immunofluorescence experiment?

This compound is a small molecule kinase inhibitor and is not fluorescent, nor is it expected to directly interfere with the antibody-antigen binding in a way that would cause high background.[11][12][13] The high background is almost certainly due to issues with the immunofluorescence protocol itself.

Q2: What are the most critical steps to optimize to reduce background?

The most critical steps are antibody titration, blocking, and washing.[1][3][6] Optimizing these three aspects of the protocol will resolve the majority of high background issues.

Q3: What controls should I include in my experiment?

To effectively troubleshoot, you should include the following controls:

  • Unstained Control: A sample that has not been incubated with any antibodies to check for autofluorescence.[2]

  • Secondary Antibody Only Control: A sample incubated only with the secondary antibody to check for its non-specific binding.[2][7]

  • Isotype Control: A sample incubated with an antibody of the same isotype and concentration as the primary antibody but with no specificity for the target antigen. This helps to determine non-specific binding of the primary antibody.

  • Positive and Negative Controls: Cells or tissues known to express or not express the target protein, respectively, to validate the staining protocol.[7]

Q4: How does this compound work, and what is its signaling pathway?

This compound is a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[11][12][13] It binds to the "switch-control" region of the CSF1R kinase, stabilizing it in an inactive conformation.[13] This prevents the binding of its ligands, CSF1 and IL-34, thereby inhibiting receptor autophosphorylation and downstream signaling.[11][13] This ultimately blocks the proliferation and survival of macrophages and other CSF1R-dependent cells.[14][15]

G cluster_0 This compound This compound CSF1R CSF1R This compound->CSF1R Inhibits Phosphorylation Autophosphorylation CSF1R->Phosphorylation Ligand CSF1 / IL-34 Ligand->CSF1R Binds Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) Phosphorylation->Downstream Proliferation Macrophage Proliferation & Survival Downstream->Proliferation

Caption: this compound signaling pathway.

Experimental Protocols

General Immunofluorescence Protocol for Cultured Cells

This protocol provides a starting point and should be optimized for your specific cell type, antigen, and antibodies.

G cluster_0 start Start: Cells grown on coverslips fixation 1. Fixation (e.g., 4% PFA, 15 min) start->fixation wash1 2. Wash (3x PBS) fixation->wash1 permeabilization 3. Permeabilization (e.g., 0.25% Triton X-100, 10 min) wash1->permeabilization wash2 4. Wash (3x PBS) permeabilization->wash2 blocking 5. Blocking (1 hr, e.g., 5% BSA) wash2->blocking primary_ab 6. Primary Antibody Incubation (1 hr RT or O/N 4°C) blocking->primary_ab wash3 7. Wash (3x PBS-T) primary_ab->wash3 secondary_ab 8. Secondary Antibody Incubation (1 hr, dark) wash3->secondary_ab wash4 9. Wash (3x PBS-T) secondary_ab->wash4 counterstain 10. Counterstain (e.g., DAPI) wash4->counterstain mount 11. Mount Coverslip counterstain->mount image 12. Image mount->image

Caption: A generalized workflow for immunofluorescence staining.

Reagents and Buffers:

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic, handle with care in a fume hood.

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS.

  • Wash Buffer (PBS-T): PBS with 0.05% Tween-20.

  • Blocking Buffer: 1-10% Bovine Serum Albumin (BSA) or normal serum from the secondary antibody host species in PBS-T.

Procedure:

  • Cell Culture and Treatment: Grow cells on sterile glass coverslips. If applicable, treat with this compound at the desired concentration and duration.

  • Fixation: Gently wash cells with PBS. Fix with 4% PFA for 10-20 minutes at room temperature.[6]

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating in Blocking Buffer for at least 1 hour at room temperature.[16][17]

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Incubate coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[16][6]

  • Washing: Wash three times with PBS-T for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate coverslips for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS-T for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Final Wash: Wash once with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Seal the edges with clear nail polish.

  • Imaging: Visualize using a fluorescence or confocal microscope with the appropriate filter sets.

References

Validation & Comparative

A Comparative Analysis of Vimseltinib and Pexidartinib for the Treatment of Tenosynovial Giant Cell Tumor

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the efficacy, safety, and mechanisms of action of two targeted therapies for Tenosynovial Giant Cell Tumor (TGCT).

Tenosynovial Giant Cell Tumor (TGCT) is a rare, locally aggressive neoplasm of the synovium driven by the overexpression of colony-stimulating factor 1 (CSF1).[1] This has led to the development of targeted therapies aimed at the CSF1 receptor (CSF1R). This guide provides a comprehensive comparison of two such inhibitors: vimseltinib, a highly selective CSF1R inhibitor, and pexidartinib, a multi-target tyrosine kinase inhibitor.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and pexidartinib function by inhibiting the CSF1R signaling pathway, which is crucial for the proliferation and survival of the tumor cells in TGCT.[1][2] However, their selectivity profiles differ significantly.

This compound is an oral, switch-control tyrosine kinase inhibitor designed to be highly selective for CSF1R.[3][4] It works by binding to the switch pocket region of the CSF1R, stabilizing it in an inactive conformation and thereby blocking the downstream signaling cascade that promotes tumor growth.[5] Preclinical studies have shown that this compound leads to the depletion of macrophages and other CSF1R-dependent cells.[4]

Pexidartinib , on the other hand, is a tyrosine kinase inhibitor that targets not only CSF1R but also KIT proto-oncogene receptor tyrosine kinase (KIT) and FMS-like tyrosine kinase 3 (FLT3).[6][7] By inhibiting these multiple pathways, pexidartinib disrupts the signaling that contributes to tumor cell proliferation and survival.[8]

cluster_this compound This compound cluster_downstream_v Downstream Signaling cluster_pexidartinib Pexidartinib cluster_downstream_p Downstream Signaling This compound This compound CSF1R_V CSF1R (Inactive Conformation) This compound->CSF1R_V Binds to switch pocket Proliferation_V Macrophage Proliferation & Survival CSF1R_V->Proliferation_V Inhibition Pexidartinib Pexidartinib CSF1R_P CSF1R Pexidartinib->CSF1R_P KIT KIT Pexidartinib->KIT FLT3 FLT3 Pexidartinib->FLT3 Proliferation_P Cell Proliferation & Survival CSF1R_P->Proliferation_P KIT->Proliferation_P FLT3->Proliferation_P

Caption: Signaling pathways targeted by this compound and Pexidartinib.

Clinical Efficacy: Head-to-Head Comparison

The clinical development of both drugs has been marked by pivotal Phase 3 trials: the MOTION study for this compound and the ENLIVEN study for pexidartinib.

This compound: The MOTION Trial

The MOTION trial was a global, randomized, double-blind, placebo-controlled Phase 3 study evaluating the efficacy and safety of this compound in patients with symptomatic TGCT not amenable to surgery.[3][9][10]

Key Efficacy Data from the MOTION Trial

Efficacy EndpointThis compound (n=83)Placebo (n=40)P-value
Overall Response Rate (ORR) by RECIST v1.1 at Week 25 40%0%< .0001[11]
ORR by Tumor Volume Score (TVS) at Week 25 67%0%N/A[11][12]
Change in PROMIS-Physical Function from Baseline to Week 25 Statistically significant improvementN/AN/A[11]
Change in Stiffness NRS from Baseline to Week 25 Statistically significant improvementN/AN/A[11]
Pexidartinib: The ENLIVEN Trial

The ENLIVEN study was a randomized, double-blind, multinational Phase 3 trial comparing the efficacy and safety of pexidartinib versus placebo in patients with symptomatic, advanced TGCT for whom surgery was not recommended.[13]

Key Efficacy Data from the ENLIVEN Trial

Efficacy EndpointPexidartinibPlaceboP-value
Overall Response Rate (ORR) by RECIST v1.1 at Week 25 39%0%<0.0001[13][14]
Best Overall Response by RECIST (at 22 months median follow-up) 53%N/AN/A[13]
Final Long-Term ORR by RECIST (median follow-up 31.2 months) 60.4%N/AN/A[14]
Final Long-Term ORR by TVS (median follow-up 31.2 months) 68.1%N/AN/A[14]

Experimental Protocols

MOTION Trial (this compound)
  • Study Design: A two-part, randomized, double-blind, placebo-controlled Phase 3 study.[15]

  • Patient Population: Adults with histologically confirmed, symptomatic TGCT not amenable to surgical resection.[10]

  • Intervention:

    • Part 1 (24 weeks): Patients were randomized 2:1 to receive either this compound 30 mg twice weekly or a matching placebo.[3][15]

    • Part 2 (long-term): All participants received open-label this compound.[10]

  • Primary Endpoint: Objective Response Rate (ORR) at Week 25, assessed by blinded independent radiological review (IRR) per RECIST v1.1.[15][16]

  • Secondary Endpoints: Included ORR by Tumor Volume Score (TVS), change in range of motion, and patient-reported outcomes on physical function, stiffness, and pain.[11][17]

cluster_screening Screening cluster_randomization Randomization (2:1) cluster_part1 Part 1 (24 Weeks) cluster_part2 Part 2 (Long-term) Screening Eligible Patients (Symptomatic TGCT, not amenable to surgery) Vimseltinib_Arm This compound 30 mg twice weekly (n=83) Screening->Vimseltinib_Arm Placebo_Arm Placebo (n=40) Screening->Placebo_Arm Primary_Endpoint Primary Endpoint: ORR by RECIST v1.1 at Week 25 Vimseltinib_Arm->Primary_Endpoint Placebo_Arm->Primary_Endpoint Open_Label Open-Label this compound (All Patients) Primary_Endpoint->Open_Label

Caption: Experimental workflow of the MOTION Phase 3 trial for this compound.
ENLIVEN Trial (Pexidartinib)

  • Study Design: A randomized, double-blind, placebo-controlled Phase 3 study.[13]

  • Patient Population: Adults with symptomatic, advanced TGCT for whom surgery was not recommended.[13][14]

  • Intervention:

    • Part 1 (Blinded phase to week 25): Patients were randomized to receive either pexidartinib or placebo.[14]

    • Part 2 (Open-label): Patients received pexidartinib 800 mg/day.[14]

  • Primary Endpoint: Overall Response Rate (ORR) at week 25 by RECIST v1.1.[14]

  • Secondary Endpoints: Included patient-reported outcomes on physical function and stiffness.[18]

cluster_screening_p Screening cluster_randomization_p Randomization cluster_part1_p Part 1 (Blinded - to Week 25) cluster_part2_p Part 2 (Open-label) Screening_P Eligible Patients (Symptomatic, advanced TGCT, surgery not recommended) Pexidartinib_Arm Pexidartinib Screening_P->Pexidartinib_Arm Placebo_Arm_P Placebo Screening_P->Placebo_Arm_P Primary_Endpoint_P Primary Endpoint: ORR by RECIST v1.1 at Week 25 Pexidartinib_Arm->Primary_Endpoint_P Placebo_Arm_P->Primary_Endpoint_P Open_Label_P Open-Label Pexidartinib (800 mg/day) Primary_Endpoint_P->Open_Label_P

Caption: Experimental workflow of the ENLIVEN Phase 3 trial for Pexidartinib.

Safety and Tolerability

A key differentiating factor between this compound and pexidartinib is their safety profiles, particularly concerning liver toxicity.

This compound has demonstrated a manageable safety profile with most treatment-emergent adverse events (TEAEs) being grade 1 or 2.[11] Importantly, there has been no evidence of cholestatic hepatotoxicity.[15][19] The most common side effects reported in the MOTION trial included swelling, rash, headaches, and fatigue, none of which were severe.[12]

Pexidartinib , in contrast, carries a boxed warning for hepatotoxicity, including the risk of serious and potentially fatal liver injury.[20][21] In the ENLIVEN study, three patients developed signs of serious liver injury.[20] This has led to the implementation of a Risk Evaluation and Mitigation Strategy (REMS) program for pexidartinib.[20] The most frequent adverse events associated with pexidartinib include hair color changes, fatigue, and liver enzyme increases.[13]

Conclusion

Both this compound and pexidartinib have demonstrated significant efficacy in treating patients with TGCT who are not candidates for surgery. They both achieve comparable overall response rates. However, the key distinction lies in their safety profiles. This compound's high selectivity for CSF1R appears to translate into a more favorable safety profile, notably the absence of severe liver toxicity that is a concern with pexidartinib.[12][22] This makes this compound a promising therapeutic option for patients with unresectable TGCT. The FDA has granted priority review to the new drug application for this compound, with a target action date of February 17, 2025.[11]

References

A Comparative Analysis of the Safety Profiles of Vimseltinib and Pexidartinib

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the safety profiles of two CSF1R inhibitors for the treatment of Tenosynovial Giant Cell Tumor (TGCT).

Vimseltinib and pexidartinib are both orally administered kinase inhibitors targeting the colony-stimulating factor 1 receptor (CSF1R), a key driver in the pathology of tenosynovial giant cell tumor (TGCT).[1][2] While they share a common therapeutic target, their distinct selectivity profiles and mechanisms of action contribute to notable differences in their safety and tolerability. This guide provides a detailed comparison of their safety profiles, supported by clinical trial data and experimental methodologies, to inform research and clinical decision-making.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and pexidartinib function by inhibiting the CSF1R signaling pathway, which is crucial for the survival and proliferation of macrophages, the primary cell type composing TGCTs.[2][3] However, their molecular interactions and target selectivity differ significantly.

  • This compound is a highly selective, "switch-control" inhibitor of CSF1R.[4][5] It binds to a unique regulatory region of the receptor, stabilizing it in an inactive state.[5] This high selectivity, with a greater than 500-fold preference for CSF1R over its nearest off-target kinase, is designed to minimize off-target effects.[5]

  • Pexidartinib acts as a multi-kinase inhibitor. In addition to CSF1R, it also targets KIT proto-oncogene receptor tyrosine kinase (c-KIT) and FMS-like tyrosine kinase 3 (FLT3).[1][6][7] This broader activity spectrum may contribute to a different range of adverse events compared to the more selective profile of this compound.

G cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_pathway Downstream Signaling cluster_inhibitors Inhibitors CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R binds IL34 IL-34 IL34->CSF1R binds Signaling Signaling Cascade (e.g., ERK phosphorylation) CSF1R->Signaling activates cKIT c-KIT FLT3 FLT3 Proliferation Macrophage Proliferation, Survival, and Recruitment Signaling->Proliferation leads to This compound This compound This compound->CSF1R highly selective inhibition Pexidartinib Pexidartinib Pexidartinib->CSF1R inhibition Pexidartinib->cKIT off-target inhibition Pexidartinib->FLT3 off-target inhibition

Figure 1. Comparative Mechanism of Action.

Comparative Safety Profiles: A Tabular Summary

The following table summarizes the most common treatment-emergent adverse events (TEAEs) reported in the pivotal Phase 3 clinical trials for this compound (MOTION) and pexidartinib (ENLIVEN).[4][8][9]

Adverse Event (AE) CategoryThis compound (MOTION Study)[9][10][11]Pexidartinib (ENLIVEN Study)[12][13][14]
Most Common AEs (≥20%) Increased AST, Periorbital Edema, Fatigue, Rash, Increased Cholesterol, Peripheral Edema, Face Edema, Decreased Neutrophils, Decreased Leukocytes, Pruritus, Increased ALTIncreased Lactate Dehydrogenase, Increased AST, Hair Color Changes, Fatigue, Increased ALT, Decreased Neutrophils, Increased Cholesterol, Increased Alkaline Phosphatase, Decreased Lymphocytes, Eye Edema, Decreased Hemoglobin, Rash, Dysgeusia, Decreased Phosphate
Hepatotoxicity No evidence of cholestatic hepatotoxicity or drug-induced liver injury.[15][16] Elevations in AST/ALT are manageable.[4][17]Boxed Warning for serious and potentially fatal liver injury, including cholestatic hepatotoxicity and vanishing bile duct syndrome.[18][19][20][21] Requires a Risk Evaluation and Mitigation Strategy (REMS) program.[18]
Grade 3/4 AEs (Most Frequent) Increased blood creatine phosphokinase, Increased AST, Increased lipase, Increased amylase, Hypertension.[17]Increased ALT (10%), Increased AST (9%), Hypertension (8%).[8][22]
Dermatologic Rash (up to 47%), Pruritus (up to 29%).[10]Hair Color Changes (75.8%), Rash.[14]
Ocular Periorbital Edema (up to 60%), Increased lacrimation, Dry eye.[10]Periorbital Edema.[12]
Constitutional Fatigue.[10][11]Fatigue (47.3%).[14]

Focus on Hepatotoxicity: A Key Differentiator

The most significant distinction in the safety profiles of this compound and pexidartinib lies in the risk of liver injury.

Pexidartinib is associated with a risk of serious and potentially fatal hepatotoxicity.[13][18] The prescribing information carries a Boxed Warning for this risk, which includes cases of mixed or cholestatic liver injury, ductopenia (vanishing bile duct syndrome), and symptomatic cholestasis.[18][20] This has led to the implementation of a mandatory REMS program to ensure the benefits of the drug outweigh the risks.[19][23] The mechanism of this cholestatic hepatotoxicity is not fully understood.[18] Across clinical trials, irreversible cases of cholestatic liver injury have been observed, with one case requiring a liver transplant and another associated with death in a patient with advanced cancer.[20][21]

This compound , in contrast, has demonstrated a more manageable liver safety profile. While elevations in liver enzymes (AST and ALT) can occur, there has been no evidence of cholestatic hepatotoxicity or drug-induced liver injury in clinical trials.[15][16][17] This difference is thought to be related to this compound's high selectivity for CSF1R, which may spare other kinases and cellular pathways implicated in the specific liver toxicity seen with pexidartinib.[5][24]

Experimental Protocols: Pivotal Phase 3 Trials

The safety data presented are primarily derived from the following key clinical trials.

MOTION Study (this compound):

  • Design: A Phase 3, randomized (2:1), double-blind, placebo-controlled trial to evaluate the efficacy and safety of this compound.[4][25]

  • Population: Adult patients with symptomatic TGCT not amenable to surgery.[4][25]

  • Methodology: Patients received either this compound (30 mg twice weekly) or a placebo for 24 weeks.[4] Safety assessments included regular monitoring of vital signs, physical examinations, and laboratory tests (including liver function tests). All adverse events were recorded and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).[26]

G cluster_screening Screening & Enrollment cluster_randomization Randomization (Part 1) cluster_treatment Treatment & Assessment (25 Weeks) cluster_extension Open-Label Extension (Part 2) Enrollment Enroll Patients with Symptomatic TGCT Randomize Randomize (2:1) Enrollment->Randomize Vim_Arm This compound (30 mg Twice Weekly) Randomize->Vim_Arm Pbo_Arm Placebo Randomize->Pbo_Arm Treatment Double-Blind Treatment Vim_Arm->Treatment Pbo_Arm->Treatment Endpoint Primary Endpoint: Objective Response Rate at Week 25 Treatment->Endpoint Crossover Placebo Patients Crossover to this compound Endpoint->Crossover

Figure 2. MOTION Phase 3 Trial Workflow.

ENLIVEN Study (Pexidartinib):

  • Design: A pivotal Phase 3, global, randomized, double-blind, placebo-controlled study.[8][27][28]

  • Population: Adult patients with symptomatic TGCT for whom surgery would be associated with potentially worse function or severe morbidity.[8][27]

  • Methodology: Patients were randomized (1:1) to receive either pexidartinib or placebo. The initial dosing was 1000 mg/day for 2 weeks, followed by 800 mg/day for 22 weeks.[27] The primary endpoint was the overall response rate at Week 25.[27][29] Intensive safety monitoring was conducted, with a particular focus on hepatic adverse events, including frequent liver function tests.[19]

Conclusion

While both this compound and pexidartinib are effective systemic therapies for TGCT, their safety profiles are notably distinct. The primary differentiating factor is the risk of hepatotoxicity. Pexidartinib carries a significant risk of serious and potentially fatal cholestatic liver injury, necessitating a Boxed Warning and a REMS program.[18][20] this compound, with its highly selective mechanism of action, has demonstrated a more favorable liver safety profile, without evidence of cholestatic hepatotoxicity in clinical trials.[15] This distinction is a critical consideration for researchers and clinicians in the development and application of therapies for TGCT. Other differences in common adverse events, such as the high incidence of hair color changes with pexidartinib, also contribute to their unique tolerability profiles.[14]

References

A Head-to-Head Showdown: In Vitro Efficacy of CSF1R Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of prominent CSF1R inhibitors, supported by experimental data. We delve into their biochemical and cellular potencies, offering a clear perspective on their performance.

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a critical regulator of macrophage and monocyte cell lineages, playing a pivotal role in both normal physiological processes and various pathologies, including cancer and inflammatory diseases. As such, it has emerged as a key therapeutic target. This guide offers a comparative analysis of several small molecule inhibitors targeting CSF1R, providing a valuable resource for selecting the appropriate tool for research and development.

At a Glance: Comparative Potency of CSF1R Inhibitors

The following table summarizes the in vitro potency of several widely studied CSF1R inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency; a lower IC50 value indicates a more potent inhibitor.

InhibitorCSF1R IC50 (nM)Other Notable Kinase Targets (IC50 in nM)Reference
Pexidartinib (PLX3397)13 - 17c-Kit (12-27), FLT3 (160)[1][2][3]
PLX5622< 10Highly selective (>20-fold over KIT and FLT3)[4]
GW258030150- to 500-fold selective over a panel of other kinases[4]
Sotuletinib (BLZ945)1>1000-fold selective over closest receptor tyrosine kinase homologs[1][4]
ARRY-3829Selective for CSF1R[1]
Vimseltinib (DCC-3014)3>100-fold selective over FLT3, KIT, PDGFRα/β, and VEGFR2[1]
Ki20227--[5]
Imatinib422Abl, c-Kit, PDGFR[5][6]
Sunitinib-VEGFR, PDGFR, c-Kit, FLT3[5]
Dasatinib-BCR-Abl, SRC family, c-Kit, PDGFR[5]
Sorafenib-RAF, VEGFR, PDGFR, c-Kit[5]
BPR1R0240.53-[7]

Note: IC50 values can vary between different studies due to variations in experimental conditions.

Understanding the Mechanism: The CSF1R Signaling Pathway

Upon binding of its ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), the CSF1R dimerizes and autophosphorylates, triggering a cascade of downstream signaling events.[8][9][10][11][12] These pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, are crucial for the proliferation, survival, and differentiation of myeloid cells.[10][11][12] CSF1R inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing this downstream signaling.

CSF1R_Signaling_Pathway CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R Binding & Dimerization IL34 IL-34 IL34->CSF1R Binding & Dimerization PI3K PI3K CSF1R->PI3K Autophosphorylation RAS RAS CSF1R->RAS Autophosphorylation JAK JAK CSF1R->JAK Autophosphorylation AKT AKT PI3K->AKT Response Proliferation, Survival, Differentiation AKT->Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response STAT STAT JAK->STAT STAT->Response Inhibitor CSF1R Inhibitor Inhibitor->CSF1R Inhibition

Caption: CSF1R signaling cascade and point of inhibition.

Experimental Corner: How We Measure Inhibition

The in vitro potency of CSF1R inhibitors is typically determined through two main types of assays: biochemical kinase assays and cell-based assays.

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of the isolated CSF1R kinase domain. A common method is the LanthaScreen™ TR-FRET assay or an ADP-Glo™ kinase assay.[13][14]

Generalized Protocol:

  • Reagents: Recombinant human CSF1R kinase domain, a suitable substrate (e.g., a poly-GT peptide), ATP, and the test inhibitor.

  • Reaction Setup: The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated in a microplate well.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 45 minutes).[15]

  • Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. In TR-FRET assays, a europium-labeled antibody that specifically recognizes the phosphorylated substrate is added, and the FRET signal is measured. In the ADP-Glo™ assay, the amount of ADP generated is measured via a luminescence-based reaction.[14]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays

Cell-based assays measure the inhibitor's ability to block CSF1R signaling within a cellular context, providing a more physiologically relevant assessment of potency. These assays often utilize cell lines that are dependent on CSF1R signaling for their proliferation or survival, such as the M-NFS-60 murine macrophage cell line.[16]

Generalized Protocol:

  • Cell Culture: M-NFS-60 cells are cultured in a medium containing CSF-1 to support their growth.

  • Assay Setup: Cells are seeded in a 96-well plate and treated with a serial dilution of the CSF1R inhibitor.

  • Incubation: The cells are incubated for a period of time (e.g., 48-72 hours) to allow the inhibitor to exert its effect.[16]

  • Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: The EC50 (half-maximal effective concentration) is determined by plotting cell viability against the inhibitor concentration.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b_start 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) b_incubate 2. Incubate Kinase & Inhibitor b_start->b_incubate b_react 3. Initiate with ATP b_incubate->b_react b_detect 4. Detect Phosphorylation/ADP b_react->b_detect b_analyze 5. Calculate IC50 b_detect->b_analyze c_start 1. Seed CSF1R-dependent cells c_treat 2. Treat with Inhibitor c_start->c_treat c_incubate 3. Incubate (e.g., 72h) c_treat->c_incubate c_viability 4. Measure Cell Viability c_incubate->c_viability c_analyze 5. Calculate EC50 c_viability->c_analyze

Caption: Typical workflows for in vitro CSF1R inhibitor testing.

Concluding Remarks

The in vitro comparison of CSF1R inhibitors reveals a range of potencies and selectivities. Highly potent and selective inhibitors such as Sotuletinib (BLZ945) and this compound (DCC-3014) stand out for their focused activity. Pexidartinib, while also potent against CSF1R, exhibits activity against other kinases like c-Kit and FLT3, which may be a consideration depending on the research application. The choice of an appropriate inhibitor will ultimately depend on the specific experimental needs, balancing potency, selectivity, and the desired biological outcome. The provided experimental frameworks offer a starting point for the in vitro characterization and comparison of these and other emerging CSF1R-targeting compounds.

References

Predicting Response to Vimseltinib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Vimseltinib and alternative therapies for Tenosynovial Giant Cell Tumor (TGCT), focusing on biomarkers of response, clinical efficacy, and safety profiles. This guide provides researchers, scientists, and drug development professionals with the necessary data and experimental methodologies to evaluate and contextualize the therapeutic potential of this compound.

This compound is an investigational, orally administered, potent, and highly selective switch-control inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2] By targeting CSF1R, this compound aims to modulate the proliferation and activity of macrophages and other CSF1R-dependent cells, which are key drivers in the pathology of Tenosynovial Giant Cell Tumor (TGCT).[2][3] This guide provides a comprehensive comparison of this compound with the current standard-of-care CSF1R inhibitor, Pexidartinib, with a focus on biomarkers that may predict therapeutic response.

Mechanism of Action: A Selective Approach

This compound's mechanism of action centers on its high selectivity for CSF1R.[3] Overexpression of the CSF1 gene in a subset of tumor cells in TGCT leads to the recruitment of a large number of non-neoplastic, CSF1R-expressing cells, primarily macrophages, which constitute the bulk of the tumor mass.[2] this compound binds to the "switch control" region of the CSF1R kinase, stabilizing it in an inactive conformation and thereby blocking the downstream signaling pathways that drive macrophage proliferation and survival.[3]

In contrast, Pexidartinib, while also a CSF1R inhibitor, exhibits broader kinase activity, notably inhibiting KIT and FMS-like tyrosine kinase 3 (FLT3).[4] This difference in selectivity may contribute to the distinct safety profiles of the two drugs, particularly concerning hepatotoxicity.[5]

cluster_ligand Ligands cluster_receptor Receptor Tyrosine Kinase cluster_therapy Therapeutic Intervention cluster_downstream Downstream Signaling & Cellular Effects CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R binds IL34 IL34 IL34->CSF1R binds Signaling\nPathways Signaling Pathways CSF1R->Signaling\nPathways activates This compound This compound This compound->CSF1R inhibits Pexidartinib Pexidartinib Pexidartinib->CSF1R inhibits Macrophage\nProliferation\n& Survival Macrophage Proliferation & Survival Signaling\nPathways->Macrophage\nProliferation\n& Survival promotes Tumor\nGrowth Tumor Growth Macrophage\nProliferation\n& Survival->Tumor\nGrowth drives

Figure 1: CSF1R Signaling Pathway and Inhibition

Predictive Biomarkers of Response

Identifying biomarkers that predict response to CSF1R inhibition is crucial for patient selection and treatment monitoring. Both pharmacodynamic and potential predictive biomarkers have been investigated for this compound and Pexidartinib.

Pharmacodynamic Biomarkers:

Pharmacodynamic biomarkers confirm target engagement and biological activity of the drug. For this compound, the following have been observed in clinical trials:

  • Increased Plasma CSF1 and IL-34: Inhibition of CSF1R leads to a compensatory increase in its ligands, CSF1 and interleukin-34 (IL-34), in the plasma.[2]

  • Decreased Circulating Nonclassical Monocytes: CSF1R signaling is essential for the survival and differentiation of nonclassical monocytes (CD14+CD16++). Treatment with this compound leads to a reduction in this cell population in peripheral blood.[2]

Potential Predictive Biomarkers:

While not yet fully validated as predictive, the following hold promise for identifying patients most likely to respond to CSF1R inhibitors:

  • CSF1 Gene Rearrangements: The presence of a translocation involving the CSF1 gene is the underlying genetic driver in most TGCT cases.[6] Confirmation of this rearrangement in tumor tissue could be a strong predictor of response.

  • Baseline CSF1R Expression: The level of CSF1R expression on tumor-associated macrophages may correlate with the degree of dependence on this signaling pathway and, consequently, the response to its inhibition.

Comparative Efficacy in TGCT

The efficacy of this compound and Pexidartinib in TGCT has been evaluated in their respective pivotal Phase 3 clinical trials: MOTION for this compound and ENLIVEN for Pexidartinib.[7][8]

Efficacy EndpointThis compound (MOTION Trial)[7][9]Pexidartinib (ENLIVEN Trial)[1][10]
Primary Endpoint Objective Response Rate (ORR) at Week 25 (RECIST v1.1)ORR at Week 25 (RECIST v1.1)
ORR 40% (vs. 0% for placebo)39% (vs. 0% for placebo)
Complete Response 5%Not explicitly reported in primary analysis
Partial Response 35%39%
Stable Disease 51%Not explicitly reported in primary analysis
ORR by Tumor Volume Score (TVS) 67% (vs. 0% for placebo)68% (long-term follow-up)
Patient-Reported Outcomes Statistically significant improvements in physical function, stiffness, and pain.[7]Statistically significant improvements in physical function and stiffness.[8]

Comparative Safety Profiles

A key differentiator between this compound and Pexidartinib is their safety profiles, particularly concerning liver toxicity.

Adverse Event ProfileThis compound (MOTION Trial)[5]Pexidartinib (ENLIVEN Trial)[11][12]
Most Common Adverse Events (≥20%) Periorbital edema, fatigue, face edema, pruritus, headache, asthenia, nausea.[9]Hair color changes, fatigue, nausea, increased aspartate aminotransferase.[10]
Hepatotoxicity No evidence of cholestatic hepatotoxicity or drug-induced liver injury.[5]Risk of serious and potentially fatal liver injury, leading to a boxed warning and a Risk Evaluation and Mitigation Strategy (REMS) program.[12]
Other Notable Adverse Events Increased blood creatine phosphokinase.[5]Not a prominent feature.

Experimental Protocols

Detailed methodologies for the pivotal clinical trials and key biomarker assays are summarized below to facilitate replication and further research.

Clinical Trial Protocols

cluster_motion MOTION Trial (this compound) cluster_enliven ENLIVEN Trial (Pexidartinib) MOTION_Design Phase 3, Randomized, Double-Blind, Placebo-Controlled MOTION_Population Adults with symptomatic TGCT not amenable to surgery MOTION_Design->MOTION_Population MOTION_Intervention This compound 30 mg twice weekly or Placebo MOTION_Population->MOTION_Intervention MOTION_Endpoint Primary: ORR at Week 25 (RECIST v1.1) Secondary: TVS, PROs MOTION_Intervention->MOTION_Endpoint ENLIVEN_Design Phase 3, Randomized, Double-Blind, Placebo-Controlled ENLIVEN_Population Adults with symptomatic TGCT not amenable to surgery ENLIVEN_Design->ENLIVEN_Population ENLIVEN_Intervention Pexidartinib 1000 mg/day for 2 weeks, then 800 mg/day, or Placebo ENLIVEN_Population->ENLIVEN_Intervention ENLIVEN_Endpoint Primary: ORR at Week 25 (RECIST v1.1) Secondary: TVS, PROs ENLIVEN_Intervention->ENLIVEN_Endpoint

Figure 2: Clinical Trial Designs

MOTION Trial (this compound): [1][11]

  • Design: A Phase 3, randomized, double-blind, placebo-controlled study.

  • Participants: Adults with histologically confirmed, symptomatic TGCT not amenable to surgery that would improve function or reduce morbidity.

  • Intervention: this compound 30 mg orally twice weekly versus placebo.

  • Primary Endpoint: Objective Response Rate (ORR) at week 25, assessed by RECIST v1.1.

  • Secondary Endpoints: ORR by tumor volume score (TVS), change in range of motion, and patient-reported outcomes (PROs) for physical function, stiffness, and pain.

ENLIVEN Trial (Pexidartinib): [12][13]

  • Design: A Phase 3, randomized, double-blind, placebo-controlled study.

  • Participants: Adults with symptomatic, advanced TGCT for whom surgery was not recommended.

  • Intervention: Pexidartinib 1000 mg daily for the first 2 weeks, followed by 800 mg daily, versus placebo.

  • Primary Endpoint: ORR at week 25, assessed by RECIST v1.1.

  • Secondary Endpoints: Mean change from baseline in PROs, including physical function and stiffness.

Biomarker Assay Protocols

cluster_plasma Plasma Analysis cluster_cells Cellular Analysis Sample Blood Sample Centrifugation Centrifugation Sample->Centrifugation PBMC_Isolation PBMC Isolation Sample->PBMC_Isolation Plasma_Collection Plasma Collection Centrifugation->Plasma_Collection ELISA ELISA for CSF1 & IL-34 Plasma_Collection->ELISA Staining Antibody Staining (CD14, CD16, etc.) PBMC_Isolation->Staining Flow_Cytometry Flow Cytometry Staining->Flow_Cytometry Gating Gating for Nonclassical Monocytes Flow_Cytometry->Gating

Figure 3: Biomarker Analysis Workflow

Measurement of Plasma CSF1 and IL-34:

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Protocol:

    • Collect whole blood in EDTA tubes.

    • Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.

    • Use commercially available ELISA kits for human CSF1 and IL-34, following the manufacturer's instructions for plate coating, sample and standard incubation, detection antibody addition, and substrate development.

    • Measure absorbance using a microplate reader and calculate concentrations based on the standard curve.

Quantification of Nonclassical Monocytes by Flow Cytometry:

  • Method: Multiparameter flow cytometry.

  • Protocol:

    • Collect whole blood in heparin or EDTA tubes.

    • Perform red blood cell lysis.

    • Stain peripheral blood mononuclear cells (PBMCs) with a cocktail of fluorescently labeled antibodies. A typical panel for monocyte subset identification includes antibodies against CD45 (pan-leukocyte marker), CD14, and CD16.[6]

    • Acquire data on a flow cytometer.

    • Gate on CD45-positive events to identify leukocytes.

    • Within the monocyte gate (identified by forward and side scatter characteristics), differentiate subsets based on CD14 and CD16 expression:

      • Classical monocytes: CD14++CD16-

      • Intermediate monocytes: CD14++CD16+

      • Nonclassical monocytes: CD14+CD16++

    • Quantify the percentage of nonclassical monocytes within the total monocyte population.

Conclusion

This compound demonstrates comparable efficacy to Pexidartinib in the treatment of TGCT, with a notably improved safety profile, particularly the absence of severe hepatotoxicity. The pharmacodynamic biomarkers of increased plasma CSF1/IL-34 and decreased nonclassical monocytes confirm the on-target activity of this compound. Further research is warranted to validate predictive biomarkers, such as CSF1 gene rearrangements and baseline CSF1R expression, to optimize patient selection for CSF1R inhibitor therapy. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to build upon these findings and further refine the therapeutic strategies for TGCT.

References

Pexidartinib Off-Target Kinase Inhibition Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pexidartinib (Turalio™), an orally administered tyrosine kinase inhibitor, is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2] Its therapeutic effect in approved indications, such as tenosynovial giant cell tumor (TGCT), is primarily attributed to the blockade of the CSF1/CSF1R signaling pathway, which is crucial for the recruitment and proliferation of tumor-associated macrophages.[1][2] However, like many kinase inhibitors, pexidartinib is not entirely specific for CSF1R and exhibits activity against other kinases. Understanding this off-target inhibition profile is critical for a comprehensive assessment of its therapeutic potential and potential side effects.

This guide provides a comparative overview of the off-target kinase inhibition profile of pexidartinib against other CSF1R inhibitors, supported by available experimental data.

Pexidartinib Kinase Inhibition Profile

Pexidartinib is a multi-targeted inhibitor, with potent activity against CSF1R and significant inhibitory effects on other kinases, most notably KIT and FMS-like tyrosine kinase 3 (FLT3).[1][3][4][5][6][7][8] The half-maximal inhibitory concentration (IC50) values for pexidartinib against these primary targets can vary slightly across different studies and assay conditions.

One source indicates IC50 values of 20 nM for CSF1R, 10 nM for KIT, and 160 nM for FLT3.[7] Another study reports an IC50 of 13 nM for CSF1R and 27 nM for KIT.[9] A more extensive, though not exhaustive, screening against 227 kinases revealed inhibitory activity (IC50) against a few other kinases at higher concentrations, including CDK19 (140 nM), KDR (440 nM), LCK (860 nM), FLT1 (880 nM), and TRKC (890 nM).[9]

Comparison with Other CSF1R Inhibitors

To provide a clearer picture of pexidartinib's selectivity, it is useful to compare its off-target profile with that of other CSF1R inhibitors. The following table summarizes the available IC50 data for pexidartinib and several other CSF1R inhibitors. It is important to note that these values are compiled from various sources and may not be directly comparable due to differences in experimental methodologies.

Kinase InhibitorPrimary Target(s)IC50 (nM) vs. CSF1RKey Off-Targets (IC50 in nM)
Pexidartinib (PLX3397) CSF1R, KIT, FLT313 - 20KIT (10 - 27), FLT3 (160), FLT3-ITD (9)
ARRY-382 CSF1R9Described as "highly specific"
BLZ945 CSF1R1Stated to be >1000-fold selective vs. c-KIT and PDGFRb
Edicotinib (JNJ-40346527) CSF1R3.2KIT (20), FLT3 (190)
PLX7486 TRKA/B/C, FMS (CSF1R)< 10TRKA/B/C (< 10)

Signaling Pathway and Experimental Workflow

To visualize the context of pexidartinib's action and the methods used to assess its activity, the following diagrams are provided.

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Differentiation) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription CSF1 CSF1 (Ligand) CSF1->CSF1R Binds Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibits

Caption: Simplified CSF1R signaling pathway inhibited by pexidartinib.

Kinase_Inhibition_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection and Analysis Reagents Prepare Reagents: - Kinase - Substrate - ATP - Pexidartinib (or other inhibitor) Incubation Incubate kinase, substrate, and inhibitor at various concentrations Reagents->Incubation Add_ATP Initiate reaction by adding ATP Incubation->Add_ATP Reaction_Mix Allow reaction to proceed Add_ATP->Reaction_Mix Stop_Reaction Stop the reaction Reaction_Mix->Stop_Reaction Detection Measure kinase activity (e.g., phosphorylation of substrate) Stop_Reaction->Detection Analysis Calculate IC50 values Detection->Analysis

References

A Comparative Analysis of Long-Term Outcomes: Vimseltinib Versus Surgery for Tenosynovial Giant Cell Tumor

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the long-term efficacy, safety, and functional outcomes of the CSF1R inhibitor Vimseltinib compared to surgical intervention for the management of Tenosynovial Giant Cell Tumor (TGCT). This guide synthesizes data from clinical trials and observational studies to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Tenosynovial Giant Cell Tumor (TGCT) is a rare, locally aggressive neoplasm of the synovium, driven by the overexpression of colony-stimulating factor 1 (CSF1). While surgery has traditionally been the cornerstone of treatment, recurrence is common, particularly in the diffuse form of the disease. The emergence of targeted therapies, such as the CSF1 receptor (CSF1R) inhibitor this compound, presents a paradigm shift in the management of TGCT, especially for patients with inoperable or recurrent disease. This guide provides a detailed comparison of the long-term outcomes associated with this compound and surgical intervention, supported by experimental data and methodological insights.

Efficacy and Clinical Outcomes: A Head-to-Head Perspective

Direct long-term comparative trials between this compound and surgery are currently lacking. However, by examining data from the pivotal Phase 3 MOTION trial for this compound and various surgical cohort studies, a comparative overview can be constructed. This compound has demonstrated durable tumor control and significant symptomatic improvement in patients with TGCT not amenable to surgery. Surgical outcomes vary considerably based on the type of TGCT (localized vs. diffuse) and the extent of resection.

Tumor Response and Recurrence

This compound has shown substantial and sustained tumor shrinkage in the majority of patients. In the MOTION trial, the objective response rate (ORR) by RECIST v1.1 criteria was 40% at 25 weeks, with this response being durable at the two-year follow-up, showing an ORR of 48%.[1][2][3][4][5] When measured by Tumor Volume Score (TVS), the ORR with this compound was even more pronounced, reaching 67% at week 25 and 81% at the two-year mark.[2][3][4] Importantly, the median duration of response had not been reached, indicating long-term disease control.[3]

Surgical resection remains the standard of care for localized TGCT, with a high success rate. However, recurrence rates for diffuse TGCT following surgery are significant, ranging from 20% to 50%.[6][7] Even with complete macroscopic resection, microscopic residual disease can lead to relapse.[8] Studies have shown that recurrence after surgery can occur years after the initial procedure, necessitating long-term follow-up.[9][10] Open synovectomy has been associated with lower recurrence rates compared to arthroscopic procedures for diffuse-type TGCT of the knee.[11][12]

Outcome MetricThis compound (MOTION Trial)Surgery (Various Studies)
Objective Response Rate (ORR) 48% (RECIST v1.1 at 2 years)[3]Not applicable; goal is complete removal
Tumor Volume Score (TVS) ORR 81% (at 2 years)[3]Not applicable
Recurrence Rate (Localized TGCT) Not studied in this populationAs low as 4.21% to 15%[6][7][13]
Recurrence Rate (Diffuse TGCT) Not directly measured; sustained response observed20% - 50%[6][7]
Functional Outcomes and Quality of Life

A key advantage of this compound is the significant improvement in patient-reported outcomes and joint function. Patients treated with this compound in the MOTION trial reported clinically meaningful and durable improvements in physical function, stiffness, and pain.[14][15][16] At one year, there was a mean improvement of 6.5 points in the PROMIS-PF score and a 2.7-point reduction in the worst stiffness score.[14] Active range of motion also showed a mean improvement of 14.9 percentage points.[14]

Surgical intervention can also lead to improved health-related quality of life and joint function post-operatively.[17][18] However, the recovery period can be lengthy, and some patients may experience persistent pain or reduced range of motion.[12][17] In a study of patients who underwent surgery for TGCT, while overall quality of life scores improved to match the general population after 3 to 6 months, pain scores did not show a statistically significant improvement.[17][18] For diffuse-type TGCT, multiple surgeries can lead to impaired function and quality of life.[12]

Functional OutcomeThis compound (1-year data)Surgery (Post-operative)
Physical Function (PROMIS-PF) Mean improvement of 6.5 points[14]Scores improved to general population means after 3-6 months[17]
Stiffness (NRS) Mean reduction of 2.7 points[14]Not consistently reported
Pain (BPI Worst Pain) Mean reduction of 2.8 points; 40% response rate[14][16]No statistically significant improvement in some studies[17][18]
Range of Motion Mean improvement of 14.9 percentage points[14]Can be reduced post-operatively, especially after multiple surgeries[12]

Safety and Tolerability

This compound has demonstrated a manageable safety profile in clinical trials. The most common treatment-emergent adverse events (TEAEs) were generally grade 1 or 2 and included periorbital edema, fatigue, face edema, and pruritus.[19] Importantly, there was no evidence of cholestatic hepatotoxicity, a concern with other CSF1R inhibitors.[2][5][19] The rate of TEAEs leading to treatment discontinuation was low at 6%.[2][19]

Surgical intervention carries its own set of risks and potential complications. These can include infection, delayed wound healing, joint stiffness, and neurovascular injury.[8][20] The complication rate can be moderately high, particularly for diffuse-type TGCT.[8] Repeated surgeries increase the risk of complications and can lead to significant joint morbidity.[6][8]

Experimental Protocols

This compound: The MOTION Trial

The MOTION trial was a global, randomized, double-blind, placebo-controlled Phase 3 study.

  • Patient Population: Adults with symptomatic TGCT not amenable to surgery.

  • Intervention: Patients were randomized 2:1 to receive either this compound 30 mg twice weekly or a placebo.

  • Primary Endpoint: Objective Response Rate (ORR) at week 25, assessed by RECIST v1.1.

  • Secondary Endpoints: Included ORR by TVS, change in range of motion, and patient-reported outcomes (PROs) such as physical function, stiffness, and pain.

  • Long-term Extension: After the 25-week double-blind phase, patients could enter an open-label extension to continue receiving this compound.[5][14][16]

Surgical Intervention Studies

Methodologies for surgical outcome studies are more varied and often retrospective in nature.

  • Patient Population: Typically includes patients with both localized and diffuse TGCT who have undergone surgical resection.

  • Intervention: Surgical procedures can range from arthroscopic synovectomy to open resection, and in some cases, joint replacement or amputation.[21]

  • Outcome Measures: Commonly include recurrence rates, functional scores (e.g., MSTS, AOFAS, KOOS), range of motion, and patient-reported quality of life (e.g., SF-36).[12][17][22]

  • Follow-up: Varies significantly between studies, with some extending to several years to capture long-term recurrence data.[10][13]

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

cluster_0 This compound Treatment Workflow Patient with TGCT not amenable to surgery Patient with TGCT not amenable to surgery MOTION Trial Enrollment MOTION Trial Enrollment Patient with TGCT not amenable to surgery->MOTION Trial Enrollment Inclusion Criteria Met Randomization (2:1) Randomization (2:1) MOTION Trial Enrollment->Randomization (2:1) This compound (30mg twice weekly) This compound (30mg twice weekly) Randomization (2:1)->this compound (30mg twice weekly) Placebo Placebo Randomization (2:1)->Placebo Week 25 Assessment Week 25 Assessment This compound (30mg twice weekly)->Week 25 Assessment Placebo->Week 25 Assessment Open-Label Extension (this compound) Open-Label Extension (this compound) Week 25 Assessment->Open-Label Extension (this compound)

Caption: Workflow of the MOTION Clinical Trial for this compound.

TGCT Diagnosis TGCT Diagnosis Surgical Consultation Surgical Consultation TGCT Diagnosis->Surgical Consultation Localized TGCT Localized TGCT Surgical Consultation->Localized TGCT Tumor Type Diffuse TGCT Diffuse TGCT Surgical Consultation->Diffuse TGCT Tumor Type Surgical Resection Surgical Resection Localized TGCT->Surgical Resection Surgical Resection (Open or Arthroscopic) Surgical Resection (Open or Arthroscopic) Diffuse TGCT->Surgical Resection (Open or Arthroscopic) Post-operative Follow-up Post-operative Follow-up Surgical Resection->Post-operative Follow-up Surgical Resection (Open or Arthroscopic)->Post-operative Follow-up No Recurrence No Recurrence Post-operative Follow-up->No Recurrence Recurrence Recurrence Post-operative Follow-up->Recurrence Repeat Surgery or Systemic Therapy Repeat Surgery or Systemic Therapy Recurrence->Repeat Surgery or Systemic Therapy

Caption: General Surgical Treatment Pathway for TGCT.

CSF1 Overexpression CSF1 Overexpression CSF1R CSF1R CSF1 Overexpression->CSF1R Binds to Tumor Cell Proliferation Tumor Cell Proliferation CSF1R->Tumor Cell Proliferation Activates This compound This compound This compound->CSF1R Inhibits

Caption: Simplified Signaling Pathway of CSF1R Inhibition by this compound.

Conclusion

This compound offers a promising long-term treatment option for patients with TGCT who are not candidates for surgery. It provides durable tumor control, significant improvements in functional outcomes and quality of life, and a manageable safety profile. Surgery remains a curative option for many patients with localized TGCT. However, for those with diffuse disease, recurrence rates are high, and repeated surgeries can lead to substantial morbidity. The choice of treatment should be individualized based on the patient's disease characteristics, surgical feasibility, and overall health status. The continued collection of long-term data for this compound will be crucial in further defining its role in the evolving treatment landscape of TGCT.

References

Cross-Resistance Profile of Vimseltinib in Relation to Other Tyrosine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vimseltinib (ROMVIMZA™) is an oral, potent, and highly selective "switch-control" inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a key driver in the pathogenesis of tenosynovial giant cell tumor (TGCT) and other diseases mediated by macrophages.[1][2][3][4] Its unique mechanism of action, which locks CSF1R in an inactive conformation, confers a high degree of selectivity, potentially influencing its cross-resistance profile compared to other tyrosine kinase inhibitors (TKIs).[1][5] This guide provides a comparative analysis of this compound's cross-resistance with other TKIs, supported by available preclinical and clinical data.

Mechanism of Action of this compound

This compound is designed to selectively bind to the switch pocket region of the CSF1R kinase domain.[1][5] This binding stabilizes the kinase in an inactive state, preventing the conformational changes required for its activation. This "switch-control" inhibition is distinct from traditional ATP-competitive inhibitors and contributes to this compound's high selectivity for CSF1R over other structurally related kinases.[5]

Below is a diagram illustrating the signaling pathway of CSF1R and the point of inhibition by this compound.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CSF1R CSF1R RAS RAS CSF1R->RAS PI3K PI3K CSF1R->PI3K STAT STAT CSF1R->STAT CSF1 CSF1 Ligand CSF1->CSF1R Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation This compound This compound This compound->CSF1R Inhibits

Figure 1: Simplified CSF1R signaling pathway and this compound's mechanism of action.

Preclinical Data: this compound vs. Pexidartinib

The most direct comparative data for this compound is with Pexidartinib, another CSF1R inhibitor that also targets other kinases like KIT and FLT3.[2][4] Preclinical studies demonstrate this compound's superior selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound and Pexidartinib
Kinase TargetThis compound IC50 (nmol/L)Pexidartinib IC50 (nmol/L)Selectivity Fold-Difference (Pexidartinib IC50 / this compound IC50)
CSF1R 4.2 2.2 0.52
KIT>500-fold selective vs. CSF1RWithin 5-fold of CSF1R IC50-
FLT3>500-fold selective vs. CSF1RWithin 5-fold of CSF1R IC50-
PDGFRA>500-fold selective vs. CSF1RWithin 5-fold of CSF1R IC50-
PDGFRB>500-fold selective vs. CSF1RWithin 5-fold of CSF1R IC50-

Data sourced from Smith et al., Mol Cancer Ther, 2021.[4]

The high selectivity of this compound for CSF1R over other kinases, such as KIT, FLT3, and PDGFR, suggests a lower likelihood of cross-resistance with TKIs that primarily target these other pathways. A tumor resistant to a multi-kinase inhibitor like Pexidartinib through a mechanism not involving the primary target (CSF1R) might retain sensitivity to the more selective this compound.

Table 2: Cellular Activity of this compound and Pexidartinib
Cell-Based AssayThis compound IC50 (nmol/L)Pexidartinib IC50 (nmol/L)
Inhibition of CSF1-stimulated CSF1R phosphorylation in THP1 cells1917
Inhibition of M-NFS-60 cell proliferation10.1Not Reported in this study

Data sourced from Smith et al., Mol Cancer Ther, 2021.[4]

Clinical Data and Implications for Cross-Resistance

Clinical data from a Phase 2 study provides insights into the activity of this compound in patients with TGCT who were previously treated with other CSF1R inhibitors. In a cohort of 20 patients who had received prior anti-CSF1R therapy (80% of whom had received pexidartinib), subsequent treatment with this compound demonstrated meaningful clinical activity.[6] These patients had discontinued prior therapy due to disease progression (n=5), toxicity (n=2), or other reasons (n=9).[6] The objective response rate (ORR) in this pre-treated population was 46%.[5]

This clinical observation suggests that not all patients who progress on or are intolerant to one CSF1R inhibitor will be cross-resistant to this compound. The reasons for this lack of complete cross-resistance could be multifactorial, including:

  • Differences in target kinase selectivity: Resistance to a multi-kinase inhibitor could be driven by off-target effects or mutations in secondary targets not inhibited by the highly selective this compound.

  • Distinct binding modes: The unique "switch-control" mechanism of this compound may allow it to overcome certain resistance mutations that affect the ATP-binding pocket targeted by other inhibitors.

  • Improved tolerability: Patients discontinuing prior therapy due to toxicity may still have tumors sensitive to CSF1R inhibition, allowing for a response to a better-tolerated agent like this compound.

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of this compound was assessed against a panel of kinases. A representative experimental workflow is outlined below.

cluster_workflow In Vitro Kinase Assay Workflow start Start prepare Prepare kinase, substrate, and ATP solution start->prepare add_inhibitor Add varying concentrations of this compound or other TKIs prepare->add_inhibitor incubate Incubate at room temperature to allow kinase reaction add_inhibitor->incubate stop_reaction Stop reaction incubate->stop_reaction measure Measure kinase activity (e.g., phosphorylation of substrate) stop_reaction->measure calculate Calculate IC50 values measure->calculate end End calculate->end

Figure 2: General workflow for an in vitro kinase assay.

Detailed Methodology (as described in Smith et al., Mol Cancer Ther, 2021):

  • Kinase Panel: this compound was profiled against a panel of approximately 300 human kinases at a standard ATP concentration (10 mmol/L).[7]

  • IC50 Determination: For kinases inhibited within 1,000-fold of CSF1R, further testing was performed at cellular ATP concentrations (1–4 mmol/L) to determine the IC50 values.[7]

  • Cellular Assays:

    • CSF1R Phosphorylation: THP1 human mononuclear cells were treated with this compound, and the inhibition of CSF1-stimulated CSF1R phosphorylation was measured by ELISA.[4]

    • Cell Proliferation: The effect of this compound on the proliferation of the CSF1-dependent murine myelogenous leukemia cell line, M-NFS-60, was assessed.[4]

Potential Mechanisms of Resistance to CSF1R Inhibitors

While specific resistance mutations to this compound have not been extensively characterized in the public domain, potential mechanisms of resistance to CSF1R inhibitors, in general, may include:

  • On-target mutations: Alterations in the CSF1R kinase domain that prevent drug binding.

  • Bypass signaling: Activation of alternative signaling pathways that promote cell survival and proliferation, rendering the cells less dependent on CSF1R signaling.

  • Drug efflux: Increased expression of drug transporters that actively pump the inhibitor out of the cell.

Conclusion

The available evidence suggests a favorable cross-resistance profile for this compound, particularly in comparison to less selective TKIs. Its high selectivity for CSF1R implies that resistance mechanisms driven by off-target kinase alterations are unlikely to confer cross-resistance to this compound. Clinical data in TGCT patients previously treated with other CSF1R inhibitors support the notion that this compound can be effective in a pre-treated population, indicating a lack of complete cross-resistance.

Further preclinical studies are warranted to systematically evaluate the efficacy of this compound against a broader panel of TKI-resistant cell lines and to identify specific resistance mutations that may or may not be overcome by its unique "switch-control" inhibitory mechanism. This will provide a more comprehensive understanding of its cross-resistance profile and guide its optimal clinical application.

References

A Comparative Meta-Analysis of CSF1R Inhibitors in Tenosynovial Giant Cell Tumor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tenosynovial Giant Cell Tumor (TGCT) is a rare, locally aggressive benign neoplasm driven by the overexpression of Colony-Stimulating Factor 1 (CSF1). The binding of CSF1 to its receptor, CSF1R, on macrophages is a key driver of tumorigenesis.[1] This has led to the development of CSF1R inhibitors as a targeted therapeutic strategy. This guide provides a comparative meta-analysis of the clinical trial data for three key CSF1R inhibitors: pexidartinib, vimseltinib, and emactuzumab.

Executive Summary

This guide synthesizes data from the pivotal clinical trials for pexidartinib (ENLIVEN), this compound (MOTION), and emactuzumab (TANGENT). Pexidartinib and this compound have both received FDA approval for the treatment of adult patients with symptomatic TGCT associated with severe morbidity or functional limitations and not amenable to improvement with surgery. Emactuzumab is currently in a Phase 3 trial with top-line results anticipated in the first quarter of 2026.[2][3][4]

Data Presentation: A Head-to-Head Look at Efficacy

The following tables summarize the key efficacy and safety data from the respective clinical trials. It is important to note that these are not direct head-to-head comparisons, as the trials had slightly different designs and patient populations.

Efficacy Outcome Pexidartinib (ENLIVEN - Part 1) [5][6]This compound (MOTION - Part 1) [7][8]Emactuzumab (Phase 1 Data) [2][9][10]
Primary Endpoint Overall Response Rate (ORR) by RECIST v1.1 at Week 25Overall Response Rate (ORR) by RECIST v1.1 at Week 25Not Applicable (Phase 1)
ORR by RECIST v1.1 39% (vs. 0% for placebo, p<0.0001)40% (vs. 0% for placebo, p<0.0001)71%
ORR by Tumor Volume Score (TVS) 56% (vs. 0% for placebo, p<0.0001)67% (vs. 0% for placebo, p<0.0001)Not Reported
Patient Population 120 patients (61 pexidartinib, 59 placebo)123 patients (83 this compound, 40 placebo)63 patients

Patient-Reported Outcomes and Functional Improvements:

Outcome Pexidartinib (ENLIVEN) [6][11][12]This compound (MOTION) [13][14]Emactuzumab (TANGENT - Planned) [2][9][15]
Physical Function Statistically significant improvement vs. placeboClinically meaningful improvement in physical functionA key secondary endpoint
Stiffness Statistically significant improvement vs. placeboClinically meaningful improvement in stiffnessA key secondary endpoint
Pain 31.1% pain response (vs. 15.3% for placebo)Clinically meaningful improvement in painA key secondary endpoint
Range of Motion Statistically significant improvement vs. placeboClinically meaningful improvement in active range of motionA key secondary endpoint

Safety Profile Comparison

Adverse Event Profile Pexidartinib (ENLIVEN) [5][6]This compound (MOTION) [7][8]Emactuzumab (Phase 1) [2][10]
Most Common Adverse Events (>20%) Hair color changes, fatigue, nausea, arthralgia, aspartate aminotransferase (AST) increasePeriorbital edema, fatigue, pruritus, headache, asthenia, nausea, blood creatine phosphokinase (CPK) increase, AST increasePruritus, asthenia, face edema, peripheral edema, periorbital edema, eyelid edema
Serious Adverse Events of Note Serious hepatic toxicity (including cases requiring liver transplant or associated with death in non-TGCT studies)No evidence of cholestatic hepatotoxicity or drug-induced liver injury. One treatment-related serious TEAE of subcutaneous abscess.Treatment discontinuation due to AEs in 14% of patients.

Experimental Protocols: A Closer Look at Trial Design

ENLIVEN (Pexidartinib)
  • Study Design: A two-part, double-blind, randomized, placebo-controlled, multicenter Phase 3 study.[16][17]

  • Patient Population: Adults with symptomatic, advanced TGCT for whom surgery was not recommended.[12]

  • Part 1 (Double-Blind Phase): 120 patients were randomized 1:1 to receive either pexidartinib or placebo for 24 weeks.[6]

    • Dosing: Pexidartinib was administered at a loading dose of 1000 mg/day for the first 2 weeks, followed by 800 mg/day for 22 weeks.[18]

  • Primary Endpoint: Overall Response Rate (ORR) at week 25, assessed by central review of MRI scans using RECIST v1.1 criteria.[6]

  • Secondary Endpoints: Included ORR by Tumor Volume Score (TVS), range of motion, and patient-reported outcomes (PROs) for physical function, stiffness, and pain.[5][6]

MOTION (this compound)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, Phase 3 trial.[7][8]

  • Patient Population: Adults with a histologically confirmed diagnosis of TGCT for which surgical resection could potentially worsen functional limitation or cause severe morbidity.[7]

  • Part 1 (Double-Blind Phase): 123 patients were randomized 2:1 to receive either this compound or placebo for 24 weeks.[7][8]

    • Dosing: this compound was administered orally at 30 mg twice weekly.[7]

  • Primary Endpoint: ORR by independent radiological review using RECIST v1.1 at week 25.[7]

  • Secondary Endpoints: Included ORR per TVS, range of motion, and patient-reported outcomes.[19]

TANGENT (Emactuzumab)
  • Study Design: A multicenter, Phase 3, randomized, double-blind, placebo-controlled study.[15]

  • Patient Population: Patients with localized or diffuse TGCT where surgical removal is not an option.

  • Part 1 (Double-Blind Phase): Participants are randomized 2:1 to receive either emactuzumab or placebo.[2]

    • Dosing: Emactuzumab is administered as an intravenous infusion of 1000 mg every two weeks for five doses.[2][9]

  • Primary Endpoint: ORR at 6 months assessed by MRI per RECIST v1.1.[9]

  • Secondary Endpoints: Include patient-reported outcomes (PROMIS-PF), range of motion, pain, and stiffness.[2][9]

Mandatory Visualizations

CSF1/CSF1R Signaling Pathway in TGCT

CSF1R_Pathway cluster_Neoplastic_Cell Neoplastic Synovial Cell cluster_Macrophage Macrophage / Monocyte cluster_Inhibitors Therapeutic Intervention CSF1 CSF1 Overexpression (due to translocation) CSF1R CSF1R CSF1->CSF1R binds to Proliferation Proliferation & Differentiation CSF1R->Proliferation activates Tumor_Mass Tumor Mass Formation Proliferation->Tumor_Mass leads to Pexidartinib Pexidartinib (Small Molecule Inhibitor) Pexidartinib->CSF1R inhibits This compound This compound (Small Molecule Inhibitor) This compound->CSF1R inhibits Emactuzumab Emactuzumab (Monoclonal Antibody) Emactuzumab->CSF1 binds & neutralizes

Caption: CSF1/CSF1R signaling pathway in TGCT and points of intervention by CSF1R inhibitors.

Generalized Clinical Trial Workflow for CSF1R Inhibitors in TGCT

Clinical_Trial_Workflow Screening Patient Screening (Symptomatic, Unresectable TGCT) Randomization Randomization Screening->Randomization Treatment Treatment Arm (CSF1R Inhibitor) Randomization->Treatment Placebo Placebo Arm Randomization->Placebo Endpoint Primary Endpoint Assessment (e.g., ORR at Week 25) Treatment->Endpoint FollowUp Long-Term Follow-up Treatment->FollowUp Placebo->Endpoint Crossover Open-Label Extension (Placebo to Active Treatment) Endpoint->Crossover Crossover->FollowUp

Caption: A generalized workflow for the pivotal Phase 3 clinical trials of CSF1R inhibitors in TGCT.

References

A Comparative Analysis of Vimseltinib and Emactuzumab for the Treatment of Tenosynovial Giant Cell Tumor

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers and Drug Development Professionals

Tenosynovial giant cell tumor (TGCT) is a rare, benign neoplasm of the synovium, bursae, or tendon sheaths that can be locally aggressive and debilitating.[1] The primary driver of TGCT is the overexpression of colony-stimulating factor 1 (CSF1), which recruits CSF1 receptor (CSF1R)-expressing cells, predominantly macrophages, to the tumor microenvironment.[2][3] This understanding has paved the way for targeted therapies aimed at inhibiting the CSF1/CSF1R signaling axis. This guide provides a comparative analysis of two such therapies: vimseltinib, a small molecule kinase inhibitor, and emactuzumab, a monoclonal antibody.

Mechanism of Action: Targeting the CSF1R Signaling Pathway

Both this compound and emactuzumab target the CSF1 receptor, but through different molecular mechanisms.

This compound is an orally bioavailable, switch-control tyrosine kinase inhibitor designed to selectively and potently inhibit CSF1R.[4][5] It stabilizes the CSF1R in an inactive conformation by binding to the switch-control region, thereby preventing autophosphorylation and downstream signaling induced by the binding of its ligands, CSF1 and IL-34.[4][5] This inhibition leads to the depletion of macrophages in the tumor microenvironment, thereby reducing tumor growth and improving symptoms.[3] this compound is highly selective for CSF1R, with over 500-fold selectivity against its nearest off-target kinase, which is suggested to contribute to a more favorable safety profile compared to less selective inhibitors.[1][4]

Emactuzumab is a humanized monoclonal antibody that binds to the extracellular domain of the CSF1R.[6][7] By binding to the receptor, emactuzumab blocks the binding of CSF1, thereby preventing receptor dimerization and activation.[6][8] This blockade of CSF1R signaling leads to the depletion of tumor-associated macrophages (TAMs), which are crucial for tumor cell proliferation and survival.[6][9] Emactuzumab's mechanism as a monoclonal antibody results in a different pharmacokinetic and pharmacodynamic profile compared to small molecule inhibitors.

Signaling Pathway Diagram

CSF1R_Signaling_Pathway cluster_receptor Receptor cluster_downstream Downstream Signaling & Effects CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R Bind to IL34 IL-34 IL34->CSF1R Bind to Dimerization Receptor Dimerization & Autophosphorylation CSF1R->Dimerization This compound This compound (Small Molecule Inhibitor) This compound->Dimerization Inhibits Emactuzumab Emactuzumab (Monoclonal Antibody) Emactuzumab->CSF1R Blocks Ligand Binding Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimerization->Signaling Macrophage Macrophage Proliferation, Survival & Differentiation Signaling->Macrophage Tumor Tumor Growth & Progression Macrophage->Tumor

Figure 1: CSF1R signaling pathway and points of inhibition by this compound and emactuzumab.

Comparative Efficacy and Clinical Data

Direct head-to-head clinical trials comparing this compound and emactuzumab have not been conducted. Therefore, a comparison of their efficacy is based on data from their respective clinical trials in patients with TGCT.

FeatureThis compound (MOTION - Phase 3)[10][11]Emactuzumab (Phase 1b)[6][12]
Trial Design Randomized, double-blind, placebo-controlledOpen-label, dose-escalation and expansion
Patient Population Symptomatic TGCT not amenable to surgeryDiffuse-type TGCT
Number of Patients 123 (83 this compound, 40 placebo)63
Primary Endpoint Overall Response Rate (ORR) at Week 25 (RECIST v1.1)Safety, with ORR as a secondary endpoint
ORR (RECIST v1.1) 40% (vs. 0% for placebo)71% (Best overall response)
ORR (Tumor Volume Score) 67% (vs. 0% for placebo)Not reported in the same format
Disease Control Rate Not explicitly reported as a primary outcome98%
Patient-Reported Outcomes Significant improvements in range of motion, physical function, stiffness, and pain vs. placeboImprovements in quality of life reported

Note: The ORR for emactuzumab is from a Phase 1b trial and represents the best overall response, which may not be directly comparable to the Week 25 ORR from the Phase 3 MOTION trial for this compound. The ongoing Phase 3 TANGENT trial will provide more definitive efficacy data for emactuzumab.[13]

Safety and Tolerability Profile

The safety profiles of this compound and emactuzumab reflect their different modalities.

Adverse Event ProfileThis compound (MOTION - Phase 3)[10]Emactuzumab (Phase 1b)[12][14]
Common Adverse Events (≥20%) Increased aspartate aminotransferase, periorbital edema, fatigue, rash, increased cholesterol, peripheral edema, face edema, decreased neutrophils, decreased leukocytes, pruritus, and increased alanine aminotransferase.Pruritus, asthenia (lack of energy), facial swelling, extremity swelling, eyelid swelling, headaches, nausea, rash, fatigue.
Serious Adverse Events Serious and fatal liver injury has been observed with another CSF1R kinase inhibitor, but not with this compound.[2]Lupus-like events have been reported as a rarer side effect.[14]
Hepatotoxicity No evidence of cholestatic hepatotoxicity or drug-induced liver injury.[11]Not highlighted as a major concern in the available data.

Experimental Protocols

This compound: The MOTION Study (NCT05059262)

The MOTION trial was a multicenter, randomized, double-blind, placebo-controlled, phase 3 study designed to evaluate the efficacy and safety of this compound in patients with symptomatic TGCT for whom surgery was not a viable option.[15]

  • Study Design: The study consisted of two parts. In Part 1, patients were randomized in a 2:1 ratio to receive either this compound (30 mg orally twice weekly) or a matching placebo for 24 weeks.[15] In Part 2, an open-label extension, patients from the placebo arm could cross over to receive this compound, and those on this compound could continue treatment.[10]

  • Inclusion Criteria: Adult patients (≥18 years) with a confirmed diagnosis of TGCT, measurable disease, and symptomatic disease (defined by at least moderate pain or stiffness).[15] Surgical resection had to be deemed likely to cause worsening functional limitation or severe morbidity.[10]

  • Exclusion Criteria: Prior systemic therapy targeting CSF1 or CSF1R.[15]

  • Primary Endpoint: The primary efficacy endpoint was the overall response rate (ORR) at week 25, as assessed by an independent radiological review using RECIST v1.1 criteria.[10]

  • Secondary Endpoints: Included ORR by tumor volume score (TVS), changes in active range of motion, patient-reported physical functioning (PROMIS-PF), and pain.[11][16]

Emactuzumab: Phase 1b Study and the TANGENT Trial (NCT05417789)

The initial clinical data for emactuzumab in TGCT comes from a Phase 1b study. The ongoing TANGENT trial is a registrational Phase 3 study.[13]

  • Phase 1b Study Design: This was an open-label, dose-escalation and expansion study.[12] Patients received intravenous emactuzumab at doses ranging from 900 to 2000 mg every two weeks.[12]

  • Phase 3 TANGENT Trial Design: This is a multicenter, randomized, double-blind, placebo-controlled study. In Part 1, participants are randomized 2:1 to receive either emactuzumab (1000 mg intravenously every two weeks for five doses) or placebo.[13] This is followed by a three-month observation period.[13]

  • Inclusion Criteria (TANGENT): Patients with localized or diffuse TGCT where surgical removal is not a viable option.[17]

  • Primary Endpoint (TANGENT): The primary endpoint is the Objective Response Rate (ORR) by RECIST criteria at six months.[13]

Experimental Workflow Diagrams

MOTION_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (2:1) cluster_treatment Part 1: Double-Blind Treatment (24 Weeks) cluster_assessment Primary Endpoint Assessment cluster_extension Part 2: Open-Label Extension Screening Patient Screening (Symptomatic TGCT, Not Amenable to Surgery) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessments (Imaging, PROs) InformedConsent->Baseline Randomization Randomization Baseline->Randomization VimseltinibArm This compound (30 mg BIW) Randomization->VimseltinibArm PlaceboArm Placebo Randomization->PlaceboArm Week25 Week 25 Assessment (ORR by RECIST v1.1) VimseltinibArm->Week25 PlaceboArm->Week25 OpenLabel All Patients Receive Open-Label this compound Week25->OpenLabel

Figure 2: Experimental workflow for the Phase 3 MOTION trial of this compound.

TANGENT_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (2:1) cluster_treatment Part 1: Double-Blind Treatment (10 Weeks) cluster_observation Observation Period cluster_assessment Primary Endpoint Assessment Screening Patient Screening (TGCT, Not Amenable to Surgery) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessments InformedConsent->Baseline Randomization Randomization Baseline->Randomization EmactuzumabArm Emactuzumab (1000 mg IV Q2W x 5 doses) Randomization->EmactuzumabArm PlaceboArm Placebo Randomization->PlaceboArm Observation 3-Month Observation EmactuzumabArm->Observation PlaceboArm->Observation Month6 6-Month Assessment (ORR by RECIST) Observation->Month6

Figure 3: Experimental workflow for the Phase 3 TANGENT trial of emactuzumab.

Conclusion

This compound and emactuzumab represent two distinct and promising therapeutic strategies for targeting the CSF1/CSF1R axis in tenosynovial giant cell tumor. This compound, an oral small molecule inhibitor, has demonstrated significant efficacy and a manageable safety profile in a Phase 3 trial, leading to its recent FDA approval.[10] Emactuzumab, an intravenous monoclonal antibody, has shown a high response rate in early-phase studies, with a pivotal Phase 3 trial underway to confirm its efficacy and safety.[12][13]

The choice between these agents in a future clinical setting may be influenced by factors such as route of administration, dosing frequency, long-term safety data, and patient-specific considerations. The completion of the TANGENT trial for emactuzumab will be crucial for a more direct comparison of the clinical benefits offered by these two CSF1R-targeted therapies. Researchers and clinicians will need to carefully consider the distinct characteristics of each agent to optimize treatment for patients with this rare and debilitating disease.

References

Validating Novel Biomarkers for Vimseltinib Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Vimseltinib, a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), with alternative therapies. It details potential biomarkers for predicting and monitoring treatment response, supported by experimental data and detailed methodologies. This document aims to equip researchers with the necessary information to design and execute robust biomarker validation studies for this compound.

Introduction to this compound and the CSF1R Pathway

This compound (formerly DCC-3014) is an orally bioavailable, potent, and highly selective kinase inhibitor that targets CSF1R.[1][2] The Colony-Stimulating Factor 1 Receptor is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid lineage cells, including macrophages, monocytes, and osteoclasts.[1][3] Aberrant CSF1R signaling is implicated in various diseases, including cancer and inflammatory disorders.[1] In conditions like Tenosynovial Giant Cell Tumor (TGCT), a rare, benign tumor of the synovium, the overexpression of the CSF1 ligand leads to the recruitment and proliferation of CSF1R-expressing cells, forming the bulk of the tumor mass.[4][5]

This compound functions by binding to the "switch-control" region of CSF1R, stabilizing it in an inactive conformation.[1][6] This action prevents autophosphorylation and downstream signaling induced by its ligands, CSF-1 and IL-34, thereby inhibiting the proliferation of CSF1R-dependent cells.[1][7] By targeting tumor-associated macrophages (TAMs), this compound can also modulate the tumor microenvironment and enhance anti-tumor immune responses.[4]

Comparative Analysis: this compound vs. Alternatives

The primary approved alternative CSF1R inhibitor for TGCT is Pexidartinib. While both drugs target the same pathway, key differences in selectivity and safety profiles exist.

FeatureThis compoundPexidartinib
Mechanism of Action Highly selective CSF1R inhibitor, binds to the switch-control region.[1][6]Kinase inhibitor targeting CSF1R, c-Kit, and FLT3.[8]
Approved Indication Symptomatic tenosynovial giant cell tumor (TGCT) in adults where surgery is not a suitable option.[6][9]Symptomatic tenosynovial giant cell tumor (TGCT) in adults where surgery is not a suitable option.[10]
Efficacy (ORR in Phase 3 for TGCT) 40% in the MOTION trial (at week 25).[2][10]39% in the ENLIVEN trial (at week 25).[11]
Key Adverse Events Periorbital edema, fatigue, face edema, pruritus, headache, asthenia, nausea.[12]Risk of serious and potentially fatal liver injury (hepatotoxicity).[1][10]
Selectivity >500-fold selectivity for CSF1R over its nearest off-target kinase.[1]Less selective, with activity against other kinases like c-Kit and FLT3.[8]

Potential Biomarkers for this compound Response

The validation of predictive and pharmacodynamic biomarkers is crucial for optimizing patient selection and monitoring treatment efficacy.

Pharmacodynamic Biomarkers

These biomarkers indicate target engagement and biological activity of the drug.

  • Serum CSF1 and IL-34: Inhibition of CSF1R leads to a compensatory increase in its ligands, CSF1 and IL-34, in the serum. Monitoring their levels can serve as a surrogate for target engagement.[8][13]

  • CD16+ Monocytes: A decrease in the levels of CSF1R-dependent nonclassical monocytes in the blood is an indicator of this compound's biological activity.[8][13]

Predictive Biomarkers

These biomarkers aim to identify patients most likely to respond to this compound.

  • CSF1 Gene Alterations: In TGCT, a significant portion of cases involves a translocation of the CSF1 gene, leading to its overexpression.[5] The presence of this translocation could be a strong predictive biomarker for response to CSF1R inhibitors.

  • Tumor CSF1R Expression: While intuitive, the level of CSF1R expression in tumors as a predictive biomarker is still under investigation and may not be a straightforward indicator of response across different cancer types.[11]

  • Novel TGCT Biomarkers: Recent studies have identified potential diagnostic and therapeutic target biomarkers in TGCT through integrated microarray and single-cell RNA sequencing data. These include:

    • MMP9 (Matrix Metallopeptidase 9): An osteoclast-specific up-regulated gene in TGCT.[14][15]

    • SPP1 (Secreted Phosphoprotein 1): Another osteoclast-specific up-regulated gene.[14][15]

    • TYROBP (TYRO Protein Tyrosine Kinase Binding Protein): Identified as an osteoclast-specific up-regulated gene.[14][15]

    • GFPT2 (Glutamine-Fructose-6-Phosphate Transaminase 2): A sensitive and specific biomarker for the neoplastic cell population in TGCT.[16]

Experimental Protocols for Biomarker Validation

Immunohistochemistry (IHC) for CSF1R and GFPT2

Objective: To assess the protein expression levels of CSF1R and GFPT2 in tumor tissue.

Methodology:

  • Obtain formalin-fixed, paraffin-embedded (FFPE) tumor biopsy samples.

  • Cut 4-5 µm sections and mount on positively charged slides.

  • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.

  • Perform antigen retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with a protein block solution.

  • Incubate with primary antibodies against CSF1R and GFPT2 overnight at 4°C.

  • Wash with a buffer solution (e.g., PBS-T).

  • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Score the slides based on staining intensity and the percentage of positive cells.

Fluorescence In Situ Hybridization (FISH) for CSF1 Gene Rearrangement

Objective: To detect translocations involving the CSF1 gene.

Methodology:

  • Prepare FFPE tissue sections as described for IHC.

  • Pre-treat the slides with a protease solution to digest proteins and allow probe access.

  • Denature the chromosomal DNA in the tissue.

  • Hybridize with a break-apart FISH probe specific for the CSF1 gene locus.

  • Perform post-hybridization washes to remove unbound probe.

  • Counterstain with DAPI (4',6-diamidino-2-phenylindole) to visualize the nuclei.

  • Analyze the slides under a fluorescence microscope. A positive result is indicated by the separation of the fluorescent signals flanking the CSF1 gene.

Quantitative PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the mRNA expression levels of MMP9, SPP1, and TYROBP.

Methodology:

  • Extract total RNA from fresh-frozen or FFPE tumor tissue using a suitable RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using gene-specific primers for MMP9, SPP1, TYROBP, and a reference gene (e.g., GAPDH, ACTB).

  • Use a SYBR Green or TaqMan-based detection method.

  • Calculate the relative gene expression using the ΔΔCt method.

ELISA for Serum Biomarker Quantification

Objective: To measure the concentration of CSF1 and IL-34 in patient serum.

Methodology:

  • Collect whole blood samples and process them to obtain serum.

  • Use commercially available ELISA kits specific for human CSF1 and IL-34.

  • Coat a 96-well plate with a capture antibody.

  • Add patient serum samples and standards to the wells and incubate.

  • Wash the wells and add a detection antibody conjugated to an enzyme.

  • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

  • Measure the absorbance using a plate reader.

  • Calculate the concentration of the analytes based on the standard curve.

Flow Cytometry for Monocyte Subpopulation Analysis

Objective: To quantify the percentage of CD16+ nonclassical monocytes in peripheral blood.

Methodology:

  • Collect whole blood in EDTA tubes.

  • Lyse red blood cells using a lysis buffer.

  • Stain the remaining white blood cells with fluorescently labeled antibodies against CD14 and CD16.

  • Acquire the stained cells on a flow cytometer.

  • Gate on the monocyte population based on forward and side scatter characteristics.

  • Quantify the percentage of CD14+CD16+ (intermediate) and CD14dimCD16+ (nonclassical) monocytes.

Visualizing Key Pathways and Workflows

Vimseltinib_Mechanism_of_Action cluster_ligand Ligands cluster_receptor Receptor cluster_drug Drug cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects CSF1 CSF1 CSF1R CSF1R CSF1->CSF1R Binds to IL34 IL-34 IL34->CSF1R Binds to Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) CSF1R->Signaling Activates This compound This compound This compound->CSF1R Inhibits Proliferation Cell Proliferation, Survival, Differentiation Signaling->Proliferation

Caption: this compound inhibits CSF1R signaling by preventing ligand binding and subsequent downstream activation.

Biomarker_Validation_Workflow Patient_Samples Patient Samples (Tumor Tissue, Blood) IHC IHC (CSF1R, GFPT2) Patient_Samples->IHC FISH FISH (CSF1 Gene) Patient_Samples->FISH qPCR qPCR (MMP9, SPP1, TYROBP) Patient_Samples->qPCR ELISA ELISA (Serum CSF1, IL-34) Patient_Samples->ELISA Flow_Cytometry Flow Cytometry (CD16+ Monocytes) Patient_Samples->Flow_Cytometry Data_Analysis Data Analysis & Correlation with Clinical Outcomes IHC->Data_Analysis FISH->Data_Analysis qPCR->Data_Analysis ELISA->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: Workflow for validating potential predictive and pharmacodynamic biomarkers for this compound response.

Logical_Relationship_Biomarkers cluster_predictive Predictive Biomarkers cluster_response Treatment Response cluster_pharmacodynamic Pharmacodynamic Biomarkers CSF1_translocation CSF1 Translocation Vimseltinib_Response This compound Response CSF1_translocation->Vimseltinib_Response Predicts Gene_Expression Gene Expression (MMP9, SPP1, TYROBP) Gene_Expression->Vimseltinib_Response Predicts GFPT2_expression GFPT2 Expression GFPT2_expression->Vimseltinib_Response Predicts Serum_Markers Serum Markers (CSF1, IL-34) Vimseltinib_Response->Serum_Markers Modulates Monocyte_Levels CD16+ Monocyte Levels Vimseltinib_Response->Monocyte_Levels Modulates

Caption: Relationship between predictive biomarkers, this compound response, and pharmacodynamic markers.

References

A Comparative Analysis of Patient-Reported Outcomes in Vimseltinib and Pexidartinib Trials for Tenosynovial Giant Cell Tumor

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the patient-centric efficacy of two key treatments for tenosynovial giant cell tumor (TGCT), supported by clinical trial data.

This guide provides a detailed comparison of patient-reported outcomes (PROs) from the pivotal clinical trials of vimseltinib (MOTION trial) and pexidartinib (ENLIVEN trial) for the treatment of tenosynovial giant cell tumor (TGCT). As TGCT is a debilitating, non-life-threatening condition, understanding the impact of treatment on patients' daily lives, including physical function, pain, and stiffness, is paramount. This analysis aims to equip researchers, scientists, and drug development professionals with a clear, data-driven overview of the patient-centric performance of these two CSF1R inhibitors.

Quantitative Comparison of Patient-Reported Outcomes

The following table summarizes the key patient-reported outcome data from the Phase 3 clinical trials of this compound (MOTION) and pexidartinib (ENLIVEN). Both trials were randomized, double-blind, and placebo-controlled, providing a robust basis for evaluating the efficacy of each drug from the patient's perspective.

Patient-Reported Outcome MeasureThis compound (MOTION Trial)Pexidartinib (ENLIVEN Trial)Placebo (MOTION Trial)Placebo (ENLIVEN Trial)
Change in Physical Function (PROMIS-PF Score) 3.3-point difference between arms (p=0.0007)[1]Mean change of 4.1 (95% CI 1.8–6.3)[2]Mean change of -0.9 (95% CI -3.0 to 1.2)[2]
Change in Worst Stiffness (NRS) -1.8-point difference between arms (p<0.0001)[1]Mean change of -2.5 (95% CI -3.0 to -1.9)[2]Mean change of -0.3 (95% CI -0.9 to 0.3)[2]
Pain Response Rate (BPI Worst Pain) 48% responders (p=0.0056)[1]Sustained improvements in Brief Pain Inventory (BPI) worse pain reported[3]23% responders[1]Not explicitly reported as a response rate in the provided search results.
Change in Health Status (EQ-VAS) 7.4-point difference between arms (p=0.0155)[1]Not a primary reported outcome in the provided search results.
Improvement in Range of Motion (ROM) 18.4% improvement[1][4]Sustained improvements in range of motion reported[3]3.8% improvement[1][4]

Experimental Protocols and Methodologies

A core component of understanding the presented data is a clear view of the methodologies employed in the respective clinical trials to capture patient-reported outcomes.

This compound (MOTION Trial):

The MOTION trial was a global, Phase 3, double-blind study where patients with symptomatic TGCT not amenable to surgery were randomized 2:1 to receive either this compound or a placebo.[1] Key secondary endpoints, assessed at week 25, included several PROs:[1][5]

  • Patient-Reported Outcomes Measurement Information System Physical Function (PROMIS-PF): A TGCT-specific questionnaire to assess physical function.[5]

  • Worst Stiffness Numeric Rating Scale (NRS): A scale where patients rate the severity of their joint stiffness.[5]

  • EuroQol Visual Analog Scale (EQ-VAS): A scale where patients rate their overall health status.[5]

  • Brief Pain Inventory (BPI) Worst Pain Response: Defined as at least a 30% improvement in the "worst pain" score without a significant increase in narcotic analgesic use.[5]

Pexidartinib (ENLIVEN Trial):

The ENLIVEN trial was a randomized, double-blind, placebo-controlled Phase 3 study in patients with symptomatic, advanced TGCT for whom surgery was not recommended.[2] The trial included pre-planned analyses of PRO data at week 25:[2]

  • PROMIS-PF: Utilized to measure physical function.[2]

  • Worst Stiffness NRS: Employed to assess the severity of stiffness from the patient's perspective.[2]

  • Real-World Evidence: Post-approval, longitudinal studies have been conducted using web-based surveys to assess PROs in patients receiving pexidartinib through the Risk Evaluation and Mitigation Strategy (REMS) program.[6][7][8] These studies often include measures like the Patient Global Impression of Change (PGIC).[7]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the process of data collection in these trials, the following diagrams are provided.

Signaling_Pathway Mechanism of Action of CSF1R Inhibitors CSF1 CSF1 Ligand CSF1R CSF1 Receptor (on TGCT cells) CSF1->CSF1R Binds to Downstream_Signaling Downstream Signaling (Proliferation, Survival) CSF1R->Downstream_Signaling Activates This compound This compound This compound->CSF1R Inhibits Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibits Tumor_Growth Tumor Growth and Symptoms Downstream_Signaling->Tumor_Growth Leads to

Caption: Mechanism of Action of CSF1R Inhibitors in TGCT.

PRO_Workflow Patient-Reported Outcome (PRO) Data Workflow in TGCT Trials cluster_trial Clinical Trial cluster_outcome Outcome Assessment Patient_Enrollment Patient Enrollment (Symptomatic TGCT) Randomization Randomization Patient_Enrollment->Randomization Treatment Treatment Arm (this compound or Pexidartinib) Randomization->Treatment Placebo Placebo Arm Randomization->Placebo PRO_Collection PRO Data Collection (e.g., PROMIS-PF, NRS) Treatment->PRO_Collection Placebo->PRO_Collection Data_Analysis Data Analysis PRO_Collection->Data_Analysis Comparison Comparison of PROs between Arms Data_Analysis->Comparison

Caption: Workflow of PRO Data Collection in TGCT Clinical Trials.

Concluding Remarks

Both this compound and pexidartinib have demonstrated significant and clinically meaningful improvements in patient-reported outcomes for individuals with TGCT not amenable to surgery. The data from the MOTION and ENLIVEN trials show that these therapies can effectively reduce pain and stiffness while improving physical function, directly addressing the primary symptomatic burden of the disease. While a direct head-to-head trial is lacking, the available evidence suggests both are valuable treatment options. Of note, the safety profile of this compound, particularly the lower incidence of hepatotoxicity compared to pexidartinib, may be a differentiating factor in clinical decision-making and long-term patient quality of life.[9][10] Future research may focus on long-term PRO data and direct comparative studies to further delineate the relative benefits of these agents.

References

Mechanisms of resistance to CSF1R inhibitors in glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Mechanisms of Resistance to CSF1R Inhibitors in Glioblastoma

For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies is paramount for advancing cancer treatment. This guide provides a comprehensive comparison of the known mechanisms of resistance to Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors in glioblastoma (GBM). CSF1R inhibitors, which target tumor-associated macrophages and microglia (TAMs), have shown promise in preclinical models but have had limited success as monotherapies in clinical trials, largely due to the development of resistance.

Acquired Resistance Mediated by the Tumor Microenvironment

A primary mechanism of acquired resistance to CSF1R inhibitors in GBM is not intrinsic to the tumor cells themselves but is orchestrated by the tumor microenvironment (TME).[1][2][3] Studies have shown that upon prolonged treatment with CSF1R inhibitors, a subset of GBMs that initially respond will eventually recur.[2][4] This resistance is often reversible, as recurrent tumor cells transplanted into a naive host re-sensitize to CSF1R inhibition, indicating a microenvironment-driven adaptation.[1][2]

The key signaling pathway implicated in this form of resistance is the Insulin-like Growth Factor 1 Receptor (IGF-1R) / Phosphatidylinositol 3-kinase (PI3K) axis .[1][2][3][5]

Signaling Pathway of Microenvironment-Mediated Resistance

G CSF1Ri CSF1R Inhibitor (e.g., BLZ945) CSF1R_M CSF1R CSF1Ri->CSF1R_M inhibits IL4 IL-4 STAT6_NFAT STAT6 / NFAT Signaling IL4->STAT6_NFAT activates IGF1 IGF-1 (secreted) STAT6_NFAT->IGF1 promotes transcription IGF1R IGF-1R IGF1->IGF1R PI3K PI3K Pathway IGF1R->PI3K activates Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation drives

Caption: TME-driven resistance to CSF1R inhibitors in glioblastoma.

Glioblastoma Subtype-Specific Resistance

The therapeutic response to CSF1R inhibitors is also heavily dependent on the molecular subtype of the glioblastoma.[6][7] This highlights the importance of patient stratification in clinical trials.

  • Proneural Subtype: PDGFB-driven proneural-like gliomas are generally sensitive to CSF1R inhibition.[6][8] In these tumors, TAMs play a more direct pro-tumorigenic role that is effectively abrogated by CSF1R blockade.[6][9]

  • Mesenchymal Subtype: In contrast, RAS-driven mesenchymal-like gliomas exhibit resistance to CSF1R inhibitors and, in some cases, treatment can even accelerate tumor growth.[6][7] In this subtype, TAMs are characterized by pro-inflammatory and pro-angiogenic signaling, which are not effectively targeted by CSF1R inhibition alone.[6]

Quantitative Data on CSF1R Inhibitor Resistance and Combination Therapies

The following table summarizes key quantitative findings from preclinical studies investigating resistance to CSF1R inhibitors and the efficacy of combination therapies.

CSF1R InhibitorGBM ModelKey FindingsCombination TherapyOutcome of CombinationCitation
BLZ945 PDGF-driven transgenic mouse modelInitial tumor regression followed by recurrence in >50% of mice.BLZ945 + BKM120 (PI3K inhibitor)Significantly prolonged survival in recurrent tumors.[2][4]
BLZ945 PDGF-driven transgenic mouse modelRecurrent tumors show elevated PI3K signaling.BLZ945 + OSI-906 (IGF-1R inhibitor)Significantly prolonged survival in recurrent tumors.[4][10]
PLX3397 RAS-driven mesenchymal-like mouse modelResistant to CSF1R inhibition; early treatment accelerated tumor growth.PLX3397 + Anti-angiogenic therapyReduced cell proliferation and altered tumor morphology.[6]
BLZ945 PDGF-driven transgenic mouse modelLong-term treatment prevents activation of TAMs and delays recurrence after radiation.BLZ945 + RadiationMice lived more than twice as long as controls; only 20% developed recurrent tumors compared to 100% of controls.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the cited research.

In Vivo Glioblastoma Models and Drug Treatment
  • Genetically Engineered Mouse Models (GEMMs): PDGFB-driven proneural-like gliomas are often generated using the RCAS/tv-a system in Ink4a/Arf-/- mice.[2] RAS-driven mesenchymal-like gliomas are also generated using similar systems.[6]

  • Orthotopic Xenografts: Patient-derived glioma stem-like cells are implanted into the brains of immunodeficient mice (e.g., NOD/SCID).[8][9]

  • Drug Administration: CSF1R inhibitors (e.g., BLZ945, PLX3397) are typically formulated for oral gavage and administered daily.[2][6] Combination therapies involve the co-administration of the second inhibitor (e.g., BKM120, OSI-906) following a similar schedule.[2][4]

  • Tumor Monitoring: Tumor growth is monitored non-invasively using magnetic resonance imaging (MRI).[2]

Immunohistochemistry and Immunofluorescence
  • Tissue Preparation: Brains are harvested, fixed in formalin, and embedded in paraffin. Sections are then cut for staining.

  • Antibodies: Primary antibodies targeting markers of interest such as Iba1 (for microglia/macrophages), Ki67 (for proliferation), and phospho-Akt (for PI3K pathway activation) are used.

  • Detection: Secondary antibodies conjugated to fluorophores or enzymes (for chromogenic detection) are used for visualization.

  • Analysis: Stained sections are imaged using microscopy, and quantification is performed using image analysis software.

Flow Cytometry
  • Tissue Dissociation: Tumors are dissected and enzymatically digested to create a single-cell suspension.

  • Staining: Cells are incubated with fluorescently labeled antibodies against cell surface markers to identify different cell populations (e.g., CD45 for immune cells, CD11b for myeloid cells, PDGFRα for glioma cells).[2]

  • Analysis: The stained cells are analyzed on a flow cytometer to quantify the proportions of different cell populations. Fluorescence-activated cell sorting (FACS) can be used to isolate specific populations for further analysis (e.g., RNA sequencing).[2]

RNA Sequencing
  • Sample Preparation: RNA is extracted from sorted cell populations or whole tumor tissue.

  • Library Preparation and Sequencing: RNA-seq libraries are prepared and sequenced using a high-throughput sequencing platform.

  • Data Analysis: Gene expression profiles are analyzed to identify differentially expressed genes and enriched signaling pathways between different treatment groups.[1][2]

Experimental Workflow for Investigating Acquired Resistance

The following diagram illustrates a typical experimental workflow to identify and validate mechanisms of acquired resistance to CSF1R inhibitors.

G start Establish GBM model (e.g., PDGF-driven GEMM) treatment Treat with CSF1R inhibitor (e.g., BLZ945) start->treatment monitor Monitor tumor response (MRI) treatment->monitor recurrence Identify recurrent tumors monitor->recurrence isolate Isolate cells from recurrent and sensitive tumors recurrence->isolate rnaseq RNA sequencing of isolated tumor cells and TAMs isolate->rnaseq pathway Identify upregulated pathways (e.g., PI3K/IGF-1R) rnaseq->pathway validate Validate pathway activation (e.g., IHC for p-Akt) pathway->validate combo Test combination therapy (CSF1Ri + Pathway Inhibitor) pathway->combo survival Assess survival benefit combo->survival

References

Safety Operating Guide

Proper Disposal Procedures for Vimseltinib

Author: BenchChem Technical Support Team. Date: November 2025

The following provides essential safety and logistical guidance for the proper handling and disposal of Vimseltinib, tailored for research, scientific, and drug development professionals. Due to conflicting safety classifications across different suppliers, a conservative approach prioritizing environmental safety is recommended.

Hazard Classification Summary

This compound has been assigned different hazard classifications by various suppliers. This information is critical for selecting the appropriate disposal route. One supplier has identified it as being very toxic to aquatic life, which necessitates handling it as hazardous environmental waste.

SupplierGHS ClassificationKey Hazard Statements
Cayman Chemical Not ClassifiedNone.[1]
MedchemExpress Skin Irritant (Category 2), Eye Irritant (Category 2A)H315: Causes skin irritation. H319: Causes serious eye irritation.[2]
DC Chemicals Acute Toxicity, Oral (Category 4), Acute & Chronic Aquatic Toxicity (Category 1)H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[3]

Given the potential for significant environmental toxicity (H410), all waste containing this compound should be managed as hazardous chemical waste.

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for disposing of this compound waste, including pure compound, contaminated labware, and solutions.

1. Personal Protective Equipment (PPE) Before handling this compound, ensure appropriate PPE is worn:

  • Gloves: Wear protective gloves.

  • Eye Protection: Use safety goggles with side-shields.[2][3]

  • Lab Coat: An impervious lab coat or body suit is required.[2][3]

  • Respiratory Protection: If creating dust or aerosols, use a suitable respirator.[2][3]

2. Waste Segregation and Collection

  • Solid Waste: Collect unused or expired this compound powder, contaminated gloves, wipes, and plasticware in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.

  • Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container for hazardous chemical waste.

3. Spill Management In the event of a spill, follow these procedures:

  • Evacuate personnel to a safe area and ensure adequate ventilation.[2]

  • Prevent the spill from entering drains or water courses.[2]

  • For solid spills: Mechanically pick up the material and place it in the designated hazardous solid waste container.[1]

  • For liquid spills: Absorb the solution with an inert, non-combustible material such as diatomite or universal binders.[2] Place the contaminated absorbent material into the hazardous solid waste container.

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol or another suitable solvent, collecting all cleaning materials as hazardous waste.[2]

4. Final Disposal

  • Primary Recommendation: The preferred method of disposal is through a licensed and approved hazardous waste disposal contractor.[3] Arrange for pickup according to your institution's environmental health and safety (EHS) guidelines.

  • Alternative for Small Quantities (Use with Extreme Caution): One Safety Data Sheet (SDS) suggests that smaller quantities can be disposed of with household waste.[1] However, this is not recommended due to the conflicting classification of "very toxic to aquatic life."[3] If no other option is available and this route is permitted by local regulations, the material should be prepared as follows:

    • Mix the this compound (do not crush tablets or capsules) with an unappealing substance like used coffee grounds, dirt, or cat litter.[4][5]

    • Place the mixture into a sealable container, such as a plastic bag or can with a lid.[4][5]

    • Dispose of the sealed container in the regular trash.[4][5]

  • Packaging: For disposal of empty original containers, scratch out all personal or identifying information before recycling or discarding.[4][5]

Note on Experimental Protocols: The available documentation, including Safety Data Sheets and clinical trial information, does not include specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes. The procedures outlined are based on standard hazardous waste management practices guided by regulatory compliance.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated (Solid, Liquid, Contaminated Labware) ppe Step 1: Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Label Hazardous Waste Containers) ppe->segregate decision Consult Institutional EHS Guidelines & Local Regulations segregate->decision licensed_disposal Step 3: Use Licensed Hazardous Waste Contractor (Recommended Method) decision->licensed_disposal  Contractor Available caution Alternative Method (Not Recommended due to Aquatic Toxicity H410) decision->caution  No Contractor & Local  Regulations Permit final_disposal Step 4: Waste collected by approved contractor licensed_disposal->final_disposal mix Step 3a: Mix with unappealing substance (e.g., cat litter) caution->mix seal Step 3b: Place mixture in a sealed container mix->seal trash Step 3c: Dispose of sealed container in municipal trash seal->trash

Caption: Workflow for this compound waste disposal decision-making.

References

Personal protective equipment for handling Vimseltinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Vimseltinib (also known as DCC-3014), a potent inhibitor of colony-stimulating factor 1 receptor (CSF1R)[1][2]. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound has been identified as a substance that can cause skin and serious eye irritation[3]. It may also be harmful if swallowed[4]. Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Recommended Personal Protective Equipment Summary

Activity Required PPE
Handling Solid Compound Safety goggles with side-shields, protective gloves (e.g., nitrile), impervious lab coat, and a suitable respirator.
Preparing Solutions Safety goggles with side-shields, protective gloves, impervious lab coat, and work within a certified chemical fume hood or other ventilated enclosure.
Administering to Animals Safety goggles with side-shields, protective gloves, and a lab coat.
Cleaning and Decontamination Protective gloves, impervious lab coat, and safety goggles.

Note: This table provides general guidance. A site-specific risk assessment should be conducted to determine the specific PPE requirements for your experimental protocols.

Operational and Disposal Plans: A Step-by-Step Guide

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[4]. Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[2][4].

2. Handling the Solid Compound:

  • Engineering Controls: All manipulations of powdered this compound that could generate dust must be conducted in a certified chemical fume hood, a glove box, or a similar contained ventilation enclosure.

  • Personal Protective Equipment: Wear safety goggles with side-shields, protective gloves, and an impervious lab coat. A suitable respirator should also be used[3][4].

  • Procedure:

    • Ensure the work area within the fume hood is clean and uncluttered.

    • Carefully open the container.

    • Weigh the desired amount of this compound using a tared weigh boat.

    • Clean any spills immediately using appropriate procedures (see Section 5).

    • Securely close the container after use.

3. Preparation of Solutions:

  • Engineering Controls: All solution preparations should be performed in a chemical fume hood.

  • Personal Protective Equipment: Wear safety goggles with side-shields, protective gloves, and an impervious lab coat[3][4].

  • Procedure:

    • Add the desired solvent to the vessel containing the weighed this compound.

    • Ensure complete dissolution.

    • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so. Seek prompt medical attention[3][4].

  • Skin Contact: Rinse the affected skin thoroughly with plenty of soap and water. Remove contaminated clothing and shoes and seek medical advice[3].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and consult a doctor[3].

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately[3][4].

5. Accidental Release and Decontamination:

  • Spill Response: In case of a spill, evacuate personnel from the immediate area. Use full personal protective equipment to clean the spill[3].

  • Containment and Cleaning: Absorb liquid spills with an inert material (e.g., diatomite, universal binders). For solid spills, carefully pick up the material to avoid generating dust[3][5].

  • Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol[3].

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations[4].

6. Disposal Plan:

  • Waste Classification: All waste containing this compound, including empty containers, contaminated PPE, and experimental materials, should be treated as hazardous chemical waste.

  • Disposal Procedure:

    • Collect all this compound waste in clearly labeled, sealed containers.

    • Do not dispose of this compound down the drain or in the regular trash.

    • Arrange for disposal through an approved hazardous waste disposal facility[4].

Visual Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_clean Post-Experiment Receive Receive & Inspect Store Store Safely (-20°C Powder) Receive->Store Weigh Weigh in Fume Hood Store->Weigh Dissolve Dissolve in Fume Hood Weigh->Dissolve PPE_Goggles Safety Goggles Weigh->PPE_Goggles PPE_Gloves Gloves Weigh->PPE_Gloves PPE_Coat Lab Coat Weigh->PPE_Coat PPE_Respirator Respirator Weigh->PPE_Respirator Administer Administer Compound Dissolve->Administer Dissolve->PPE_Goggles Dissolve->PPE_Gloves Dissolve->PPE_Coat Decontaminate Decontaminate Surfaces Administer->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Decontaminate->PPE_Goggles Decontaminate->PPE_Gloves Decontaminate->PPE_Coat

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vimseltinib
Reactant of Route 2
Reactant of Route 2
Vimseltinib

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